Ethyl 5-aminothiazole-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-amino-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCSREAMZDZVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100114-63-4 | |
| Record name | ethyl 5-amino-1,3-thiazole-2-carboxylate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Guide to the Synthesis of Ethyl 2-aminothiazole-5-carboxylate: Mechanism and Methodology
This document provides an in-depth technical exploration of the synthesis of Ethyl 2-aminothiazole-5-carboxylate, a pivotal building block in contemporary medicinal chemistry. We will dissect the prevalent synthetic route, grounded in the principles of the Hantzsch thiazole synthesis, elucidating the mechanistic underpinnings and providing a field-proven experimental protocol. This guide is intended for researchers, chemists, and professionals in drug development who require a robust understanding of this molecule's formation.
The Strategic Importance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged scaffold in drug discovery, recognized as a key pharmacophore in numerous therapeutic agents.[1][2] Its structural properties allow it to engage in diverse biological interactions, leading to its incorporation into drugs with applications ranging from anticancer and anti-inflammatory to antibacterial and antiviral activities.[3][4][5] Ethyl 2-aminothiazole-5-carboxylate is a particularly valuable derivative, serving as a critical intermediate in the synthesis of high-profile pharmaceuticals, most notably the tyrosine kinase inhibitor Dasatinib (Sprycel®), used in the treatment of chronic myeloid leukemia (CML).[5][6] A mastery of its synthesis is, therefore, fundamental for the development of next-generation therapeutics built upon this versatile core.
The Core Mechanism: A Hantzsch Thiazole Synthesis Variant
The most reliable and scalable synthesis of ethyl 2-aminothiazole-5-carboxylate is a modification of the classic Hantzsch thiazole synthesis, first described in 1887.[7] The traditional Hantzsch reaction involves the condensation of an α-haloketone and a thioamide.[8] For our target molecule, the pathway is adapted to utilize precursors that yield the desired 5-carboxylate functionality. The process is a sequential, one-pot reaction that proceeds through three critical phases: electrophilic bromination, nucleophilic substitution, and cyclocondensation/aromatization.
The reaction commences with an electron-rich alkene, ethyl 3-ethoxyacrylate, which serves as a three-carbon synthon. This is reacted with a brominating agent to generate an α-halo intermediate in situ, which is then condensed with thiourea to construct the heterocyclic ring.
Mechanistic Breakdown
-
Step 1: Electrophilic α-Bromination. The synthesis is initiated by the selective bromination of ethyl 3-ethoxyacrylate at the α-position (the carbon adjacent to the ester carbonyl). N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[6] NBS is a mild and efficient source of electrophilic bromine (Br⁺), minimizing side reactions that could occur with harsher reagents like molecular bromine (Br₂). The reaction is typically performed at low temperatures (e.g., -10 °C) to control reactivity and prevent over-bromination.[9]
-
Step 2: S-Alkylation (Nucleophilic Attack). Thiourea is introduced into the reaction mixture. The sulfur atom of thiourea, being a soft and potent nucleophile, attacks the electrophilic α-bromo carbon of the intermediate formed in Step 1. This Sɴ2 reaction forms an isothiouronium salt intermediate.[8][10] This is the crucial step where the sulfur and second nitrogen atoms required for the thiazole ring are incorporated.
-
Step 3: Intramolecular Cyclization and Dehydration. The reaction is heated (typically to around 80 °C) to drive the next phase.[9] An amino group of the isothiouronium intermediate performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This cyclization event is followed by the elimination of ethanol and then a molecule of water. The final dehydration step is thermodynamically favorable as it results in the formation of a stable, aromatic thiazole ring system.[10]
The complete mechanistic pathway is visualized in the diagram below.
Caption: Figure 1: Mechanism of Ethyl 2-aminothiazole-5-carboxylate Synthesis.
Experimental Protocol and Workflow
A robust protocol is critical for ensuring high yield and purity. The following procedure is a validated, one-pot method adapted from established literature.[9]
Workflow Visualization
Caption: Figure 2: One-Pot Experimental Workflow for Synthesis.
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve ethyl 3-ethoxyacrylate (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Bromination: Cool the solution to -10 °C using an ice-salt bath. The low temperature is critical to control the exothermic nature of the bromination and ensure selectivity. Slowly add a solution of N-bromosuccinimide (1.1 eq) in the same solvent mixture via the addition funnel, maintaining the internal temperature below -5 °C.
-
Intermediate Formation: Once the NBS addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Progress can be monitored by TLC to confirm the consumption of the starting material.
-
Thiazole Formation: Add thiourea (1.0 eq) to the mixture in one portion. The choice of a 1:1 molar ratio with the starting acrylate is a balance between maximizing yield and minimizing unreacted reagents that would complicate purification.
-
Cyclization: Heat the reaction mixture to 80 °C and maintain for 1 hour. This thermal input provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps.
-
Workup and Isolation: Cool the reaction vessel to room temperature. A precipitate may begin to form. Add aqueous ammonia solution to the mixture. This step neutralizes any acidic byproducts (like HBr) and helps precipitate the final product, which is less soluble in the basic aqueous mixture.
-
Purification: Stir the resulting slurry for 10-15 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts and succinimide.
-
Drying: Dry the collected solid under vacuum to afford ethyl 2-aminothiazole-5-carboxylate as a solid. The typical yield for this procedure is approximately 70%.[9]
Data Summary
For a synthesis to be considered validated, characterization of the final product is essential. The following tables summarize the key quantitative data associated with the reaction and the product.
Table 1: Reagent Summary
| Reagent | Molar Eq. | Role | Rationale for Use |
| Ethyl 3-ethoxyacrylate | 1.0 | C3 Synthon | Provides the backbone for the thiazole ring and the C5-ester. |
| N-Bromosuccinimide (NBS) | 1.1 | Brominating Agent | Mild, selective source of electrophilic bromine for α-bromination.[6] |
| Thiourea | 1.0 | N & S Donor | Provides the N-C-S unit required to form the 2-amino-thiazole core. |
| Dioxane/Water | - | Solvent | A polar solvent system that effectively dissolves both organic and inorganic reagents. |
| Aqueous Ammonia | - | Base (Workup) | Neutralizes acidic byproducts and facilitates product precipitation. |
Table 2: Product Characterization Data
| Property | Value |
| Chemical Formula | C₆H₈N₂O₂S[11] |
| Molecular Weight | 172.20 g/mol [11] |
| Appearance | White to very pale yellow solid[12][13] |
| Melting Point | 159-163 °C[11] |
| ¹H NMR (CDCl₃, 400 MHz) δ | 1.32 (t, 3H), 4.25 (q, 2H), 5.60 (br s, 2H), 7.85 (s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 14.5, 60.2, 112.8, 148.5, 162.7, 170.1 |
| CAS Number | 32955-21-8[11] |
Note: NMR data is representative and may vary slightly based on solvent and instrument.
Conclusion
The described synthetic pathway, a well-orchestrated variant of the Hantzsch thiazole synthesis, represents an efficient and scalable method for producing high-purity ethyl 2-aminothiazole-5-carboxylate. By understanding the causality behind each mechanistic step and procedural choice—from the low-temperature selective bromination with NBS to the thermally-driven cyclization—researchers can reliably access this critical intermediate. This knowledge is paramount for professionals engaged in the synthesis of complex, biologically active molecules and contributes to the ongoing advancement of medicinal chemistry.
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An In-Depth Technical Guide to the Hantzsch Synthesis of Ethyl 2-aminothiazole-5-carboxylate
Abstract
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, serving as a critical pharmacophore in numerous therapeutic agents.[1][2] Its synthesis is therefore of paramount importance to the drug development pipeline. The Hantzsch thiazole synthesis, a robust and time-honored reaction, remains a highly effective method for constructing this heterocyclic core.[3][4] This guide provides an in-depth technical overview of the synthesis of Ethyl 2-aminothiazole-5-carboxylate, a key intermediate in the production of pharmaceuticals like the anti-cancer drug Dasatinib.[5][6] We will dissect the reaction mechanism, present a field-proven experimental protocol, explore critical optimization parameters, and address common troubleshooting scenarios to empower researchers and drug development professionals with a comprehensive and actionable understanding of this vital chemical transformation.
Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged structure in drug discovery, prized for its ability to engage in a wide range of biological interactions. Its prevalence in marketed drugs, spanning indications from anticancer to antimicrobial, underscores its therapeutic value.[1][7] Ethyl 2-aminothiazole-5-carboxylate, in particular, is a high-value building block, providing a versatile chemical handle for further molecular elaboration.[8]
The Hantzsch synthesis, first reported by Arthur Hantzsch in the late 19th century, is a classic condensation reaction that forms a thiazole ring from an α-halocarbonyl compound and a thioamide.[4] Its enduring utility lies in its reliability, operational simplicity, and the accessibility of its starting materials. This guide focuses on a modern, efficient iteration of this synthesis, employing an in situ halogenation strategy to circumvent the use of unstable intermediates.
Mechanistic Insights: The Driving Force of Aromaticity
The causality behind the Hantzsch synthesis is the thermodynamic favorability of forming a stable, aromatic thiazole ring. The reaction proceeds through a well-defined sequence of nucleophilic attack, cyclization, and dehydration.
The core transformation involves the reaction between an α-bromo carbonyl compound (generated in situ) and thiourea. The mechanism unfolds as follows:
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom. This displacement reaction forms a key S-alkylated intermediate, an isothiouronium salt.
-
Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This step forges the five-membered ring.
-
Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water to form the final, stable 2-aminothiazole aromatic ring. The aromaticity of the product provides a significant thermodynamic driving force for the reaction to proceed to completion.
Caption: The Hantzsch synthesis mechanism for Ethyl 2-aminothiazole-5-carboxylate.
A Field-Proven Experimental Protocol
This protocol details a robust and scalable "one-pot" procedure for the synthesis of Ethyl 2-aminothiazole-5-carboxylate, leveraging the in situ bromination of a stable precursor, Ethyl 3-ethoxyacrylate.[5][9] This approach enhances safety and operational efficiency by avoiding the isolation of the potentially lachrymatory and unstable α-bromo ester.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. | Amount | Moles |
| Ethyl 3-ethoxyacrylate | 1001-26-9 | 144.17 g/mol | 14.4 g | 0.10 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 19.6 g | 0.11 |
| Thiourea | 62-56-6 | 76.12 g/mol | 7.6 g | 0.10 |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | 50 mL | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 50 mL | - |
| Aqueous Ammonia (~28%) | 1336-21-6 | 35.04 g/mol | ~20 mL | - |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, prepare a solution of Ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of 1,4-dioxane and water (100 mL total).
-
In situ Bromination: Cool the solution to -10°C using an ice-salt bath. The choice of a co-solvent system like dioxane/water is critical; it ensures all reactants remain in solution.[9] Slowly add a solution of N-bromosuccinimide (19.6 g, 0.11 mol) in the same solvent mixture via the dropping funnel, maintaining the internal temperature below 0°C. The controlled, low-temperature addition is crucial to prevent runaway reactions and minimize the formation of dibrominated byproducts. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Hantzsch Condensation: Add thiourea (7.6 g, 0.1 mol) to the reaction mixture in one portion. The mixture will be a pale yellow slurry.
-
Cyclization and Aromatization: Heat the reaction mixture to 80°C and maintain this temperature for 1-2 hours.[9][10] This thermal input provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction solution to room temperature. A precipitate may begin to form. Carefully add aqueous ammonia (~20 mL) to the cooled solution until the pH is basic (pH 8-9). This step neutralizes the hydrobromic acid byproduct and deprotonates the product, which may exist as an ammonium salt, causing the less soluble free base to precipitate completely.[11]
-
Purification: Stir the resulting paste-like suspension at room temperature for 15 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 50 mL) to remove any residual inorganic salts and succinimide.
-
Drying: Dry the collected solid under vacuum at 50°C to a constant weight to afford Ethyl 2-aminothiazole-5-carboxylate as a white to pale yellow solid.[9] A typical yield for this procedure is 70-80%.[9]
Caption: Experimental workflow for the Hantzsch synthesis of Ethyl 2-aminothiazole-5-carboxylate.
Process Optimization & Troubleshooting
A self-validating protocol requires an understanding of key parameters and potential pitfalls. The robustness of the Hantzsch synthesis allows for considerable flexibility, but optimal results are achieved by controlling specific variables.
Critical Parameter Analysis
| Parameter | Optimal Range | Rationale & Field Insights |
| Temperature | Bromination: -10 to 0°CCyclization: 80-90°C | Low temperature during bromination is non-negotiable for selectivity.[10] Insufficient heat during cyclization leads to incomplete reaction, while excessive heat (>100°C) can promote byproduct formation. |
| Solvent System | Dioxane/Water, THF/Water, Ethanol | Aqueous co-solvents are effective for dissolving both the organic precursors and the inorganic thiourea.[9][10] Ethanol is a classic solvent but may require longer reaction times. The choice can impact work-up and impurity profiles. |
| Stoichiometry | NBS: 1.1 equivalentsThiourea: 1.0 equivalents | A slight excess of NBS ensures complete consumption of the starting acrylate.[10] Using a large excess can lead to over-bromination. A 1:1 ratio of the bromo-intermediate and thiourea is generally optimal. |
| pH Control | Final work-up: pH 8-9 | The reaction is typically run under neutral to slightly acidic conditions as HBr is generated. Basification during work-up is essential for complete precipitation of the free-base product.[11] |
Common Challenges & Validated Solutions
-
Challenge: Low or no product yield.
-
Causality: Often due to impure or wet N-bromosuccinimide, which can decompose. Insufficient heating during the cyclization step can also stall the reaction.
-
Solution: Use freshly opened or properly stored NBS. Ensure the reaction mixture reaches and maintains the target temperature of 80°C during the cyclization step. Confirm reaction completion with TLC before proceeding to work-up.
-
-
Challenge: Product is an oil or refuses to crystallize.
-
Causality: This may indicate the presence of impurities or that the product has remained in its protonated salt form.
-
Solution: Ensure the pH of the solution is sufficiently basic (pH 8-9) during work-up to precipitate the free base. If it remains oily, attempt extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and concentration. Recrystallization from ethanol or ethyl acetate can yield a pure, crystalline solid.[9]
-
-
Challenge: Formation of a significant byproduct.
-
Causality: Over-bromination of the starting material or side reactions of thiourea can occur if the reaction temperature during bromination is not controlled.
-
Solution: Strictly maintain the temperature below 0°C during NBS addition. Slow, dropwise addition is critical for dissipating the heat of reaction.
-
Product Characterization
Validation of the final product is achieved through standard analytical techniques.
-
Appearance: White to yellow crystalline solid.[12]
-
Melting Point: 159-163 °C.[13]
-
¹H NMR (DMSO-d₆):
-
δ 1.25 (t, 3H, -CH₃ of ethyl)
-
δ 4.15 (q, 2H, -CH₂ of ethyl)
-
δ 7.60 (s, 2H, -NH₂)
-
δ 7.85 (s, 1H, thiazole ring H)[5]
-
-
¹³C NMR (DMSO-d₆):
-
δ 14.5, 59.5 (ethyl ester carbons)
-
δ 121.0, 143.5, 144.1, 159.9 (thiazole and ester carbonyl carbons)[5]
-
-
Mass Spectrometry (ESI): [M+H]⁺ = 173.04
Conclusion
The Hantzsch synthesis of Ethyl 2-aminothiazole-5-carboxylate is a cornerstone reaction for medicinal chemists and process development scientists. By understanding the underlying mechanism and controlling key experimental variables such as temperature and stoichiometry, researchers can reliably and efficiently produce this critical pharmaceutical intermediate. The one-pot protocol detailed herein, which utilizes an in situ bromination step, represents a safe, scalable, and field-validated method. This guide provides the necessary technical depth and practical insights to empower scientists to successfully implement and troubleshoot this synthesis, facilitating the advancement of drug discovery and development programs that rely on the versatile 2-aminothiazole scaffold.
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Chemical properties of Ethyl 2-aminothiazole-5-carboxylate
An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-aminothiazole-5-carboxylate
Introduction: The Thiazole Core in Modern Chemistry
Ethyl 2-aminothiazole-5-carboxylate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of the 2-aminothiazole ring system, it serves as a privileged scaffold—a molecular framework that is repeatedly found in biologically active compounds.[1][2] Its importance is underscored by its role as a key intermediate in the synthesis of numerous pharmaceuticals, most notably the anti-cancer drug Dasatinib.[3][4] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The versatility of this molecule, stemming from its multiple reactive sites, makes it an invaluable building block for creating complex and potent therapeutic agents.[5][6]
Physicochemical and Spectroscopic Profile
A foundational understanding of a molecule begins with its physical and analytical characteristics. These properties are critical for identification, purity assessment, and predicting its behavior in chemical reactions.
| Property | Value | Source |
| CAS Number | 32955-21-8 | [7] |
| Molecular Formula | C₆H₈N₂O₂S | [7] |
| Molecular Weight | 172.20 g/mol | [7] |
| Appearance | White to yellow or light brown crystalline powder | [8][9] |
| Melting Point | 159-163 °C | |
| Storage Temperature | 2-8°C (Refrigerated) | [10] |
| UV λmax | 299 nm (in Ethanol) | [8] |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the ethyl ester protons (a triplet and a quartet), the exocyclic amine protons (a broad singlet), and the thiazole ring proton (a singlet).
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the three distinct carbons of the thiazole ring.
-
IR Spectroscopy: Key vibrational frequencies include N-H stretching for the primary amine, a strong C=O stretch for the ester carbonyl, and characteristic absorptions for the C=N and C-S bonds within the thiazole ring.
-
Mass Spectrometry: The mass spectrum typically shows a prominent molecular ion peak (M+H)⁺, confirming the compound's molecular weight.[11]
Synthesis: The Hantzsch Thiazole Synthesis and Its Variants
The most prevalent and industrially scalable method for preparing Ethyl 2-aminothiazole-5-carboxylate is a modification of the classic Hantzsch thiazole synthesis.[12][13][14] This powerful reaction constructs the thiazole ring by condensing a thioamide with an α-halocarbonyl compound.[14][15] In this specific case, thiourea provides the N-C-S backbone, which cyclizes with an electrophilic three-carbon unit derived from ethyl 3-ethoxyacrylate.
Causality in Experimental Design:
The choice of starting materials is deliberate. Ethyl 3-ethoxyacrylate is an effective precursor because its β-ethoxy group makes the α-position susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is employed as a mild and selective brominating agent to generate the key α-bromo intermediate in situ, avoiding the handling of more hazardous and unstable α-bromoacrylates.[3][7] The subsequent cyclization with thiourea is a robust and high-yielding ring-forming reaction.[7][8]
Workflow for Synthesis
Caption: One-pot synthesis workflow via α-bromination and cyclization.
Detailed Experimental Protocol:
This protocol is a synthesis of established literature methods and serves as a representative example.[7][8]
-
Reaction Setup: In a reaction vessel equipped for cooling, dissolve ethyl 3-ethoxyacrylate (1.0 eq) in a 1:1 mixture of water and dioxane. Cool the solution to -10 °C with stirring.
-
α-Bromination: Slowly add N-bromosuccinimide (1.1 eq) portion-wise, ensuring the temperature remains below 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. This step generates the reactive α-bromo intermediate.
-
Thiazole Ring Formation: Add thiourea (1.0 eq) to the reaction mixture. Heat the solution to 80 °C and maintain this temperature for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Cool the reaction mixture to room temperature. Carefully add aqueous ammonia to neutralize the solution and precipitate the product.
-
Purification: Stir the resulting slurry for 10-15 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and dry it under a vacuum to yield Ethyl 2-aminothiazole-5-carboxylate. Typical yields range from 70% to over 95%.[7]
Chemical Reactivity: A Trifunctional Synthetic Hub
The synthetic utility of Ethyl 2-aminothiazole-5-carboxylate arises from its three distinct functional groups: the exocyclic 2-amino group, the 5-ester group, and the thiazole ring itself. This trifunctional nature allows for selective modifications to build molecular complexity.
-
Reactions at the 2-Amino Group: The exocyclic amino group is the most nucleophilic site. It readily undergoes acylation, alkylation, and protection reactions.
-
Amide Formation: This is a cornerstone reaction in drug synthesis. Reacting the amine with an activated carboxylic acid or acid chloride, such as 2-chloro-6-methylaniline, is a key step in the synthesis of Dasatinib precursors.[3][16]
-
Boc Protection: The amine can be protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction while other parts of the molecule are modified.[3]
-
Schiff Base Formation: Condensation with aromatic aldehydes yields Schiff bases, which can be intermediates for further elaboration.[17]
-
-
Reactions at the 5-Ester Group: The ethyl ester can be transformed into other functional groups.
-
Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis yields the corresponding 2-aminothiazole-5-carboxylic acid.[3] This acid can then be coupled to form amides.
-
Reduction: Potent reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, (2-aminothiazol-5-yl)methanol.[18]
-
-
Reactions involving the Thiazole Ring: The aromatic ring itself can participate in reactions, although it is less reactive than the exocyclic amine. The ring nitrogen atom is basic and can be protonated in acidic conditions.[1]
Caption: Key reactivity pathways of Ethyl 2-aminothiazole-5-carboxylate.
Applications in Drug Discovery: The Dasatinib Case Study
The most prominent application of Ethyl 2-aminothiazole-5-carboxylate is its role as a central building block in the synthesis of Dasatinib, a potent oral tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3][4][11]
The synthesis of Dasatinib showcases the strategic manipulation of the thiazole's reactive sites. A common synthetic route involves:
-
Amide Formation: The carboxylic acid (derived from the hydrolysis of Ethyl 2-aminothiazole-5-carboxylate) is coupled with 2-chloro-6-methylaniline.[3]
-
Nucleophilic Aromatic Substitution: The 2-amino group of the resulting thiazole amide is then reacted with a substituted pyrimidine derivative.
This application highlights how the 2-aminothiazole-5-carboxylate scaffold provides the ideal geometry and electronic properties for binding to the ATP pocket of target kinases, forming the basis for a powerful therapeutic agent.[4] Beyond Dasatinib, this core is widely used to develop compounds with anti-inflammatory, antimicrobial, and broader antineoplastic activities.[4][5][11]
Safety and Handling
As with any laboratory chemical, proper handling of Ethyl 2-aminothiazole-5-carboxylate is essential.
-
General Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10][19]
-
Storage: The compound should be kept refrigerated (2-8°C) in a tightly sealed container to prevent degradation.[10] It may be sensitive to heat, moisture, and light.[9]
-
Hazards: The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[19] Always consult the latest Safety Data Sheet (SDS) before use.[10][19]
Conclusion
Ethyl 2-aminothiazole-5-carboxylate is far more than a simple chemical intermediate; it is a versatile and powerful platform for innovation in medicinal chemistry. Its straightforward and high-yielding synthesis, combined with a trifunctional handle for diverse chemical modifications, has cemented its importance in the drug discovery pipeline. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, is fundamental for any scientist aiming to leverage this scaffold to design the next generation of therapeutic agents.
References
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Title: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Source: Taylor & Francis Online URL: [Link]
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Title: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives Source: Acta Chimica Slovenica URL: [Link]
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Title: Three possible ways of the reaction between 2-aminothiazole and electrophiles. Source: ResearchGate URL: [Link]
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Title: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed Source: PubMed URL: [Link]
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Title: A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib Source: Semantic Scholar URL: [Link]
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Title: Synthesis of novel 2-amino thiazole derivatives Source: Der Pharma Chemica URL: [Link]
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Title: The Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]
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Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI Source: MDPI URL: [Link]
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Ethyl 2-aminothiazole-5-carboxylate solubility in organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 2-Aminothiazole-5-Carboxylate in Organic Solvents
Abstract
Ethyl 2-aminothiazole-5-carboxylate (EATC) is a pivotal heterocyclic building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmaceutical agents, including anti-cancer and anti-bacterial drugs.[1] The solubility of this compound in organic solvents is a fundamental physical property that dictates its handling, reaction conditions, purification, and formulation.[2][3] This guide provides a comprehensive overview of the physicochemical properties of EATC, explores its solubility characteristics, and offers a detailed, field-proven protocol for the experimental determination of its solubility. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, actionable methodologies to empower informed solvent selection and process optimization.
Introduction: The Critical Role of Solubility in Utilizing EATC
Ethyl 2-aminothiazole-5-carboxylate is a compound of significant interest in the pharmaceutical industry.[4] Its structure, featuring a reactive aminothiazole core and an ethyl ester functional group, makes it a versatile precursor for complex molecular architectures.[5] Understanding its solubility is not merely an academic exercise; it is a critical parameter for:
-
Reaction Chemistry: Selecting an appropriate solvent that can dissolve reactants, including EATC, is fundamental to achieving optimal reaction kinetics and yield.
-
Crystallization and Purification: The insolubility of EATC in certain solvents while being soluble in others is the basis for its purification through recrystallization. Synthesis protocols, for instance, often use solvents like tetrahydrofuran (THF), dioxane, and ethanol for reaction and purification steps.[6]
-
Formulation Development: For EATC to be utilized in subsequent stages or as part of an active pharmaceutical ingredient (API), its solubility profile informs the choice of excipients and delivery systems.[7]
The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solid like EATC, the energy required to break its crystal lattice structure must be compensated by the energy released from favorable solute-solvent interactions.[8]
Physicochemical Profile of Ethyl 2-Aminothiazole-5-Carboxylate
A molecule's structure and inherent properties are the primary determinants of its solubility behavior.[7] The key characteristics of EATC are summarized below.
| Property | Value | Source(s) |
| CAS Number | 32955-21-8 | [9][10] |
| Molecular Formula | C₆H₈N₂O₂S | [9][11] |
| Molecular Weight | 172.20 g/mol | [9][11] |
| Appearance | White to yellow or light brown crystal/powder | [10][12] |
| Melting Point | 157-166 °C | [10] |
| LogP (calculated) | 0.36 | [11] |
| Storage Temp. | 2-8°C | [9][12] |
The structure of EATC contains both polar and non-polar moieties. The 2-amino group and the nitrogen and sulfur atoms in the thiazole ring are capable of hydrogen bonding and dipole-dipole interactions, favoring solubility in polar solvents. The ethyl ester group provides a region of lower polarity. The relatively high melting point suggests significant crystal lattice energy, which must be overcome for dissolution to occur.[8] The low LogP value of 0.36 indicates a generally hydrophilic character, consistent with its observed insolubility in water but solubility in polar organic solvents.[11][12]
Solubility Profile in Common Organic Solvents
Quantitative public data on the solubility of EATC across a wide range of organic solvents is limited. However, based on its use in synthesis and available product information, a qualitative and semi-quantitative profile can be inferred. This highlights the critical need for experimental determination for specific applications.
| Solvent | Solvent Type | Expected Solubility | Rationale / Evidence |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A stock solution of 40 mg/mL can be prepared, indicating high solubility.[4] |
| Ethanol | Polar Protic | Soluble | Used as a solvent for recrystallization; UV absorbance measured in ethanol.[6][12] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Used as a reaction solvent in syntheses involving EATC.[5][6] |
| Dioxane | Polar Aprotic | Soluble | Used as a co-solvent in synthesis protocols.[6] |
| Water | Polar Protic | Insoluble | Explicitly stated as insoluble in water.[12] |
This data underscores the importance of selecting solvents based on polarity and hydrogen bonding capability. Polar aprotic solvents like DMSO and THF, and polar protic solvents like ethanol, are effective at solvating EATC.
Experimental Protocol: Thermodynamic Solubility Determination
The most reliable method for determining the true thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[13][14] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid phase.[8][15]
Principle
An excess amount of the solid compound (EATC) is added to the test solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure that thermodynamic equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation.[8] Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved solid in the supernatant is quantified using a suitable analytical method.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the Shake-Flask Method.
Detailed Step-by-Step Methodology
Materials:
-
Ethyl 2-aminothiazole-5-carboxylate (EATC), solid
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed flasks
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge and/or syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid EATC to a vial containing a precisely known volume of the solvent. "Excess" means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for an extended period (typically 24-48 hours).
-
Expertise Note: Equilibrium is confirmed when the concentration of the solute in the liquid phase does not change over time. For robust studies, samples can be taken at 24, 48, and 72 hours to ensure the concentration has plateaued.[14]
-
-
Phase Separation: Remove the vials from the shaker and let them stand to allow the excess solid to settle. To separate the saturated solution from the solid, either:
-
Centrifuge: Centrifuge the vial at high speed to pellet the remaining solid.
-
Filter: Carefully draw the supernatant into a syringe and pass it through a chemically-resistant syringe filter (e.g., PTFE).
-
Trustworthiness Note: Filtration is a potential source of error due to drug adsorption onto the filter membrane.[14] It is crucial to use a compatible filter material and discard the initial portion of the filtrate to saturate any binding sites.
-
-
Analysis (Quantification):
-
Immediately make a precise dilution of the clear, saturated supernatant into a mobile phase or a suitable solvent to prevent precipitation.
-
Quantify the concentration using a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) is preferred as it can separate the analyte from any potential impurities or degradation products.[14] Alternatively, UV-Vis spectrophotometry can be used if EATC is the only absorbing species (λmax ≈ 299 nm in ethanol).[12][16]
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL, g/L, or mol/L.
-
Factors Influencing Solubility: A Conceptual Overview
The solubility of EATC is a multifactorial property resulting from the interplay between the solute, the solvent, and the experimental conditions.
Caption: Key factors governing the solubility of EATC.
-
Solute Properties: The strong intermolecular forces in the EATC crystal lattice (evidenced by its high melting point) must be disrupted. This requires a solvent capable of forming strong, energetically favorable interactions with the polar aminothiazole ring.[8]
-
Solvent Properties: Polar solvents are effective because they can engage in dipole-dipole interactions and hydrogen bonding with EATC, compensating for the energy needed to break the crystal lattice.
-
Temperature: For most solids, solubility is an endothermic process (ΔH > 0), meaning solubility increases with temperature.[8] This principle is leveraged during recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling.
Conclusion
References
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American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [2][3]
-
ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [17]
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ChemicalBook. (2023). Ethyl 2-aminothiazole-5-carboxylate | 32955-21-8. [12]
-
Chemsrc. (2024). Ethyl 2-aminothiazole-5-carboxylate | CAS#:32955-21-8. [11]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [14]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[7]
-
Punagri. (n.d.). Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier. [1]
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ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [15]
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SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [13]
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Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [5]
-
Sigma-Aldrich. (n.d.). Ethyl 2-aminothiazole-5-carboxylate 97%. [9]
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TargetMol. (n.d.). Ethyl 2-aminothiazole-5-carboxylate. [4]
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Thermo Scientific Chemicals. (n.d.). Ethyl 2-aminothiazole-5-carboxylate, 97%. [10]
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U.S. National Library of Medicine. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [8]
-
Various Authors. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [16]
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Various Authors. (n.d.). Ethyl 2-aminothiazole-5-carboxylate synthesis. ChemicalBook. [6]
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A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 2-aminothiazole-5-carboxylate: A Keystone Intermediate in Medicinal Chemistry
Foreword
In the landscape of modern drug discovery and development, the meticulous characterization of molecular entities is not merely a procedural formality but the very bedrock of scientific integrity and innovation. It is in the precise language of spectra and structural data that a molecule reveals its identity, purity, and potential. This guide is dedicated to providing an in-depth technical overview of the spectroscopic properties of Ethyl 2-aminothiazole-5-carboxylate, a heterocyclic compound of significant interest. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] A thorough understanding of the spectroscopic signature of its derivatives, such as the title compound, is therefore of paramount importance for researchers, scientists, and drug development professionals. This document moves beyond a simple cataloging of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation, thereby providing a self-validating framework for the analysis of this crucial synthetic intermediate.
Molecular Identity and Physicochemical Properties
Ethyl 2-aminothiazole-5-carboxylate is a stable, crystalline solid at room temperature.[2][3] Its molecular structure, confirmed by various spectroscopic methods, is fundamental to interpreting its spectral data.
-
Chemical Structure:
Figure 1: Chemical structure of Ethyl 2-aminothiazole-5-carboxylate.
-
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 32955-21-8 | [2][3][4] |
| Molecular Formula | C₆H₈N₂O₂S | [2][3][4] |
| Molecular Weight | 172.20 g/mol | [2][4][5] |
| Appearance | White to yellow crystalline powder | [6] |
| Melting Point | 159-163 °C | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of Ethyl 2-aminothiazole-5-carboxylate provide a detailed map of its proton and carbon framework. While a publicly available spectrum for this specific compound is not readily found, its spectral features can be reliably predicted based on established principles and data from closely related analogs.
¹H NMR Spectroscopy
Representative Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.95 | s | 1H | H4 (thiazole ring) |
| 7.35 | s | 2H | -NH₂ |
| 4.18 | q | 2H | -O-CH₂-CH₃ |
| 1.25 | t | 3H | -O-CH₂-CH₃ |
Experimental Protocol:
A standard ¹H NMR spectrum can be acquired using a 400 MHz (or higher) spectrometer. The following protocol outlines the general procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-aminothiazole-5-carboxylate in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and its residual proton signal does not interfere with the analyte's signals.
-
Instrumentation:
-
Spectrometer: Bruker Avance 400 or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
Temperature: 298 K.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: A range of 0-10 ppm is typically sufficient.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
In-depth Interpretation:
The predicted ¹H NMR spectrum is characterized by four distinct signals, each providing specific structural information:
-
Thiazole Proton (H4): The singlet at approximately 7.95 ppm is assigned to the proton at the 4-position of the thiazole ring. Its downfield chemical shift is a consequence of the electron-withdrawing effects of the adjacent sulfur atom and the ester group at the 5-position.
-
Amino Protons (-NH₂): The broad singlet at around 7.35 ppm, integrating to two protons, is characteristic of the primary amine group at the 2-position. The broadness of this peak is often due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water in the solvent.
-
Ethyl Group Protons: The quartet at approximately 4.18 ppm and the triplet at around 1.25 ppm are classic signatures of an ethyl group. The quartet corresponds to the methylene protons (-O-CH₂-), which are deshielded by the adjacent oxygen atom and are split by the three neighboring methyl protons. The triplet represents the methyl protons (-CH₃), split by the two adjacent methylene protons.
¹³C NMR Spectroscopy
Representative Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| 168.5 | C2 (C=N of thiazole) |
| 161.0 | C=O (ester carbonyl) |
| 145.0 | C5 (thiazole ring) |
| 115.0 | C4 (thiazole ring) |
| 60.5 | -O-CH₂-CH₃ |
| 14.5 | -O-CH₂-CH₃ |
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, with a few modifications to the experimental setup.
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrumentation:
-
Spectrometer: Bruker Avance 400 or equivalent.
-
Probe: 5 mm BBO probe.
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range of 0-200 ppm is standard.
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
In-depth Interpretation:
The predicted ¹³C NMR spectrum reveals six distinct carbon environments:
-
Thiazole Ring Carbons: The carbon at the 2-position (C2), attached to two nitrogen atoms, is expected to be the most downfield at approximately 168.5 ppm. The C5 carbon, substituted with the electron-withdrawing ester group, appears around 145.0 ppm, while the C4 carbon, bearing a proton, is found further upfield at about 115.0 ppm.
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) typically resonates in the range of 160-170 ppm, and a chemical shift of around 161.0 ppm is anticipated.
-
Ethyl Group Carbons: The methylene carbon (-O-CH₂-) is deshielded by the oxygen atom and appears at approximately 60.5 ppm. The terminal methyl carbon (-CH₃) gives a signal in the aliphatic region, around 14.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Representative Data (FT-IR, KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amino group) |
| 3100-3000 | Medium | C-H stretching (aromatic/vinylic) |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| 1710 | Strong | C=O stretching (ester) |
| 1620 | Strong | C=N stretching (thiazole ring) |
| 1540 | Medium | N-H bending (amino group) |
| 1250 | Strong | C-O stretching (ester) |
Experimental Protocol:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of Ethyl 2-aminothiazole-5-carboxylate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5).
-
-
Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Processing: The spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).
In-depth Interpretation:
The key vibrational bands in the IR spectrum confirm the presence of the principal functional groups:
-
N-H Stretching: The strong, broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching vibrations of the primary amino group (-NH₂).
-
C-H Stretching: The absorptions between 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹ correspond to the C-H stretching vibrations of the thiazole ring and the ethyl group, respectively.
-
C=O Stretching: A very strong and sharp peak around 1710 cm⁻¹ is a definitive indicator of the ester carbonyl group.
-
C=N and N-H Bending: The absorption at approximately 1620 cm⁻¹ is attributed to the C=N stretching vibration within the thiazole ring. The N-H bending vibration of the amino group is expected around 1540 cm⁻¹.
-
C-O Stretching: The strong band at about 1250 cm⁻¹ is due to the C-O stretching of the ester functionality.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Representative Data (Electron Ionization - EI-MS):
| m/z | Relative Intensity (%) | Assignment |
| 172 | 100 | [M]⁺ (Molecular Ion) |
| 144 | 45 | [M - C₂H₄]⁺ |
| 127 | 60 | [M - OCH₂CH₃]⁺ |
| 99 | 30 | [M - COOCH₂CH₃]⁺ |
Experimental Protocol:
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a radical cation (the molecular ion) and subsequent fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
In-depth Interpretation and Fragmentation Pathway:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ethyl 2-aminothiazole-5-carboxylate Price from Supplier Brand WENGJIANG HUAXUESHIJI on Chemsrc.com [m.chemsrc.com]
- 3. H31769.03 [thermofisher.com]
- 4. 2-氨基噻唑-5-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ethyl 2-aminothiazole-5-carboxylate | 32955-21-8 [chemicalbook.com]
An In-depth Technical Guide to the ¹H NMR Spectral Interpretation of Ethyl 2-aminothiazole-5-carboxylate
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of heterocyclic compounds is of paramount importance. Ethyl 2-aminothiazole-5-carboxylate is a key heterocyclic building block, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active agents, including antibacterial and anticancer drugs.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable analytical technique, offering unparalleled insight into molecular structure.[4][5]
This technical guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of Ethyl 2-aminothiazole-5-carboxylate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal relationships between the molecule's electronic environment and its spectral output, provides a field-proven experimental protocol, and offers a logical framework for confident spectral interpretation.
Part 1: Molecular Structure and Predicted Proton Environments
A thorough interpretation begins with a fundamental understanding of the molecule's structure and the distinct electronic environments of its protons. The structure of Ethyl 2-aminothiazole-5-carboxylate contains four chemically non-equivalent sets of protons.
Caption: Molecular structure of Ethyl 2-aminothiazole-5-carboxylate with distinct proton environments labeled (Hₐ-Hₐ).
The expected spectral characteristics for each proton set are dictated by several factors:
-
Hₐ (Thiazole Ring Proton): This proton is attached to an aromatic thiazole ring. Thiazoles exhibit significant π-electron delocalization, creating a diamagnetic ring current that deshields the ring protons, shifting them downfield into the aromatic region (typically 7.2-8.8 ppm).[6] Its precise shift is modulated by the adjacent sulfur atom and the substituents at positions 2 and 5.
-
Hₑ (-NH₂ Protons): The chemical shift of amine protons is highly variable and sensitive to solvent, concentration, and temperature.[7][8] This is due to intermolecular hydrogen bonding and chemical exchange with solvent or trace water. In aprotic, hydrogen-bond-accepting solvents like DMSO-d₆, these protons are more clearly observed and typically appear as a broad singlet.[9] In protic solvents like D₂O, they often exchange with deuterium and may become invisible to the spectrum.[10]
-
Hₒ (Ethyl Methylene Protons): These protons are directly attached to an oxygen atom within the ester group. The electronegativity of oxygen strongly deshields these protons, causing a significant downfield shift compared to a standard alkyl C-H.[11]
-
Hₐ (Ethyl Methyl Protons): These protons are in a standard aliphatic environment but are influenced by the proximity of the electron-withdrawing ester functionality, resulting in a slight downfield shift from a typical alkane C-H.
Part 2: Detailed ¹H NMR Spectral Analysis and Prediction
Based on established principles of NMR spectroscopy and data from related heterocyclic structures, we can predict the ¹H NMR spectrum with a high degree of confidence.[4][12][13]
Signal-by-Signal Breakdown
-
Hₐ (C4-H):
-
Chemical Shift (δ): Expected to be the most downfield signal (excluding exchangeable protons) due to the aromatic ring current of the thiazole. The electron-withdrawing carboxylate group at C5 will further deshield this proton. A chemical shift in the range of 7.5 - 8.5 ppm is anticipated.
-
Integration: Corresponds to one proton (1H).
-
Multiplicity: As there are no protons on adjacent carbon atoms (C5 is substituted and the S atom is at C3), this signal will appear as a singlet (s) .
-
-
Hₑ (-NH₂):
-
Chemical Shift (δ): Highly dependent on experimental conditions. In DMSO-d₆, this signal often appears as a broad peak in the range of 7.0 - 7.5 ppm .[14][15] Its broadness is a result of rapid chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.[8]
-
Integration: Corresponds to two protons (2H).
-
Multiplicity: Typically a broad singlet (br s) .
-
-
Hₒ (-O-CH₂-CH₃):
-
Chemical Shift (δ): Deshielded by the adjacent ester oxygen. The expected chemical shift is in the 4.1 - 4.4 ppm range.
-
Integration: Corresponds to two protons (2H).
-
Multiplicity: These two protons are coupled to the three adjacent methyl (Hₐ) protons. Following the n+1 rule, the signal will be split into (3+1) = 4 lines, appearing as a quartet (q) .
-
-
Hₐ (-O-CH₂-CH₃):
-
Chemical Shift (δ): Located in the upfield, aliphatic region. A typical chemical shift for an ethyl ester methyl group is 1.2 - 1.4 ppm .
-
Integration: Corresponds to three protons (3H).
-
Multiplicity: These three protons are coupled to the two adjacent methylene (Hₒ) protons. The signal will be split into (2+1) = 3 lines, appearing as a triplet (t) . The coupling constant (J-value) for this triplet will be identical to that of the Hₒ quartet.
-
Summary of Predicted ¹H NMR Data
The following table summarizes the anticipated spectral parameters for Ethyl 2-aminothiazole-5-carboxylate in DMSO-d₆.
| Proton Assignment | Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Typical Coupling Constant (J, Hz) |
| Thiazole C4-H | Hₐ | 7.5 - 8.5 | 1H | Singlet (s) | N/A |
| Amine -NH₂ | Hₑ | 7.0 - 7.5 (broad) | 2H | Broad Singlet (br s) | N/A |
| Ethyl -OCH₂- | Hₒ | 4.1 - 4.4 | 2H | Quartet (q) | ~7.1 Hz |
| Ethyl -CH₃ | Hₐ | 1.2 - 1.4 | 3H | Triplet (t) | ~7.1 Hz |
Part 3: Experimental Protocol for High-Fidelity Data Acquisition
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocol is a self-validating system designed to produce high-resolution, unambiguous data.
Step-by-Step Methodology
-
Solvent Selection & Rationale:
-
Primary Choice: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is a polar aprotic solvent capable of forming hydrogen bonds with the -NH₂ protons. This slows down the rate of chemical exchange, resulting in a sharper, more distinct -NH₂ signal compared to what would be observed in solvents like CDCl₃.[9] Using a protic solvent like D₂O would lead to the rapid exchange of the amine protons with deuterium, causing the signal to disappear entirely.[10]
-
-
Sample Preparation:
-
Accurately weigh 10-15 mg of Ethyl 2-aminothiazole-5-carboxylate.[16][17][18]
-
Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial until the solid is completely dissolved. A clear, particulate-free solution is critical for magnetic field homogeneity.[19]
-
Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes any microscopic dust or undissolved particles that can degrade spectral quality.
-
Cap the NMR tube securely and label it clearly.
-
-
Instrumentation and Data Acquisition:
-
The following parameters are typical for a 400 MHz spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton acquisition.
-
Number of Scans (NS): 16 (can be adjusted based on sample concentration).
-
Receiver Gain (RG): Set automatically by the instrument.
-
Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons between scans.
-
Acquisition Time (AQ): ~4 seconds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum manually. Calibrate the chemical shift by setting the residual DMSO peak (a quintet) to 2.50 ppm. Integrate all signals and analyze the multiplicities.
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethyl 2-aminothiazole-5-carboxylate | 32955-21-8 [chemicalbook.com]
- 3. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. modgraph.co.uk [modgraph.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the FT-IR Analysis of Ethyl 2-aminothiazole-5-carboxylate
Executive Summary
Ethyl 2-aminothiazole-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of high-value pharmaceuticals, including the anti-cancer drug dasatinib.[1] Given its role, the rigorous confirmation of its molecular structure and purity is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation and quality control of this compound. This guide offers a detailed analysis of the FT-IR spectrum of ethyl 2-aminothiazole-5-carboxylate, grounded in the principles of molecular vibrations. We will dissect the characteristic absorption bands corresponding to its primary functional groups, provide a validated experimental protocol for data acquisition, and explain the causal relationships between molecular structure and spectral features.
The Molecular Blueprint: Functional Group Analysis
The FT-IR spectrum of a molecule is a direct manifestation of its covalent bond vibrations. To interpret the spectrum of ethyl 2-aminothiazole-5-carboxylate, we must first identify its constituent functional groups, each of which possesses characteristic vibrational frequencies (stretching, bending, wagging).
The key structural components are:
-
Primary Aromatic Amine (-NH₂): Attached to the thiazole ring.
-
Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen.
-
α,β-Unsaturated Ethyl Ester (-COOEt): An ester group directly conjugated with the C=C bond of the thiazole ring.
-
Aliphatic C-H Bonds: Within the ethyl moiety of the ester.
Caption: Validated workflow for FT-IR analysis of a solid sample using the KBr pellet method.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of ethyl 2-aminothiazole-5-carboxylate. A systematic analysis of the spectrum allows for the unambiguous identification of its key functional groups: the primary amine (doublet N-H stretch ~3400 cm⁻¹, N-H bend ~1620 cm⁻¹), the conjugated ethyl ester (strong C=O stretch ~1720 cm⁻¹, two strong C-O stretches ~1300-1000 cm⁻¹), and the thiazole ring (C=N and C=C stretches ~1630-1470 cm⁻¹). By following the validated experimental protocol detailed herein, researchers and drug development professionals can generate high-quality, reliable spectral data to confirm the identity and integrity of this critical pharmaceutical intermediate, ensuring the foundation of subsequent synthetic steps is sound.
References
-
Kintek Solution. (n.d.). What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Kintek Press. (n.d.). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
-
Quora. (2018, March 11). Why is the carbonyl frequency in esters higher than in ketones? Retrieved from [Link]
-
Yankova, R. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal, 2, 1-8. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry. Retrieved from [Link]
-
Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. Retrieved from [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. Retrieved from [Link]
-
National Institutes of Health. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]
-
Wiley Online Library. (n.d.). High-resolution Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-aminothiazole-5-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation behavior of Ethyl 2-aminothiazole-5-carboxylate, a key building block in medicinal chemistry and drug development.[1] In the absence of a publicly available mass spectrum for this specific compound, this document leverages established principles of mass spectrometry, fragmentation patterns of structurally analogous compounds, and data from spectral databases for the core 2-aminothiazole moiety to construct a scientifically rigorous guide. We will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering researchers and drug development professionals a detailed roadmap for identifying and characterizing this important molecule.
Introduction: The Significance of Ethyl 2-aminothiazole-5-carboxylate in Drug Discovery
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1] Ethyl 2-aminothiazole-5-carboxylate serves as a crucial intermediate in the synthesis of many of these therapeutic agents. Its structural integrity and purity are paramount, making robust analytical techniques for its characterization essential. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information through fragmentation analysis, is a cornerstone of this analytical workflow. Understanding the fragmentation patterns of Ethyl 2-aminothiazole-5-carboxylate is therefore not merely an academic exercise but a practical necessity for scientists working on the cutting edge of pharmaceutical development.
This guide will provide a detailed exposition of the predicted fragmentation pathways, offering a valuable resource for method development, impurity profiling, and structural confirmation in research and quality control settings.
Predicted Electron Ionization (EI) Fragmentation
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. For Ethyl 2-aminothiazole-5-carboxylate (molecular weight: 172.21 g/mol ), we can anticipate a series of characteristic fragmentation pathways.
Key Predicted Fragmentation Pathways under EI
The fragmentation of Ethyl 2-aminothiazole-5-carboxylate under EI is expected to be driven by the presence of the ethyl ester and the 2-amino-thiazole core. The following are the most probable primary fragmentation events:
-
Loss of the Ethoxy Radical (•OCH2CH3): Cleavage of the C-O bond of the ester is a common fragmentation pathway. This would result in the formation of a stable acylium ion at m/z 127.
-
Loss of Ethylene (CH2=CH2) via McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on an alkyl chain attached to the carbonyl group, a related rearrangement involving the thiazole ring hydrogen is conceivable, though less common. A more likely fragmentation is the loss of ethylene from the ethyl group, leading to a radical cation at m/z 144.
-
Cleavage of the Ester Group: The entire ethyl carboxylate group can be lost, although this is generally less favorable than the loss of the ethoxy radical.
-
Ring Fragmentation of the Thiazole Core: The 2-aminothiazole ring itself can undergo characteristic cleavages. Based on the fragmentation of 2-aminothiazole, we can expect fragments arising from the cleavage of the C-S and C-N bonds within the ring.[2][3]
Predicted EI Mass Spectrum: A Tabular Summary
The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss.
| m/z | Proposed Fragment Ion | Neutral Loss | Notes |
| 172 | [M]•+ | - | Molecular Ion |
| 144 | [M - CH2=CH2]•+ | Ethylene | Loss from the ethyl ester. |
| 127 | [M - •OCH2CH3]+ | Ethoxy radical | Formation of a stable acylium ion. |
| 100 | [C3H4N2S]•+ | C3H4O2 | Loss of the ethyl carboxylate substituent. This corresponds to the molecular ion of 2-aminothiazole. |
| 58 | [C2H4N2]•+ | C4H4O2S | A key fragment from the 2-aminothiazole core.[2] |
Visualizing the EI Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways of Ethyl 2-aminothiazole-5-carboxylate under Electron Ionization.
Caption: Predicted EI fragmentation of Ethyl 2-aminothiazole-5-carboxylate.
Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation
Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules [M+H]+ with minimal in-source fragmentation. Subsequent fragmentation is induced in a collision cell (tandem mass spectrometry or MS/MS) to elicit structural information.
Key Predicted Fragmentation Pathways under ESI-MS/MS
For Ethyl 2-aminothiazole-5-carboxylate, the protonated molecule [M+H]+ at m/z 173 would be the precursor ion for MS/MS analysis. The fragmentation of this ion is expected to involve:
-
Neutral Loss of Ethanol (CH3CH2OH): Protonation can occur on the ester carbonyl oxygen, facilitating the neutral loss of ethanol to yield the same acylium ion observed in EI at m/z 127.
-
Neutral Loss of Ethylene (CH2=CH2): Similar to EI, the loss of ethylene from the ethyl group can occur, resulting in a fragment at m/z 145.
-
Decarboxylation: Loss of the entire ethoxycarbonyl group as C3H4O2 could lead to a protonated 2-aminothiazole fragment at m/z 101.
Predicted ESI-MS/MS Spectrum: A Tabular Summary
The following table outlines the predicted key fragment ions for the [M+H]+ precursor ion of Ethyl 2-aminothiazole-5-carboxylate.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment |
| 173 | 145 | 28 (C2H4) | [M+H - C2H4]+ |
| 173 | 127 | 46 (C2H5OH) | [M+H - C2H5OH]+ |
| 173 | 101 | 72 (C3H4O2) | [C3H5N2S]+ |
Visualizing the ESI-MS/MS Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways of protonated Ethyl 2-aminothiazole-5-carboxylate in an ESI-MS/MS experiment.
Caption: Predicted ESI-MS/MS fragmentation of Ethyl 2-aminothiazole-5-carboxylate.
Experimental Protocols
For researchers seeking to acquire mass spectra of Ethyl 2-aminothiazole-5-carboxylate, the following protocols provide a starting point for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation: Dissolve a small amount of Ethyl 2-aminothiazole-5-carboxylate in a volatile organic solvent such as methanol or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve the compound in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) to a concentration of 10 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Precursor Ion Selection: m/z 173.
-
Collision Energy: Optimize in the range of 10-30 eV to obtain a rich fragmentation spectrum.
-
Conclusion
References
-
PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Aminothiazole. In NIST Chemistry WebBook. Retrieved from [Link]
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Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
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MDPI. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]
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ResearchGate. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
-
PMC. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. National Center for Biotechnology Information. Retrieved from [Link]
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Crystal structure of Ethyl 2-aminothiazole-5-carboxylate
An In-Depth Technical Guide to the Crystal Structure of Ethyl 2-aminothiazole-5-carboxylate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged scaffold in the design of numerous therapeutic agents.[3][4] Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[5] Ethyl 2-aminothiazole-5-carboxylate, as a key intermediate, serves as a versatile building block for the synthesis of more complex and potent drug candidates, making a thorough understanding of its structural characteristics—and those of its derivatives—of paramount importance for rational drug design.[6][7]
Synthesis and Crystallization: From Precursors to Single Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of Ethyl 2-aminothiazole-5-carboxylate is well-established, typically following the Hantzsch thiazole synthesis.
Synthetic Pathway
A common and efficient method for the synthesis of Ethyl 2-aminothiazole-5-carboxylate involves the reaction of ethyl 3-ethoxyacrylate with N-bromosuccinimide (NBS), followed by cyclization with thiourea. This multi-step, one-pot synthesis provides a reliable route to the desired product.
Caption: Generalized synthetic workflow for Ethyl 2-aminothiazole-5-carboxylate.
Experimental Protocol: Synthesis
A representative synthetic protocol is as follows:
-
To a solution of ethyl 3-ethoxyacrylate in a 1:1 mixture of water and dioxane, cooled to -10°C, slowly add N-bromosuccinimide (NBS).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add thiourea to the mixture and heat to 80°C for 1 hour.
-
After cooling, the product can be isolated and purified by recrystallization, typically from ethanol or an ethanol/water mixture.
The Art of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The quality of the crystal directly impacts the resolution and accuracy of the resulting structure.
Key Principles for Crystallization:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent"). The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Temperature Gradient: A saturated solution is slowly cooled, causing the solubility to decrease and leading to crystallization.
For aminothiazole derivatives, slow evaporation from solvents like ethanol, ethyl acetate, or mixtures such as dichloromethane/hexane can be effective.
Single-Crystal X-ray Diffraction: The Definitive Structural Elucidation
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[6] It provides precise information on bond lengths, bond angles, and intermolecular interactions.
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol for SC-XRD
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled (often to ~100 K) to reduce thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.
-
Data Reduction: The collected diffraction intensities are processed to correct for experimental factors, and the unit cell parameters are determined.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and determine the precise atomic positions.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Crystal Structure Analysis: A Case Study of a Derivative
While the crystal structure of Ethyl 2-aminothiazole-5-carboxylate is not publicly available in crystallographic databases as of this writing, a detailed analysis of its N-Boc protected derivative, Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate , provides significant insights into the molecular geometry and packing of this class of compounds.[2]
Crystallographic Data for Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate
| Parameter | Value[2] |
| Chemical Formula | C₁₁H₁₆N₂O₄S |
| Molecular Weight | 272.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8258 (12) |
| b (Å) | 9.4916 (19) |
| c (Å) | 24.350 (5) |
| β (°) | 92.37 (3) |
| Volume (ų) | 1345.3 (5) |
| Z | 4 |
| Temperature (K) | 113 |
Molecular Geometry
The thiazole ring is essentially planar, as expected for an aromatic system. The substituent groups, the ethyl carboxylate and the N-Boc-amino group, are attached to this core. The bond lengths and angles within the thiazole ring are consistent with those observed in other thiazole derivatives.
Intermolecular Interactions and Crystal Packing
The crystal packing of Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate is dominated by hydrogen bonding.[2] Molecules form inversion dimers through pairs of N—H···N hydrogen bonds.[2] These dimers are further linked by weak C—H···O interactions, forming chains that propagate through the crystal lattice.[2]
Caption: Schematic representation of the key intermolecular interactions in the crystal structure of Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate.
This packing motif, driven by strong hydrogen bonds, is a critical factor in determining the solid-state properties of the material, including its melting point and solubility. For the parent compound, Ethyl 2-aminothiazole-5-carboxylate, one would anticipate a more extensive hydrogen-bonding network due to the presence of the free amino group, potentially leading to a different, and likely more complex, packing arrangement.
Structure-Activity Relationship and Implications for Drug Design
The precise three-dimensional structure of a molecule is intrinsically linked to its biological activity. For Ethyl 2-aminothiazole-5-carboxylate and its derivatives, the orientation of the amino and carboxylate groups, as well as the overall shape of the molecule, will dictate how it interacts with its biological target.
Key Structural Features for Drug Design:
-
Hydrogen Bond Donors and Acceptors: The amino group and the nitrogen atom in the thiazole ring are key hydrogen bond donors and acceptors, respectively, crucial for target binding.
-
Hydrophobic Pockets: The ethyl group of the ester can interact with hydrophobic pockets in a protein's active site.
-
Scaffold Rigidity: The planar thiazole ring provides a rigid scaffold, which can be advantageous for positioning other functional groups for optimal target interaction.
By understanding the crystal structure, medicinal chemists can make informed decisions about how to modify the molecule to enhance its potency, selectivity, and pharmacokinetic properties. For instance, the Boc-protected derivative illustrates how modification of the amino group can influence the intermolecular interactions and, potentially, the biological activity.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the synthesis, structural elucidation, and crystallographic analysis of Ethyl 2-aminothiazole-5-carboxylate and its derivatives. While the definitive crystal structure of the parent compound remains to be reported, the detailed analysis of its N-Boc protected analogue offers valuable insights into the structural features that govern the solid-state properties and potential biological activity of this important class of molecules.
For researchers in the field, the determination and publication of the crystal structure of Ethyl 2-aminothiazole-5-carboxylate would be a significant contribution, providing a foundational piece of data for future drug design and development efforts based on this versatile scaffold.
References
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Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26). Available at: [Link]
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Javaid, M., & Rahman, A. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9-s), 143-153. Available at: [Link]
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Liu, F., Wang, J., Wang, H., & Liu, H. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o747. Available at: [Link][2]
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Bawazeer, S., Al-Ghamdi, S., Al-Harbi, S., & El-Brollosy, N. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
Lombardo, L. J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2010(6), 32-38. Available at: [Link][3]
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A Technical Guide to the Reactivity of the Amine Group in Ethyl 2-aminothiazole-5-carboxylate
Abstract
Ethyl 2-aminothiazole-5-carboxylate is a cornerstone building block in modern medicinal chemistry, prized for its versatile reactivity and presence in numerous biologically active compounds. The reactivity of its exocyclic amine group, in concert with the electronic properties of the thiazole heterocycle, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the amine group's reactivity, exploring its electronic nature, basicity, and participation in key synthetic reactions. We will delve into the causality behind experimental choices for reactions such as acylation, diazotization, and Schiff base formation, supported by detailed protocols, mechanistic diagrams, and quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction: The Strategic Importance of Ethyl 2-aminothiazole-5-carboxylate
The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents targeting allergies, hypertension, inflammation, and infections.[1][2] Ethyl 2-aminothiazole-5-carboxylate, a key derivative, serves as a crucial intermediate in the synthesis of complex pharmaceuticals, most notably the anti-cancer drug Dasatinib.[1][3] Its value lies in the predictable yet versatile reactivity of the 2-amino group, which can be selectively functionalized to build molecular complexity.
The core of its reactivity profile is the interplay between the exocyclic primary amine and the endocyclic nitrogen atom of the thiazole ring. While the exocyclic amine is the primary site for many classical amine reactions, the ring nitrogen's basicity and influence on the aromatic system dictate the overall chemical behavior of the molecule.[4] Understanding this dynamic is critical for designing successful synthetic strategies.
Key Physicochemical and Spectroscopic Data
A summary of the essential properties of Ethyl 2-aminothiazole-5-carboxylate is provided below for reference.
| Property | Value | Source |
| CAS Number | 32955-21-8 | [5] |
| Molecular Formula | C₆H₈N₂O₂S | |
| Molecular Weight | 172.20 g/mol | |
| Appearance | Pale yellow to yellow solid/crystals | [6][7] |
| Melting Point | 159-163 °C | |
| pKa (of 2-aminothiazole) | 5.36 (at 20°C) | [8][9] |
Synthesis via Hantzsch Thiazole Synthesis
The most prevalent and efficient method for preparing 2-aminothiazoles, including the title compound, is the Hantzsch thiazole synthesis, first described in 1887.[10][11] This reaction involves the condensation of an α-haloketone or its equivalent with a thioamide, typically thiourea for the synthesis of 2-aminothiazoles.[12][13]
The synthesis of Ethyl 2-aminothiazole-5-carboxylate begins with the α-bromination of a β-ketoester equivalent, followed by cyclization with thiourea. The reaction proceeds through a multistep pathway initiated by an Sₙ2 attack of the sulfur atom of thiourea on the electrophilic α-carbon.[14]
Workflow for Hantzsch Synthesis
Caption: Hantzsch synthesis of Ethyl 2-aminothiazole-5-carboxylate.
Detailed Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-5-carboxylate[16]
-
Bromination: Dissolve ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of water and dioxane (100 mL). Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add N-bromosuccinimide (NBS) (19.6 g, 0.11 mol) portion-wise, ensuring the temperature remains below 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cyclization: Add thiourea (7.6 g, 0.1 mol) to the reaction mixture. Heat the mixture to 80 °C and maintain this temperature for 1 hour.
-
Work-up: Cool the solution to room temperature. Add aqueous ammonia (20 mL) to neutralize the acid and precipitate the product.
-
Stir the resulting paste for 10 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water and dry under vacuum to yield the final product, Ethyl 2-aminothiazole-5-carboxylate. A typical yield is around 70%.
Electronic Character and Nucleophilicity of the Amine Group
The reactivity of the 2-amino group is a direct consequence of the electronic landscape of the thiazole ring. The system can be viewed as a cyclic isothiourea or a vinylogous guanidine.
-
Dual Nucleophilic Sites: The 2-aminothiazole moiety has two primary nucleophilic centers: the exocyclic amino group (-NH₂) and the endocyclic ring nitrogen (N3). Protonation and reactions with certain electrophiles preferentially occur at the more basic endocyclic nitrogen.[4][15] The pKa of 2-aminothiazole is approximately 5.36, and this basicity is attributed to the protonation at the ring nitrogen.[8]
-
Ambident Reactivity: When the 2-aminothiazole reacts as its conjugate base (the anion), it behaves as an ambident nucleophile, leading to potential mixtures of products from reactions at both the exocyclic and endocyclic nitrogens.[4]
-
Carbon Nucleophilicity: Interestingly, the thiazole ring itself, particularly the C5 position, can act as a nucleophile in reactions with strong electrophiles. This "enaminic" character makes the C5 position susceptible to electrophilic aromatic substitution.[16] However, in Ethyl 2-aminothiazole-5-carboxylate, the electron-withdrawing carboxylate group at C5 deactivates this position towards electrophilic attack, thereby enhancing the predictability of reactions at the 2-amino group.
Key Reactions of the Exocyclic Amine Group
The exocyclic amine group of Ethyl 2-aminothiazole-5-carboxylate undergoes a variety of characteristic reactions, making it a versatile handle for synthetic elaboration.
Acylation and Amidation
Acylation is one of the most common transformations of the 2-amino group, used to install amide functionalities. This reaction typically proceeds by treating the aminothiazole with an acylating agent like an acid chloride or anhydride in the presence of a non-nucleophilic base.
The base (e.g., pyridine, triethylamine) is crucial as it neutralizes the HCl or carboxylic acid byproduct generated during the reaction, preventing the protonation of the starting aminothiazole, which would render it unreactive.
General Mechanism for Acylation
Caption: General mechanism for the acylation of the 2-amino group.
Detailed Experimental Protocol: Acylation with Benzoyl Chloride[19]
-
Setup: In a round-bottom flask, dissolve Ethyl 2-aminothiazole-5-carboxylate (1.72 g, 10 mmol) in dichloromethane (50 mL).
-
Base Addition: Add N-methylimidazole or pyridine (1.2 eq, 12 mmol) to the solution and stir.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 eq, 11 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water (30 mL). Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Diazotization and Sandmeyer Reaction
The primary aromatic amine of the 2-aminothiazole can be converted into a diazonium salt, a highly versatile intermediate.[17] This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HBr, HCl).[18]
The resulting diazonium salt is often unstable and is used immediately in subsequent reactions. The Sandmeyer reaction provides a powerful method to replace the diazonium group with a variety of nucleophiles, particularly halides, using a copper(I) salt catalyst.[19][20] This transformation is a cornerstone of aromatic chemistry, enabling the introduction of substituents that are not accessible through direct substitution methods.[21]
Workflow for Diazotization and Sandmeyer Bromination
Caption: Conversion of the 2-amino group to a 2-bromo group.
Detailed Experimental Protocol: Sandmeyer Bromination of a 2-Aminothiazole[25][26]
-
Diazotization: Suspend the 2-aminothiazole derivative (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature is strictly maintained below 5 °C. Stir for 30 minutes at this temperature after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in acetonitrile. Heat this solution to 60 °C.
-
Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition, maintain the reaction mixture at 65 °C for 15-30 minutes until gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Substrate | Reagents | Temp (°C) | Time | Product | Yield (%) |
| 2-Aminothiazole | CuBr, n-butyl nitrite, acetonitrile | 60 | 15 min | 2-Bromothiazole | 46 |
| 2-Aminothiazole | CuBr₂, n-butyl nitrite, acetonitrile | 65 | 15 min | 2,5-Dibromothiazole | 79 |
(Table adapted from Siméon et al.[22])
Schiff Base and Thiourea Formation
-
Schiff Bases (Imines): The 2-amino group readily condenses with aldehydes and ketones under mild, often acidic, conditions to form Schiff bases. This reaction is typically reversible.[4][23]
-
Thioureas: Reaction with various isothiocyanates provides a straightforward route to N,N'-disubstituted thioureas. These derivatives are of significant interest in medicinal chemistry for their hydrogen bonding capabilities and biological activities.[23]
Conclusion
The exocyclic amine group of Ethyl 2-aminothiazole-5-carboxylate is a remarkably versatile functional handle. Its reactivity is governed by the electronic properties of the 2-aminothiazole core, which exhibits dual nucleophilicity at its exocyclic and endocyclic nitrogen atoms. While protonation favors the ring nitrogen, a wide range of synthetically valuable transformations, including acylation, diazotization/Sandmeyer reactions, and condensations, can be selectively performed at the exocyclic amine. The deactivating effect of the 5-carboxylate group further enhances the predictability of these reactions by attenuating the nucleophilicity of the C5 position. A thorough understanding of these principles, supported by robust experimental protocols, empowers chemists to effectively utilize this scaffold in the rational design and synthesis of novel molecules for drug discovery and development.
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Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]
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Davis, M., et al. (1970). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Journal of the Chemical Society C: Organic, 2449. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: A Convergent Synthesis of Dasatinib from Ethyl 2-aminothiazole-5-carboxylate
Introduction: Dasatinib, marketed as Sprycel®, is a potent oral tyrosine kinase inhibitor crucial in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Its mechanism of action involves the inhibition of BCR-ABL and Src family kinases, which are critical drivers of malignant cell proliferation in these cancers.[1] The molecular architecture of Dasatinib, featuring a central 2-aminothiazole core linked to a pyrimidine and a substituted phenyl ring, presents a compelling challenge for synthetic chemists.
This document provides a detailed, research-grade guide to a convergent synthetic route for Dasatinib. The strategy commences with the commercially available and versatile building block, ethyl 2-aminothiazole-5-carboxylate. This approach is designed for robustness and scalability, offering advantages in process control and impurity profiling by building key fragments separately before their final assembly.[3][4] We will dissect each reaction step, providing not only a granular, step-by-step protocol but also the underlying scientific rationale for the chosen conditions and reagents, empowering researchers to understand, replicate, and troubleshoot the process effectively.
Overall Synthetic Strategy
The synthesis is designed as a three-stage convergent process. The core strategy involves the initial coupling of the key thiazole intermediate with the pyrimidine ring system, followed by the introduction of the piperazine side chain. The resulting advanced intermediate is then hydrolyzed and subsequently coupled with 2-chloro-6-methylaniline to yield the final Dasatinib product. This pathway avoids protecting group manipulations on the thiazole's amino group, streamlining the process and potentially improving overall yield.[4][5]
Caption: Convergent synthetic pathway for Dasatinib.
Stage 1: Synthesis of Ethyl 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylate (Intermediate 1)
Reaction Principle
This initial step is a nucleophilic aromatic substitution (SNAr) reaction. The exocyclic amino group of the ethyl 2-aminothiazole-5-carboxylate acts as the nucleophile, displacing one of the chlorine atoms on the electron-deficient 4,6-dichloro-2-methylpyrimidine ring. The reaction is regioselective for the more activated C4 position of the pyrimidine. A non-nucleophilic base is required to quench the HCl generated in situ.
Experimental Protocol
-
To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl 2-aminothiazole-5-carboxylate (17.2 g, 100 mmol) and 4,6-dichloro-2-methylpyrimidine (17.9 g, 110 mmol).
-
Add 250 mL of anhydrous isopropanol to the flask.
-
Begin stirring the suspension and add N,N-Diisopropylethylamine (DIPEA) (21 mL, 120 mmol) dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate in Hexane). The starting thiazole will have a lower Rf value than the product.
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate will form.
-
Filter the solid product using a Büchner funnel, and wash the filter cake with cold isopropanol (2 x 50 mL).
-
Dry the solid under vacuum at 50°C to a constant weight.
Scientific Rationale
-
Solvent Choice: Isopropanol is an effective solvent that allows the reaction to be heated to reflux, providing sufficient thermal energy to overcome the activation barrier. Its polarity is suitable for dissolving the reactants and facilitating the formation of the product precipitate upon cooling.
-
Base Selection: DIPEA is a sterically hindered, non-nucleophilic base. This is critical because it will not compete with the aminothiazole in attacking the pyrimidine ring. Its primary role is to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
-
Stoichiometry: A slight excess of the dichloropyrimidine is used to ensure the complete consumption of the more valuable aminothiazole starting material.
Characterization Data (Intermediate 1)
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 85-92% |
| Purity (HPLC) | >98% |
| Mass Spec (ESI+) | m/z = 328.0 [M+H]+ |
Stage 2: Synthesis of Ethyl 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylate (Intermediate 2)
Reaction Principle
This second step is another SNAr reaction. The secondary amine of 1-(2-hydroxyethyl)piperazine displaces the remaining chlorine atom on the pyrimidine ring of Intermediate 1. This reaction typically proceeds under milder conditions than the first step, as the piperazine nitrogen is a stronger nucleophile than the aromatic amine of the thiazole.
Experimental Protocol
-
Charge a 500 mL round-bottom flask with Intermediate 1 (32.7 g, 100 mmol), 1-(2-hydroxyethyl)piperazine (15.6 g, 120 mmol), and potassium carbonate (20.7 g, 150 mmol).
-
Add 200 mL of N,N-Dimethylformamide (DMF).
-
Heat the mixture to 70-75°C with vigorous stirring for 4-6 hours.
-
Monitor the reaction by TLC (Mobile phase: 10% Methanol in Dichloromethane).
-
After completion, cool the reaction mixture to room temperature and slowly pour it into 1 L of ice-cold water while stirring.
-
A solid will precipitate. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing thoroughly with water (3 x 100 mL) to remove DMF and salts.
-
Recrystallize the crude product from ethanol to afford the pure Intermediate 2.
-
Dry the purified solid under vacuum.
Scientific Rationale
-
Reagents: 1-(2-hydroxyethyl)piperazine is the key building block for the side chain, essential for the final drug's solubility and binding profile.[6] Potassium carbonate is an inexpensive and effective inorganic base to scavenge the HCl produced.
-
Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions. It effectively solvates the potassium carbonate and allows the reaction to proceed at a moderate temperature.
-
Work-up: Precipitation in water is a standard and efficient method for isolating the product from the high-boiling DMF solvent and water-soluble inorganic salts.
Characterization Data (Intermediate 2)
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 90-95% |
| Purity (HPLC) | >99% |
| Mass Spec (ESI+) | m/z = 422.2 [M+H]+ |
Stage 3: Hydrolysis and Final Amide Coupling to Yield Dasatinib
This final stage consists of two key transformations: saponification of the ethyl ester to the carboxylic acid (Intermediate 3), followed by an amide bond formation with 2-chloro-6-methylaniline.
Part A: Ester Hydrolysis (Synthesis of Intermediate 3)
-
Suspend Intermediate 2 (42.1 g, 100 mmol) in a mixture of 200 mL of ethanol and 100 mL of water.
-
Add sodium hydroxide (8.0 g, 200 mmol) and heat the mixture to 60°C.
-
Stir for 2-3 hours until the reaction is complete (monitored by the disappearance of the starting material on TLC).
-
Cool the solution in an ice bath and carefully adjust the pH to ~6-7 using 2N HCl. A thick precipitate will form.
-
Filter the solid, wash with cold water, and dry under vacuum. This product, 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid (Intermediate 3), is often used directly in the next step.
Part B: Amide Coupling (Synthesis of Dasatinib)
-
To a dry 1 L flask under a nitrogen atmosphere, add Intermediate 3 (39.3 g, 100 mmol) and 400 mL of anhydrous Dichloromethane (DCM).
-
Add 2-chloro-6-methylaniline (15.6 g, 110 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (23.0 g, 120 mmol) and Hydroxybenzotriazole (HOBt) (16.2 g, 120 mmol).[4][5]
-
Finally, add triethylamine (28 mL, 200 mmol) dropwise, keeping the internal temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Upon completion, wash the reaction mixture sequentially with 1N HCl (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Dasatinib.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield Dasatinib as a white to off-white solid.[7]
Scientific Rationale
-
Hydrolysis: Standard saponification using NaOH is a reliable method for converting the ethyl ester to the carboxylic acid, which is necessary for the subsequent amide coupling.
-
Coupling Reagents: The EDCI/HOBt system is a classic and highly effective choice for amide bond formation. EDCI activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions (like racemization, though not a concern here) and reacts efficiently with the aniline to form the desired amide bond.[4][5]
-
Final Purification: Recrystallization is a crucial final step to ensure the high purity required for an active pharmaceutical ingredient, removing any unreacted starting materials or coupling byproducts.
Final Product Characterization (Dasatinib)
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield (from Int. 3) | 75-85% |
| Purity (HPLC) | >99.5% |
| Mass Spec (ESI+) | m/z = 488.1 [M+H]+ |
| ¹H NMR | Consistent with published spectra |
Laboratory Workflow Visualization
Caption: Step-by-step laboratory workflow for Dasatinib synthesis.
Safety & Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.
-
Reagent Hazards:
-
DCM & DMF: Are potential carcinogens and irritants. Avoid inhalation and skin contact.
-
DIPEA & Triethylamine: Are corrosive and flammable bases. Handle with care.
-
EDCI: Is a moisture-sensitive and potent allergen. Avoid inhalation of dust.
-
Acids/Bases (HCl, NaOH): Are corrosive. Handle with appropriate care to avoid burns.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Segregate halogenated and non-halogenated organic waste.
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
Brave, M., et al. (2008). Dasatinib inhibits p53-dependent radiosensitivity in non-small cell lung cancer. Cancer Research, 68(16), 6480-6488. [Link]
- Chen, B., et al. (2007). Synthesis process of dasatinib and intermediate thereof.
- Li, G., et al. (2013). Synthesis process of dasatinib and intermediate thereof.
- Feng, Z., et al. (2011). Synthesis process of dasatinib and intermediate thereof.
-
Suresh, G., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Synthetic Communications, 47(15), 1421-1429. [Link]
- Reddy, M. H., et al. (2012). Process for preparing dasatinib monohydrate.
-
Li, J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]
-
Das, J., et al. (2006). 2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
Sources
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- 2. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 4. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. vixra.org [vixra.org]
- 7. US9145406B2 - Process for preparing dasatinib monohydrate - Google Patents [patents.google.com]
Application Note: Strategic Derivatization of Ethyl 2-aminothiazole-5-carboxylate for Biological Assays
Authored by: Gemini, Senior Application Scientist
Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure
In the landscape of medicinal chemistry and drug development, the 2-aminothiazole core is recognized as a "privileged scaffold."[1][2][3] This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, leading to a wide range of pharmacological activities.[3] Derivatives of 2-aminothiazole are integral components of numerous clinically approved drugs and compounds under investigation for their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3]
Ethyl 2-aminothiazole-5-carboxylate is a particularly valuable starting material for constructing libraries of potential drug candidates. Its structure features two primary, chemically distinct reactive sites: the nucleophilic C2-amino group and the electrophilic C5-ester. This orthogonal reactivity allows for selective and sequential modifications, enabling a systematic exploration of the chemical space around the core to establish robust Structure-Activity Relationships (SAR).
This guide provides detailed protocols and the underlying scientific rationale for the derivatization of ethyl 2-aminothiazole-5-carboxylate, aimed at researchers engaged in the synthesis of compound libraries for biological screening.
Core Derivatization Strategies: A Rationale-Driven Approach
The generation of a diverse chemical library from a single starting material requires a strategic approach to chemical modification. The two primary handles on ethyl 2-aminothiazole-5-carboxylate offer distinct opportunities for diversification.
Modification of the C2-Amino Group
The exocyclic amine at the C2 position is a potent nucleophile and a primary site for introducing diversity.
-
N-Acylation and N-Sulfonylation: The most common modification is the formation of an amide or sulfonamide linkage. Acylation with various acid chlorides or activated carboxylic acids allows for the introduction of a vast array of substituents (R-groups).[2][4][5] This strategy is fundamental for probing the steric and electronic requirements of a target's binding pocket. The resulting amide bond is generally stable and can act as a hydrogen bond donor or acceptor. Similarly, N-sulfonylation introduces a sulfonamide group, which can significantly alter the compound's acidity and polarity, often improving pharmacokinetic properties.[6]
-
N-Alkylation: Introducing alkyl groups via reductive amination or direct alkylation can explore different regions of a binding site compared to acylation, providing access to more flexible side chains.[5]
Modification of the C5-Carboxylate Group
The ethyl ester at the C5 position provides a second vector for diversification, most commonly through the formation of amides.
-
Saponification and Amide Coupling: Direct amidation of the ethyl ester is often inefficient. A more robust and widely applicable two-step procedure is the preferred method. First, the ester is hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification). Second, this newly formed carboxylic acid is coupled with a diverse panel of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt).[7][8] This sequence is highly reliable and allows for the introduction of virtually any primary or secondary amine, dramatically expanding library diversity. This approach is critical in the synthesis of analogs of kinase inhibitors like Dasatinib, where the C5-carboxamide is a key pharmacophoric element.[9][8]
The logical flow of these derivatization strategies is visualized below.
Caption: Key derivatization pathways for Ethyl 2-aminothiazole-5-carboxylate.
Experimental Protocols: Step-by-Step Methodologies
The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates.
Protocol 1: N-Acylation of the C2-Amino Group
This protocol details the reaction of the C2-amine with an acid chloride to form an N-acyl derivative.
Materials:
-
Ethyl 2-aminothiazole-5-carboxylate
-
Desired acid chloride (e.g., benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC equipment
Procedure:
-
Reaction Setup: Dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq.) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add the acid chloride (1.1 eq.) dropwise via syringe. A precipitate may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography (silica gel) using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.
Causality and Trustworthiness: The use of a base like pyridine is critical to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[4] Performing the reaction under anhydrous conditions prevents the hydrolysis of the reactive acid chloride. This self-validating protocol ensures high conversion by addressing the reaction's mechanistic requirements.
Protocol 2: C5-Amide Formation via Saponification and Coupling
This two-step protocol is the most reliable method for converting the C5-ester into a diverse range of amides.
Part A: Saponification of the Ethyl Ester
Materials:
-
N-acylated ethyl 2-aminothiazole-5-carboxylate (from Protocol 1)
-
Ethanol (EtOH) or Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
1 M Hydrochloric Acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Setup: Dissolve the starting ester (1.0 eq.) in a mixture of EtOH and water.
-
Hydrolysis: Add 1 M NaOH (2-3 eq.) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 1-4 hours. Monitor ester consumption by TLC.
-
Acidification: After completion, cool the mixture in an ice bath and acidify to pH ~2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove salts, and dry thoroughly under vacuum.
Part B: Amide Bond Coupling
Materials:
-
2-acylamino-thiazole-5-carboxylic acid (from Part A)
-
Desired primary or secondary amine (R₂-NH₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄
Procedure:
-
Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF. Add DIPEA (3.0 eq.) followed by the coupling agent, HATU (1.2 eq.). Stir for 15-20 minutes at room temperature. This is the "pre-activation" step.
-
Coupling: Add the desired amine (1.2 eq.) to the activated mixture.
-
Reaction: Stir at room temperature for 4-24 hours. Monitor product formation by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash extensively with water (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.
-
Isolation and Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting crude amide by column chromatography or recrystallization.
Causality and Trustworthiness: Standard amide coupling methods can fail with electron-deficient or sterically hindered amines.[10] The use of a modern coupling agent like HATU creates a highly activated acyl-azabenzotriazole intermediate, which reacts efficiently even with challenging amines.[10] DIPEA is a non-nucleophilic base used to maintain basic conditions without interfering with the reaction. This protocol is designed for high success rates across a broad range of substrates.
Data Presentation for SAR Analysis
Systematic organization of biological data is crucial for identifying trends and guiding the next round of synthesis. A well-structured table is essential for this purpose.
| Compound ID | C2-Substituent (from Acylation) | C5-Substituent (from Amide Coupling) | Target/Assay | Activity (IC₅₀/EC₅₀, µM) |
| LIB-001 | Benzoyl | Ethyl Ester (starting) | Kinase X | 15.2 |
| LIB-002 | 4-Chlorobenzoyl | Ethyl Ester (starting) | Kinase X | 8.7 |
| LIB-003 | Benzoyl | N-(2-chloro-6-methylphenyl)amide | Kinase X | 0.016[9][8] |
| LIB-004 | 4-Methoxybenzoyl | N-benzylamide | Protease Y | >50 |
| LIB-005 | Benzenesulfonyl | N-benzylamide | Protease Y | 12.5 |
| LIB-006 | Benzoyl | N-(4-methylpiperazin-1-yl)ethylamide | Kinase X | 0.021[8] |
Table represents exemplary data to illustrate SAR data organization. IC₅₀ values for LIB-003 and LIB-006 are representative of Dasatinib-like structures.
Conclusion and Future Directions
Ethyl 2-aminothiazole-5-carboxylate is a powerful and versatile platform for the rapid generation of diverse compound libraries. The strategic and orthogonal modification of its C2-amino and C5-ester functionalities, as detailed in the provided protocols, enables a thorough exploration of chemical space. This systematic approach is fundamental to modern medicinal chemistry, facilitating the identification of novel hits and the optimization of lead compounds for a wide range of biological targets. The robust nature of these protocols ensures a high rate of success, empowering researchers to efficiently build high-quality libraries for biological screening campaigns.
References
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2008).
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). Semantic Scholar. [Link]
-
Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). PubMed. [Link]
-
Synthesis of 2-aminothiazole derivatives. (2016). ResearchGate. [Link]
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). PubMed Central. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]
- 2-aminothiazole derivative, preparation method, and use. (2014).
-
Synthesis of some new 5- substituted of 2-aminothiazoles. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2021). EXCLI Journal. [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2011).
-
Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]
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- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Notes and Protocols: Ethyl 2-aminothiazole-5-carboxylate as a Versatile Scaffold in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Role of the 2-Aminothiazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-aminothiazole ring is one such "privileged scaffold," a term bestowed upon structures capable of binding to multiple, diverse biological targets through strategic modification.[1] This heterocycle is a key component in a wide array of biologically active compounds, demonstrating activities that span from anticancer and antimicrobial to anti-inflammatory and antiviral.[2][3][4][5]
This guide focuses specifically on Ethyl 2-aminothiazole-5-carboxylate , a highly versatile and synthetically accessible derivative. Its value lies not just in the inherent biological relevance of the 2-aminothiazole core, but in the dual-handle reactivity it offers through its 2-amino and 5-ester functionalities. This unique combination allows for controlled, stepwise diversification, making it an ideal starting point for library synthesis and lead optimization. Its pivotal role as a key intermediate in the synthesis of major drugs, including the blockbuster kinase inhibitor Dasatinib, underscores its strategic importance in contemporary drug discovery.[6][7][8]
Section 1: Scaffold Profile and Strategic Importance
The utility of Ethyl 2-aminothiazole-5-carboxylate in drug design stems from its distinct structural and electronic properties. Understanding these features is critical to rationally designing derivatives with desired pharmacological profiles.
-
The 2-Amino Group: This primary amine is a key hydrogen bond donor and a potent nucleophile. In many kinase inhibitors, this group forms critical hydrogen bonds with the "hinge region" of the ATP-binding pocket. It serves as the primary attachment point for elaborate side chains that dictate target specificity and potency.
-
The Thiazole Ring: The aromatic heterocycle acts as a rigid, planar core that properly orients the substituents in three-dimensional space. Its sulfur and nitrogen atoms can engage in additional non-covalent interactions with protein targets.
-
The 5-Carboxylate Group: The ethyl ester at the 5-position provides a second, orthogonal point for modification. It is readily hydrolyzed to a carboxylic acid, which can then be converted into a vast array of amides, esters, or other functional groups.[7] This position is often exploited to modulate physicochemical properties like solubility and cell permeability or to introduce substituents that probe ancillary pockets in a target protein.
Caption: Core structure and key diversification points.
Section 2: Synthesis of the Core Scaffold: A Validated Protocol
The accessibility of a scaffold is paramount for its practical application. One of the most efficient and scalable methods for preparing Ethyl 2-aminothiazole-5-carboxylate proceeds from Ethyl 3-ethoxyacrylate via a one-pot bromination and cyclocondensation.[7][9][10] This method avoids the isolation of the potentially unstable α-bromo intermediate.
Protocol 2.1: One-Pot Synthesis of Ethyl 2-aminothiazole-5-carboxylate
This protocol is based on the efficient process developed for large-scale synthesis, demonstrating its robustness.[7][9]
Materials:
-
Ethyl 3-ethoxyacrylate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Dioxane
-
Water
-
Aqueous Ammonia solution
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve Ethyl 3-ethoxyacrylate (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Bromination: Cool the solution to -10 °C using an appropriate cooling bath. Slowly add a solution of N-bromosuccinimide (NBS, 1.1 eq) in the same solvent mixture via the addition funnel, ensuring the internal temperature does not exceed 0 °C.
-
Scientific Rationale: NBS is an effective and easily handled source of electrophilic bromine for the α-bromination of the electron-rich acrylate. The low temperature controls the reaction rate and minimizes side reactions.
-
-
Intermediate Formation: Stir the reaction mixture at room temperature for 1 hour. The disappearance of the starting material can be monitored by Thin Layer Chromatography (TLC).
-
Cyclocondensation: Add Thiourea (1.0 eq) directly to the reaction mixture in one portion.
-
Ring Closure: Heat the mixture to 80 °C and maintain for 1-2 hours. The reaction progress is monitored by TLC until the intermediate is consumed.
-
Scientific Rationale: The thiourea acts as a binucleophile. The sulfur atom first displaces the bromide, followed by an intramolecular condensation of the amino group with the carbonyl carbon, which, after dehydration, forms the stable aromatic thiazole ring.
-
-
Workup and Isolation: Cool the reaction mixture to room temperature. Carefully add aqueous ammonia solution to neutralize the acid formed and precipitate the product.
-
Stir the resulting slurry for 15-30 minutes at room temperature.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts.
-
Dry the product under vacuum to yield Ethyl 2-aminothiazole-5-carboxylate as a pale solid. Purity can be assessed by HPLC and NMR.
Caption: One-pot synthesis workflow.
Section 3: Application Notes & Derivatization Strategies
The true power of this scaffold is realized through its derivatization. The following sections provide exemplary protocols for its modification toward major therapeutic classes.
Application Focus: Kinase Inhibitors (The Dasatinib Paradigm)
Dasatinib is a potent inhibitor of multiple tyrosine kinases and serves as a perfect case study.[6] Its synthesis leverages both reactive handles of the scaffold. The 5-carboxamide moiety is crucial for its activity and is installed via hydrolysis and subsequent amide coupling.
Protocol 3.1.1: Saponification to 2-Aminothiazole-5-carboxylic Acid
Materials:
-
Ethyl 2-aminothiazole-5-carboxylate
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric Acid (HCl, 1N)
Procedure:
-
Dissolve Ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add NaOH (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture in an ice bath and acidify to pH ~3-4 with 1N HCl.
-
The carboxylic acid product will precipitate from the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 3.1.2: Amide Coupling to form N-Aryl Carboxamides
Materials:
-
2-Aminothiazole-5-carboxylic acid (from Protocol 3.1.1)
-
Target Aniline (e.g., 2-chloro-6-methylaniline, 1.0 eq)
-
Coupling agent: HATU, HBTU, or EDCI/HOBt (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and the target aniline (1.0 eq) in anhydrous DMF.
-
Add the base (e.g., DIPEA, 3.0 eq).
-
Add the coupling agent (e.g., HATU, 1.1 eq) portion-wise and stir the mixture at room temperature.
-
Scientific Rationale: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester), which is then readily attacked by the nucleophilic aniline to form the stable amide bond. The base is required to neutralize the acid formed and to deprotonate the aniline, increasing its nucleophilicity.
-
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-12 hours), quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminothiazole-5-carboxamide.
Caption: Derivatization workflow towards Dasatinib.
Application Focus: Antimicrobial Agents
Modifications at the 2-amino position often lead to potent antimicrobial agents.[8][11] Acylation is a straightforward method to introduce diverse functionality.
Protocol 3.2.1: N-Acylation of the 2-Amino Group
Materials:
-
Ethyl 2-aminothiazole-5-carboxylate
-
Acid Chloride or Carboxylic Acid
-
Pyridine or DIPEA
-
Solvent: Anhydrous DCM or THF
-
(If starting from carboxylic acid, add a coupling agent like HATU)
Procedure:
-
Dissolve Ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in anhydrous DCM and add a base like pyridine (1.5 eq).
-
Cool the solution to 0 °C.
-
Slowly add the desired acid chloride (1.1 eq) and allow the reaction to warm to room temperature.
-
Stir until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Section 4: Data Summary Table
The versatility of the scaffold is evident in the diverse biological activities achieved through its derivatization.
| Derivative Class | Therapeutic Area | Example Modification | Target Example(s) | Reference(s) |
| 5-Carboxamides | Oncology | Amide coupling at C5; functionalization at N2 | Bcr-Abl, Src family kinases | [6][7][12] |
| N/A | Diabetes | N/A | Glycogen phosphorylase | [10] |
| 2-Acylamino derivatives | Infectious Disease | Acylation of the 2-amino group | Bacterial cell wall synthesis; various enzymes | [8][11][13] |
| Various N2/C5 derivatives | Inflammation | Various substitutions | 5-Lipoxygenase, Sphingosine kinase | [2][12] |
| Allosteric Modulators | Oncology | Aryl substitutions at C4 | Protein Kinase CK2 | [14] |
Conclusion and Future Outlook
Ethyl 2-aminothiazole-5-carboxylate is more than just a chemical intermediate; it is a validated and highly tractable scaffold for modern drug discovery. Its synthetic accessibility, coupled with two distinct and reliable points for chemical modification, provides a robust platform for generating diverse chemical libraries. The clinical success of Dasatinib is a testament to the scaffold's potential. Future applications will likely continue to expand, exploring new therapeutic areas and employing novel synthetic methodologies, such as bio-isosteric replacements and late-stage functionalization, to further refine the pharmacological properties of the resulting drug candidates.[13] The protocols and strategies outlined in this guide provide a solid foundation for any research program aiming to leverage the remarkable potential of this privileged structure.
References
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Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-18. [Link]
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Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Semantic Scholar. [Link]
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Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
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Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]
-
Wang, B., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 8(3-4), 63-68. [Link]
-
Chen, B., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. [Link]
-
Chhabria, M. T., et al. (2019). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Synthetic Communications, 49(8), 1100-1114. [Link]
-
Abdel-Aziz, M., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Archiv der Pharmazie, 347(6), 412-424. [Link]
-
Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
- Chen, B., et al. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
Salb, R., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Bioorganic & Medicinal Chemistry, 28(15), 115569. [Link]
-
Pauk, K., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3379. [Link]
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Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from Ethyl 2-Aminothiazole-5-carboxylate
Introduction: The Privileged 2-Aminothiazole Scaffold in Kinase Inhibition
The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active compounds.[1] Its significance is particularly pronounced in the field of oncology and immunology, where it forms the core of numerous kinase inhibitors.[1][2] Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[3]
The efficacy of the 2-aminothiazole scaffold lies in its unique electronic and structural properties. The endocyclic nitrogen and the exocyclic amine provide crucial hydrogen bond donor and acceptor sites, enabling a strong and specific interaction with the hinge region of the ATP-binding pocket of many kinases.[2] This interaction mimics the binding of the adenine portion of ATP, leading to competitive inhibition of the kinase's activity. The thiazole ring itself is a versatile platform, allowing for substitutions at various positions to fine-tune potency, selectivity, and pharmacokinetic properties.[3][4]
One of the most celebrated examples of a 2-aminothiazole-based drug is Dasatinib, a potent inhibitor of the Bcr-Abl and Src family kinases, used in the treatment of chronic myeloid leukemia (CML).[5] The development of Dasatinib and other similar inhibitors has solidified the 2-aminothiazole core as a highly valuable starting point for the design of novel kinase inhibitors.[3][4]
This application note provides a detailed guide for researchers and drug development professionals on the utilization of a key starting material, ethyl 2-aminothiazole-5-carboxylate , in the synthesis of a novel kinase inhibitor. We will delve into a representative multi-step synthesis, explaining the rationale behind each experimental choice and providing detailed, step-by-step protocols.
Synthetic Strategy: From a Versatile Building Block to a Potent Inhibitor
Our synthetic approach leverages ethyl 2-aminothiazole-5-carboxylate as a versatile and commercially available starting material. The overall strategy involves a series of functional group transformations to construct a molecule capable of potently and selectively inhibiting a target kinase. The core of this strategy revolves around the formation of a key amide bond at the C5 position and the elaboration of the C2 amino group to interact with the kinase hinge region.
The following diagram illustrates the overall synthetic workflow:
Caption: Synthetic workflow for a kinase inhibitor.
Detailed Experimental Protocols
PART 1: Synthesis of the Key Intermediate: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This part details the synthesis of a crucial intermediate, a 2-aminothiazole-5-carboxamide, which serves as a platform for further elaboration into a variety of kinase inhibitors.
Step 1: N-Boc Protection of Ethyl 2-aminothiazole-5-carboxylate
-
Rationale: The exocyclic amino group at the C2 position is nucleophilic and can interfere with subsequent reactions, particularly the amide coupling step. To prevent unwanted side reactions, it is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the conditions of the subsequent hydrolysis and amide coupling steps and can be readily removed under acidic conditions.
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| Ethyl 2-aminothiazole-5-carboxylate | 186.21 | 0.05 | 1.0 | 9.31 g |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 0.06 | 1.2 | 13.1 g |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.005 | 0.1 | 0.61 g |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 200 mL |
Protocol:
-
To a stirred solution of ethyl 2-aminothiazole-5-carboxylate (9.31 g, 0.05 mol) in anhydrous THF (200 mL) under a nitrogen atmosphere, add di-tert-butyl dicarbonate (13.1 g, 0.06 mol) and DMAP (0.61 g, 0.005 mol).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane to yield ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate as a white solid.
Step 2: Ester Hydrolysis
-
Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid to enable the subsequent amide bond formation. Saponification using a strong base like lithium hydroxide is a standard and effective method for this transformation.
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate | 286.33 | 0.04 | 1.0 | 11.45 g |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 0.12 | 3.0 | 5.04 g |
| Tetrahydrofuran (THF) | - | - | - | 100 mL |
| Water | - | - | - | 50 mL |
| 1M Hydrochloric acid (HCl) | - | - | - | As needed |
Protocol:
-
Dissolve ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate (11.45 g, 0.04 mol) in a mixture of THF (100 mL) and water (50 mL).
-
Add lithium hydroxide monohydrate (5.04 g, 0.12 mol) to the solution.
-
Stir the mixture at 50 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to 0 °C and acidify to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid as a solid, which can be used in the next step without further purification.
Step 3: Amide Coupling
-
Rationale: This step forms the critical amide bond between the thiazole core and the desired aniline. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is effective, especially for coupling with sterically hindered anilines such as 2-chloro-6-methylaniline.[2] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid | 258.27 | 0.03 | 1.0 | 7.75 g |
| 2-chloro-6-methylaniline | 141.60 | 0.033 | 1.1 | 4.67 g |
| HATU | 380.23 | 0.036 | 1.2 | 13.69 g |
| DIPEA | 129.24 | 0.06 | 2.0 | 7.75 g (10.4 mL) |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | - | 150 mL |
Protocol:
-
To a solution of 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid (7.75 g, 0.03 mol) in anhydrous DMF (150 mL), add 2-chloro-6-methylaniline (4.67 g, 0.033 mol), HATU (13.69 g, 0.036 mol), and DIPEA (7.75 g, 0.06 mol).
-
Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere.
-
Pour the reaction mixture into ice-cold water (500 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product, N-(2-chloro-6-methylphenyl)-2-(tert-butoxycarbonylamino)thiazole-5-carboxamide, can be purified by recrystallization from ethanol or by column chromatography if necessary.
Step 4: Boc Deprotection
-
Rationale: The final step to obtain the key intermediate is the removal of the Boc protecting group. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).
| Reagent | Moles | Equivalents | Amount |
| N-(2-chloro-6-methylphenyl)-2-(tert-butoxycarbonylamino)thiazole-5-carboxamide | 0.02 | 1.0 | 7.64 g |
| Trifluoroacetic acid (TFA) | - | - | 20 mL |
| Dichloromethane (DCM) | - | - | 80 mL |
Protocol:
-
Dissolve N-(2-chloro-6-methylphenyl)-2-(tert-butoxycarbonylamino)thiazole-5-carboxamide (7.64 g, 0.02 mol) in DCM (80 mL).
-
Add TFA (20 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and neutralize with a saturated solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
PART 2: Synthesis of the Final Kinase Inhibitor
Step 5: Nucleophilic Aromatic Substitution
-
Rationale: The free 2-amino group of the intermediate is now used to displace a leaving group (e.g., a halogen) on a suitable heterocyclic partner. This step is crucial for building the final kinase inhibitor, with the heterocyclic moiety often providing additional interactions within the ATP-binding site. In this example, we use a substituted pyrimidine, a common feature in many kinase inhibitors.
Caption: Final synthetic step to the kinase inhibitor.
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 281.75 | 0.01 | 1.0 | 2.82 g |
| 4,6-dichloro-2-methylpyrimidine | 163.01 | 0.011 | 1.1 | 1.79 g |
| Sodium hydride (NaH), 60% dispersion in mineral oil | 24.00 | 0.012 | 1.2 | 0.48 g |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | - | 50 mL |
Protocol:
-
To a suspension of sodium hydride (0.48 g, 0.012 mol) in anhydrous DMF (20 mL) at 0 °C, add a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (2.82 g, 0.01 mol) in anhydrous DMF (30 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4,6-dichloro-2-methylpyrimidine (1.79 g, 0.011 mol) in anhydrous DMF (10 mL).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the final kinase inhibitor.
Biological Evaluation: In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory potency of the synthesized compound against a target kinase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the target kinase, a specific peptide substrate, and ATP in a suitable kinase buffer.
-
Compound Addition: Add the synthesized inhibitor at various concentrations (typically in a serial dilution) to the reaction mixture. Include a DMSO control.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Data Presentation: Inhibitory Activities of 2-Aminothiazole Derivatives
The following table presents hypothetical inhibitory activities of a series of synthesized 2-aminothiazole derivatives against a target kinase to illustrate how such data is typically presented.
| Compound ID | R¹ Group on Pyrimidine | Target Kinase IC₅₀ (nM) |
| INH-001 | -Cl | 150 |
| INH-002 | -OCH₃ | 85 |
| INH-003 | -N(CH₃)₂ | 25 |
| Dasatinib | (Reference Compound) | 5 |
Conclusion
Ethyl 2-aminothiazole-5-carboxylate is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the construction of complex molecules based on the privileged 2-aminothiazole scaffold. The synthetic route, while requiring careful optimization at each step, offers access to a wide range of potential kinase inhibitors. The subsequent biological evaluation is critical to ascertain the potency and selectivity of the synthesized compounds, ultimately guiding the drug discovery process.
References
- Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies. Journal of Medicinal Chemistry, 49(23), 6819–6832.
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.
- Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor.
- Chen, Y., & Liu, H. (2011). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. PubMed, 21(1), 154-63.
- Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor.
- Golub, A. G., Bdzhola, V. G., Kyshenia, Y. V., Sapelkin, V. M., Yarmoluk, S. M., & Niefind, K. (2020). Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2. Journal of Medicinal Chemistry, 63(13), 7083–7095.
- Brehmer, D., et al. (2017). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 60(19), 8169-8187.
- Chen, P., et al. (2010).
- Abdel-Ghani, T. M., et al. (2021). Recent developments of 2-aminothiazoles in medicinal chemistry.
- An overview on synthetic 2-aminothiazole-based compounds associated with four biological activities. (2021). MDPI.
- Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(31), 27367-27382.
- Method for synthesizing 2-aminothiazole compounds as kinase inhibitors. (2010).
- Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors. (2012).
- Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. (2014). PubMed.
- Process for preparing 2-aminothiazole-5-carboxamides useful as kinase inhibitors. (2005).
- Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor. (2012).
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- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. PubMed, 112953.
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Application Notes & Protocols: Strategic Implementation of Suzuki-Miyaura Coupling for the Functionalization of Ethyl 2-Aminothiazole-5-Carboxylate Scaffolds
Preamble: The Strategic Value of the 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, its rigid, planar structure, and its capacity for diverse functionalization. The Suzuki-Miyaura cross-coupling reaction represents one of the most robust and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for elaborating this core structure.[4][5]
This guide provides an in-depth analysis and actionable protocols for the successful execution of Suzuki-Miyaura coupling reactions on ethyl 2-aminothiazole-5-carboxylate derivatives. We will move beyond a simple recitation of steps to explore the mechanistic nuances, the rationale behind procedural choices, and strategies for overcoming common challenges associated with this specific heteroaromatic system.
The Catalytic Cycle: A Mechanistic Perspective on Thiazole Coupling
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][7][8] Understanding this cycle is paramount for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle initiates with the oxidative addition of a low-valent Pd(0) species into the carbon-halogen bond (typically C-Br or C-I) of the thiazole substrate. This is often the rate-limiting step and results in a Pd(II) intermediate.[7][9]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid (e.g., R-B(OH)₃⁻).[10][11][12] This complex then exchanges its organic group with the halide on the Pd(II) center.
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups on the Pd(II) center couple. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][8]
Key Considerations for the 2-Aminothiazole Substrate: The 2-aminothiazole ring presents unique challenges. The endocyclic nitrogen and the exocyclic amino group can act as ligands, potentially coordinating to the palladium center and inhibiting catalysis.[13][14] Furthermore, the sulfur atom can also interact with the catalyst. Therefore, the choice of a suitable ligand for the palladium catalyst is critical to stabilize the active species and facilitate the desired catalytic turnover. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: A Validated Starting Point
This section provides a robust, general procedure for the Suzuki-Miyaura coupling of Ethyl 2-amino-4-bromothiazole-5-carboxylate with a generic arylboronic acid. This protocol serves as an excellent starting point for further optimization.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (1.0 mmol scale) |
| Ethyl 2-amino-4-bromothiazole-5-carboxylate | 265.11 | 1.0 | 265 mg |
| Arylboronic Acid | - | 1.2 | 1.2 mmol |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.025 (5 mol% Pd) | 23 mg |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.06 | 25 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg |
| 1,4-Dioxane (Anhydrous) | - | - | 8.0 mL |
| Water (Degassed) | - | - | 2.0 mL |
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Ethyl 2-amino-4-bromothiazole-5-carboxylate (265 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (23 mg, 0.025 mmol) and SPhos (25 mg, 0.06 mmol) and add them to the reaction flask. Note: Handling the catalyst and ligand in a glovebox is recommended but not strictly necessary if done quickly.
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (8.0 mL) followed by degassed water (2.0 mL). The mixture will typically appear as a dark brown or purple suspension.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiazole has been consumed (typically 4-16 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Caption: General Experimental Workflow for Suzuki Coupling.
Optimization Strategies and Parameter Selection
Achieving high yields requires careful optimization. The table below summarizes key parameters and provides evidence-based recommendations.
| Parameter | Recommended Options | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Palladacycle precatalysts (e.g., XPhos Pd G3) | Pd₂(dba)₃ and Pd(OAc)₂ are common, cost-effective Pd(0) and Pd(II) sources, respectively. Palladacycle precatalysts offer superior air stability and generate the active Pd(0) species more efficiently, which is beneficial for challenging substrates.[15][16] |
| Ligand | Buchwald-type biaryl phosphines: SPhos, XPhos, RuPhos. Others: P(t-Bu)₃, dppf. | Bulky, electron-rich ligands like SPhos and XPhos accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[5][9] They are particularly effective for heteroaromatic couplings where catalyst inhibition is a concern. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | K₂CO₃ is a good general-purpose base. K₃PO₄ is stronger and often used for less reactive aryl chlorides.[8] Cs₂CO₃ is highly soluble and effective but more expensive. NaHCO₃ is a milder option if base-sensitive functional groups are present.[16] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, DMF | A biphasic system is common; the aqueous phase dissolves the inorganic base, while the organic phase dissolves the substrates and catalyst.[10][17] Dioxane and Toluene are standard choices. 2-MeTHF is a greener alternative to THF.[16] DMF can be used for poorly soluble substrates but requires higher purification effort. |
| Boron Reagent | Boronic Acids, Pinacol Esters (BPin), MIDA boronates, KF₃B salts | Boronic acids are most common but can be prone to decomposition (protodeboronation).[16] Pinacol esters and other derivatives offer significantly enhanced stability, which is crucial when using unstable (e.g., electron-rich heteroaryl) boronic acids.[18][19][20] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or oxidized ligand).2. Insufficient temperature.3. Poor choice of base/solvent. | 1. Use a fresh bottle of catalyst/ligand or switch to a more stable palladacycle precatalyst.[15]2. Increase temperature in 10 °C increments.3. Screen alternative bases (e.g., K₃PO₄) and solvents (e.g., Toluene).[21] |
| Protodeboronation | The boronic acid is hydrolyzed back to the parent arene faster than it couples. This is common with electron-rich or heteroaryl boronic acids. | 1. Use a milder base (e.g., NaHCO₃) or anhydrous conditions with K₃PO₄.[16]2. Switch to a more stable boronic acid surrogate like a pinacol ester (BPin) or a MIDA boronate.[18]3. Use a more active catalyst system to accelerate the coupling rate over the decomposition rate. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, leading to oxidative homocoupling. | 1. Ensure rigorous deoxygenation of the solvent and reaction vessel. A thorough sparging of the solvent with Argon for 15-30 minutes before use is highly effective.[17] |
| Formation of Byproducts | 1. Catalyst deactivation leading to side reactions.2. Reaction with functional groups on coupling partners. | 1. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to better stabilize the catalyst.2. Protect sensitive functional groups (e.g., phenols, anilines) if they interfere with the reaction, although Suzuki couplings are known for broad functional group tolerance.[13] |
References
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Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PubMed Central. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
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DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PubMed Central, National Institutes of Health (NIH). [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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Synthesis And Biological Evaluation Of 2-Aminothiazole Derivatives. Globe Thesis. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central, National Institutes of Health (NIH). [Link]
-
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Springer. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
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Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
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Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. PubMed Central, National Institutes of Health (NIH). [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
-
Synthesis of some new 5- substituted of. JOCPR. [Link]
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Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central, National Institutes of Health (NIH). [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
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Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
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Application Notes & Protocols: Leveraging Ethyl 2-aminothiazole-5-carboxylate for the Synthesis of Novel Antimicrobial Agents
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] Ethyl 2-aminothiazole-5-carboxylate (EATC) represents a particularly valuable and versatile starting material for the development of new chemical entities, especially in the urgent search for novel antimicrobial agents to combat rising drug resistance.[2][3] This guide provides an in-depth exploration of the synthetic utility of EATC, detailing robust protocols for its derivatization and offering insights into the structure-activity relationships (SAR) that govern the antimicrobial efficacy of the resulting compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-infective therapies.
Introduction: The Privileged Thiazole Scaffold
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen, a feature that endows it with unique physicochemical properties and the ability to engage in diverse biological interactions.[4] This scaffold is present in a wide array of pharmaceuticals, including antibacterial agents like sulfathiazole and numerous third-generation cephalosporins, demonstrating its proven track record in anti-infective medicine.[1][5]
Ethyl 2-aminothiazole-5-carboxylate is a trifunctional building block, offering three distinct points for chemical modification:
-
The Exocyclic 2-Amino Group: A potent nucleophile, ideal for forming amides, sulfonamides, Schiff bases, and ureas.[6][7]
-
The 5-Carboxylate Ester: Can be hydrolyzed to the corresponding carboxylic acid or converted to amides, offering another avenue for diversification.
-
The Thiazole Ring: While less reactive, it can undergo electrophilic substitution under certain conditions, particularly at the C4 position if not already substituted.[4]
This inherent reactivity makes EATC an ideal starting point for creating large, diverse libraries of compounds for antimicrobial screening.[8]
Core Synthetic Strategies & Workflows
The primary route to EATC derivatives begins with its synthesis via the Hantzsch thiazole synthesis, followed by strategic modifications at its reactive functional groups.[9][10] The overall workflow is designed to generate a library of analogues for subsequent biological evaluation.
Figure 1: General synthetic workflow for the diversification of the EATC scaffold.
Foundational Synthesis: Hantzsch Protocol for EATC
The most widely adopted method for synthesizing the 2-aminothiazole core is the Hantzsch synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide-containing compound like thiourea.[1][9] For EATC, this typically involves an efficient one-pot reaction starting from ethyl acetoacetate.
Causality Behind Experimental Choices:
-
α-Halogenation: Ethyl acetoacetate is first brominated at the α-position using N-bromosuccinimide (NBS). This step is critical as it creates the electrophilic center necessary for the initial reaction with the nucleophilic sulfur of thiourea.[3]
-
Cyclocondensation: Thiourea is then added. The sulfur atom attacks the α-bromo carbon, and a subsequent intramolecular condensation between a thiourea nitrogen and the ketone carbonyl, followed by dehydration, forms the stable aromatic thiazole ring.[11]
-
Solvent System: An aqueous/THF mixture can be effective for the one-pot synthesis, facilitating both the bromination and the subsequent cyclization.[3]
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (4a)
This protocol is adapted from the one-pot procedure described in the literature.[3]
Materials:
-
Ethyl acetoacetate (1.0 equiv.)
-
N-Bromosuccinimide (NBS) (1.2 equiv.)
-
Thiourea (1.0 equiv.)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (1.0 equiv.), water, and THF. Cool the mixture to 0°C in an ice bath.
-
Bromination: Add NBS (1.2 equiv.) portion-wise to the stirred solution, ensuring the temperature remains below 5°C. Rationale: This slow addition controls the exothermic bromination reaction.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the disappearance of ethyl acetoacetate by Thin-Layer Chromatography (TLC) (Eluent: Petroleum Ether/Ethyl Acetate 2:1). Self-Validation: A complete consumption of the starting material indicates a successful bromination step before proceeding.
-
Cyclization: Add thiourea (1.0 equiv.) to the reaction mixture. Heat the flask to 80°C and reflux for 2-3 hours.
-
Work-up: After cooling to room temperature, quench the reaction by adding saturated NaHCO₃ solution until the pH is ~8. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the white to pale yellow solid product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for N-Acylation of the 2-Amino Group
This protocol describes the synthesis of N-substituted amide derivatives, a common strategy to explore SAR at this position.[6][12]
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 equiv.)
-
Substituted Benzoyl Chloride or other Acyl Chloride (1.1 equiv.)
-
Pyridine or Triethylamine (TEA) (1.5 equiv.)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: Dissolve EATC (1.0 equiv.) in anhydrous DCM in a flame-dried, nitrogen-purged round-bottom flask. Add pyridine or TEA (1.5 equiv.). Rationale: Pyridine/TEA acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.
-
Acyl Chloride Addition: Cool the solution to 0°C and add the acyl chloride (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the final N-acyl derivative.
-
Characterization: Verify the structure and purity via NMR, MS, and HPLC analysis.
Structure-Activity Relationship (SAR) Insights
Modifications to the EATC scaffold have profound effects on antimicrobial activity. By synthesizing and testing a library of derivatives, clear SAR trends can be established.[13][14]
Figure 2: Key structure-activity relationship trends for EATC-derived antimicrobial agents.
-
2-Amino Position (R¹): This position is highly flexible and critical for activity. Introducing substituted benzoyl groups at the 2-amino position has been shown to dramatically improve antitubercular activity by over 100-fold in some cases.[12] Electron-withdrawing substituents, such as halogens on the benzoyl ring, are often beneficial.[12]
-
4-Position (R³): While this guide focuses on the 4-methyl derivative (EATC), modifying this position is a key strategy. The presence of moieties like a 2-pyridyl ring at C4 has been found to be crucial for the activity of some 2-aminothiazole series against Mycobacterium tuberculosis.[12]
-
5-Ester Position (R²): The ethyl ester can be hydrolyzed to a carboxylic acid or converted to various amides. This modification primarily influences the compound's physicochemical properties, such as lipophilicity (LogP) and solubility, which are critical for cell penetration and pharmacokinetic profiles.
Antimicrobial Activity & Potential Mechanisms
Derivatives of EATC have demonstrated activity against a broad spectrum of pathogens, including Gram-positive bacteria, Gram-negative bacteria, fungi, and mycobacteria.[13][15][16]
Table 1: Example Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Target Organism | MIC Range (µg/mL) | Putative Mechanism of Action | Reference |
|---|---|---|---|---|
| N-Acyl-2-aminothiazoles | Mycobacterium tuberculosis | 0.008 - 25 | Unknown, potential cell wall disruption | [12] |
| Quinoline-Thiazoles | Staphylococcus aureus | 0.24 - >125 | DNA Gyrase Inhibition | [17] |
| Quinoline-Thiazoles | Candida albicans | 0.24 - >125 | Lanosterol 14α-demethylase Inhibition | [17] |
| Thiazole Sulfonamides | Escherichia coli | 16.1 - 28.8 µM | Not specified | [2] |
| Various Thiazoles | Candida spp. | 0.06 - 0.47 | Lanosterol 14α-demethylase Inhibition |[16] |
The mechanisms of action for thiazole-based antimicrobials are diverse. Docking studies and enzymatic assays have implicated several key bacterial and fungal enzymes as potential targets:
-
DNA Gyrase: Some quinoline-thiazole hybrids have been shown to inhibit this essential bacterial enzyme, which is responsible for managing DNA topology during replication.[17]
-
Lanosterol 14α-demethylase (CYP51): This is a critical enzyme in the fungal ergosterol biosynthesis pathway. Its inhibition disrupts fungal cell membrane integrity, leading to cell death. This is a well-established target for azole antifungals, and thiazole derivatives have also been shown to act via this mechanism.[16][17]
-
β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme is involved in the initial stage of fatty acid synthesis (FAS II) in bacteria, a pathway essential for bacterial survival.[2]
Conclusion and Future Outlook
Ethyl 2-aminothiazole-5-carboxylate is a high-value, readily diversifiable scaffold for the synthesis of novel antimicrobial agents. The synthetic protocols provided herein are robust and adaptable for the creation of compound libraries. Structure-activity relationship studies consistently highlight the 2-amino position as a critical locus for modification to enhance potency. As antimicrobial resistance continues to be a global health crisis, the logical and systematic exploration of privileged scaffolds like EATC provides a promising and validated pathway for the discovery of new and effective therapeutics.
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Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Nature. Available at: [Link]
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Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. (2019). Taylor & Francis Online. Available at: [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). MDPI. Available at: [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). SpringerLink. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Available at: [Link]
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Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. (2019). Semantic Scholar. Available at: [Link]
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Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). Semantic Scholar. Available at: [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Available at: [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. Available at: [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). ResearchGate. Available at: [Link]
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Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]
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Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Available at: [Link]
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). MDPI. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2018). ResearchGate. Available at: [Link]
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Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. (2008). ResearchGate. Available at: [Link]
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The summary of structure activity relationship studies. (2016). ResearchGate. Available at: [Link]
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Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2012). Europe PMC. Available at: [Link]
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Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica. Available at: [Link]
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Available at: [Link]
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2016). Taylor & Francis Online. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health (NIH). Available at: [Link]
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Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available at: [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2020). Bentham Science. Available at: [Link]
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The Versatility of Ethyl 2-Aminothiazole-5-carboxylate as a Privileged Scaffold in Anticancer Drug Discovery: Application Notes and Protocols
The relentless pursuit of novel and effective anticancer therapeutics has led medicinal chemists to explore a vast chemical space. Within this landscape, certain molecular scaffolds have emerged as "privileged structures" due to their ability to bind to multiple biological targets with high affinity, offering a fertile ground for the development of new drugs. The 2-aminothiazole moiety is a prominent example of such a scaffold, and its derivative, ethyl 2-aminothiazole-5-carboxylate, serves as a crucial and versatile building block in the synthesis of a multitude of potent anticancer agents.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of ethyl 2-aminothiazole-5-carboxylate in the design and synthesis of novel anticancer compounds, complete with detailed experimental protocols and an exploration of their biological evaluation.
The significance of the 2-aminothiazole core is underscored by its presence in clinically approved drugs such as the multi-kinase inhibitor Dasatinib, used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] The structural features of the 2-aminothiazole ring, including its hydrogen bonding capabilities and its potential for diverse substitutions at various positions, allow for the fine-tuning of pharmacological properties to achieve desired potency and selectivity against a range of cancer-related targets.[1]
This guide will delve into the synthetic utility of ethyl 2-aminothiazole-5-carboxylate, providing a detailed, field-proven protocol for its preparation. Subsequently, we will explore its transformation into more complex, biologically active molecules. The narrative will then transition to the critical aspect of biological evaluation, presenting a comprehensive protocol for assessing the cytotoxic effects of the synthesized compounds using the widely accepted MTT assay. Furthermore, we will outline a general protocol for in vitro kinase inhibition assays, a crucial step in elucidating the mechanism of action for many 2-aminothiazole-based anticancer agents that target protein kinases.
I. Synthesis of the Key Building Block: Ethyl 2-Aminothiazole-5-carboxylate
The efficient and scalable synthesis of the starting material is paramount in any drug discovery program. Here, we present a robust and reproducible protocol for the synthesis of ethyl 2-aminothiazole-5-carboxylate, a common precursor for a wide array of anticancer compounds.[3][4] The causality behind this experimental choice lies in its reliability and the use of readily available starting materials.
Protocol 1: Synthesis of Ethyl 2-Aminothiazole-5-carboxylate
This protocol is adapted from established literature procedures and has been optimized for reliability and yield.[3]
Materials:
-
Ethyl 3-ethoxyacrylate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Dioxane
-
Water
-
Ammonia solution
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Bromination: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-ethoxyacrylate (1 equivalent) in a 1:1 mixture of dioxane and water. Cool the solution to -10 °C using an ice-salt bath.
-
Slowly add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise to the cooled solution, ensuring the temperature does not rise above -5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Thiazole Ring Formation: To the reaction mixture, add thiourea (1 equivalent).
-
Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.
-
Work-up and Isolation: Cool the reaction mixture to room temperature.
-
Slowly add ammonia solution to the mixture until a paste is formed.
-
Stir the resulting paste at room temperature for 10 minutes.
-
Filter the solid product using a Buchner funnel and wash the filter cake thoroughly with water.
-
Dry the collected solid under vacuum to obtain the final product, ethyl 2-aminothiazole-5-carboxylate. The expected yield is typically around 70%.[3]
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The melting point of the product should also be determined and compared with the literature value.
II. From Building Block to Bioactive Compound: Synthesis of a Dasatinib Analogue Intermediate
To illustrate the utility of ethyl 2-aminothiazole-5-carboxylate as a building block, this section outlines a protocol for the synthesis of a key intermediate in the preparation of Dasatinib analogues. This transformation involves the amidation of the carboxylate group, a common strategy to introduce diversity and modulate the biological activity of the resulting compounds.
Protocol 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol demonstrates the conversion of the ethyl ester to an amide, a crucial step in the synthesis of many kinase inhibitors.[4]
Materials:
-
Ethyl 2-aminothiazole-5-carboxylate
-
2-Chloro-6-methylaniline
-
Trimethylaluminum (or other suitable coupling agents)
-
Toluene (anhydrous)
-
Argon or Nitrogen atmosphere
-
Schlenk line or glovebox
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Step-by-Step Methodology:
-
Amide Coupling: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-chloro-6-methylaniline (1.2 equivalents) in anhydrous toluene.
-
Carefully add a solution of trimethylaluminum in toluene (2M, 1.2 equivalents) dropwise to the aniline solution at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of ethyl 2-aminothiazole-5-carboxylate (1 equivalent) in anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
III. Biological Evaluation: Assessing Anticancer Activity
The synthesis of novel compounds is only the first step in the drug discovery process. Rigorous biological evaluation is essential to determine their potential as therapeutic agents. This section provides detailed protocols for two fundamental assays: the MTT assay for cytotoxicity screening and a general in vitro kinase inhibition assay.
Protocol 3: MTT Cell Proliferation and Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. This protocol is a widely used method for screening potential anticancer drugs.[5][6]
Materials:
-
Cancer cell line of interest (e.g., K562 for leukemia)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)[5]
-
96-well microtiter plates
-
Multichannel pipette
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37 °C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the plate and leave it at room temperature in the dark for 2 hours. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol)
Many 2-aminothiazole-based anticancer agents function by inhibiting specific protein kinases. This general protocol describes a common method for measuring kinase activity and the inhibitory potential of test compounds.[7][8][9]
Materials:
-
Purified recombinant kinase of interest (e.g., Abl, Src, or CDK)
-
Specific kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (synthesized 2-aminothiazole derivatives)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Microplate reader capable of luminescence detection
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, add the kinase assay buffer.
-
Add the test compounds at various concentrations.
-
Add the purified kinase enzyme and the specific substrate to the wells.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent that converts the ADP to ATP and measures the newly synthesized ATP via a luciferase-based reaction.
-
Luminescence Measurement: Measure the luminescence signal using a microplate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
IV. Structure-Activity Relationship (SAR) and Data Presentation
The systematic modification of a lead compound and the evaluation of its biological activity are central to the process of drug optimization. The 2-aminothiazole scaffold allows for substitutions at multiple positions, leading to a wide range of derivatives with varying anticancer potencies.
Table 1: Representative IC50 Values of 2-Aminothiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | R1 (at C4) | R2 (at 2-amino) | Cancer Cell Line | IC50 (µM) | Reference |
| A | Phenyl | Acetyl | K562 (Leukemia) | 16.3 | [10] |
| B | 4,5-Butylidene | Benzyl | H1299 (Lung) | 4.89 | [1] |
| C | 4,5-Butylidene | Benzyl | SHG-44 (Glioma) | 4.03 | [1] |
| D | H | Benzoyl (with 4-isothiocyanatomethyl at C4) | Various | 0.2 - 1 | [1] |
| E | 4-Bromophenyl | 1-(4-chlorophenyl)-3-thioureido | HS 578T (Breast) | 0.8 | [11] |
This table presents a selection of data from the literature to illustrate the impact of different substituents on the anticancer activity of 2-aminothiazole derivatives.
V. Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the synthetic workflow and a relevant biological pathway.
Diagram 1: Synthetic Workflow for 2-Aminothiazole-Based Anticancer Agents
Caption: A flowchart illustrating the key stages in the discovery of anticancer agents starting from ethyl 2-aminothiazole-5-carboxylate.
Diagram 2: Simplified Signaling Pathway of a Kinase Inhibitor
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Application Notes and Protocols: One-Pot Synthesis of Ethyl 2-aminothiazole-5-carboxylate Derivatives
Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic motif exhibit a wide pharmacological spectrum, including anti-inflammatory, antibacterial, and anticancer properties.[2][3] Notably, Ethyl 2-aminothiazole-5-carboxylate and its derivatives are critical intermediates in the synthesis of high-value pharmaceuticals. A prime example is their role as a key building block in the production of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.[4][5] The efficiency and scalability of the synthetic routes to these intermediates are therefore of paramount importance to the pharmaceutical industry.
This application note provides a comprehensive guide to the one-pot synthesis of Ethyl 2-aminothiazole-5-carboxylate derivatives, with a focus on the robust and widely applicable Hantzsch thiazole synthesis. We will delve into the mechanistic underpinnings of this reaction, present a detailed and optimized experimental protocol, and discuss the expected outcomes and characterization of the final product. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a practical and in-depth understanding of this vital synthetic transformation.
The Hantzsch Thiazole Synthesis: A Mechanistic Perspective
The Hantzsch thiazole synthesis is a classic condensation reaction that forms the thiazole ring by reacting an α-halocarbonyl compound with a thioamide or thiourea.[3][6] The one-pot variation of this synthesis, which is the focus of this note, enhances the efficiency of the process by generating the α-halocarbonyl intermediate in situ from a suitable precursor, followed by immediate reaction with thiourea.
The reaction mechanism can be broken down into the following key steps:
-
α-Halogenation: The synthesis is initiated by the electrophilic halogenation of an activated carbonyl compound. In a common one-pot approach for Ethyl 2-aminothiazole-5-carboxylate, an electron-rich enol ether, such as ethyl 3-ethoxyacrylate, is treated with a halogenating agent like N-bromosuccinimide (NBS). This proceeds via an addition-elimination mechanism to generate the reactive α-bromo intermediate.[4][7]
-
Nucleophilic Attack by Thiourea: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the halogen. This results in the formation of a thiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thiouronium salt then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ester group. This step forms a five-membered ring, the thiazoline intermediate.
-
Dehydration and Aromatization: The final step involves the elimination of a molecule of water (dehydration) from the thiazoline intermediate, leading to the formation of the stable, aromatic 2-aminothiazole ring.
This sequence of reactions provides a direct and efficient route to the desired 2-aminothiazole-5-carboxylate scaffold.
Caption: A simplified representation of the Hantzsch thiazole synthesis mechanism.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-aminothiazole-5-carboxylate
This protocol details a reliable one-pot synthesis adapted from established literature procedures.[4]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Notes |
| Ethyl 3-ethoxyacrylate | C7H12O3 | 144.17 | - | 14.4 g (0.1 mol) | Starting material. |
| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | - | 19.6 g (0.11 mol) | Halogenating agent. Handle with care. |
| Thiourea | CH4N2S | 76.12 | - | 7.6 g (0.1 mol) | Nucleophile. |
| Dioxane | C4H8O2 | 88.11 | - | 50 mL | Solvent. |
| Water (Deionized) | H2O | 18.02 | - | 50 mL | Solvent. |
| Ammonia solution | NH3 (aq) | - | ~28% | 20 mL | For neutralization and precipitation. |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a solution of ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of dioxane and water (100 mL).
-
Bromination: Cool the reaction mixture to -10 °C using an appropriate cooling bath (e.g., ice-salt). Slowly add N-bromosuccinimide (19.6 g, 0.11 mol) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below -5 °C.
-
Intermediate Formation: After the complete addition of NBS, allow the reaction mixture to stir at room temperature for 1 hour. The formation of the α-bromo intermediate occurs during this step.
-
Thiazole Ring Formation: To the same flask, add thiourea (7.6 g, 0.1 mol) in one portion. Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour with vigorous stirring.
-
Product Precipitation: Upon completion of the reaction (monitored by TLC), cool the solution to room temperature. Slowly add ammonia solution (20 mL) to the mixture. A paste-like precipitate will form.
-
Isolation and Purification: Stir the resulting paste at room temperature for 10 minutes. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then dry it under vacuum to yield Ethyl 2-aminothiazole-5-carboxylate.
Caption: A step-by-step workflow for the one-pot synthesis of Ethyl 2-aminothiazole-5-carboxylate.
Comparative Analysis of Synthesis Parameters
The yield and purity of the final product in the Hantzsch synthesis can be influenced by various factors. The following table summarizes key parameters and their expected impact based on literature reports.
| Parameter | Variation | Effect on Yield/Purity | Rationale |
| Halogenating Agent | NBS, Br2, I2 | NBS often provides good yields and selectivity.[4] | NBS is a solid, making it easier to handle than liquid bromine. Iodine can also be effective but may require different reaction conditions.[2] |
| Solvent System | Dioxane/Water, Ethanol, Acetonitrile | A mixed aqueous-organic solvent system often facilitates the dissolution of both organic and inorganic reagents.[4] | The choice of solvent can influence reaction rates and solubility of intermediates and the final product. |
| Temperature | -10°C to 80°C | Low temperature for bromination minimizes side reactions. Higher temperature for cyclization drives the reaction to completion.[4] | Temperature control is crucial for managing the exothermic nature of the reactions and ensuring selectivity. |
| Base for Work-up | Ammonia, NaHCO3, Na2CO3 | Ammonia is effective for precipitating the product from the reaction mixture.[4] | The base neutralizes the acidic byproducts of the reaction and facilitates the isolation of the free amine product. |
Expected Results and Characterization
Following the detailed protocol, a successful synthesis should yield Ethyl 2-aminothiazole-5-carboxylate as a light brown to off-white solid.[8] The expected yield for this procedure is in the range of 70-85%.
Physicochemical Properties:
-
Molecular Formula: C6H8N2O2S[8]
-
Molecular Weight: 172.20 g/mol [8]
-
Appearance: Light brown to off-white solid[8]
-
Melting Point: 162-165 °C
Spectroscopic Data:
The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods.
-
¹H NMR (DMSO-d6, 400 MHz) δ (ppm): 7.85 (s, 1H, thiazole-H), 7.61 (s, 2H, -NH2), 4.15 (q, J=7.1 Hz, 2H, -OCH2CH3), 1.22 (t, J=7.1 Hz, 3H, -OCH2CH3).[4]
-
¹³C NMR (DMSO-d6, 100 MHz) δ (ppm): 172.47, 159.88, 144.08, 143.48, 121.00, 59.8, 14.7.[4]
-
IR (KBr, cm⁻¹): 3420-3280 (N-H stretching), 1680 (C=O stretching), 1620 (C=N stretching), 1540 (N-H bending).
-
Mass Spectrometry (ESI+): m/z 173.04 [M+H]⁺.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Incomplete Bromination: Ensure the reaction temperature during NBS addition is maintained below -5 °C to prevent decomposition of the reagent and unwanted side reactions.
-
Incomplete Cyclization: The reaction mixture should be heated to the specified temperature for the full duration to ensure complete ring formation.
-
Loss during Work-up: Ensure the pH is sufficiently basic during precipitation to maximize the recovery of the product.
-
-
Impure Product:
-
Side-products from Bromination: Over-bromination or side reactions can occur if the temperature is not well-controlled.
-
Recrystallization: If the purity is not satisfactory, the crude product can be recrystallized from ethanol to remove impurities.
-
Conclusion
The one-pot Hantzsch synthesis of Ethyl 2-aminothiazole-5-carboxylate derivatives is a highly efficient and industrially relevant method for accessing this crucial pharmaceutical intermediate. By carefully controlling the reaction parameters, particularly temperature and stoichiometry, high yields of the desired product can be reliably obtained. The protocol and insights provided in this application note offer a robust framework for researchers and drug development professionals to successfully synthesize and utilize this valuable chemical entity in their research and development endeavors.
References
-
Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
ResearchGate. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]
-
Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(15), 9208-9221. [Link]
-
National Center for Biotechnology Information. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1489. [Link]
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-
ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]
-
Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(5), 652-659. [Link]
-
ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review. Retrieved from [Link]
-
PubMed. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. [Link]
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ResearchGate. (2018). Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of Ethyl 2-aminothiazole-5-carboxylate in the Synthesis of Advanced Heterocyclic Dyes
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the application of Ethyl 2-aminothiazole-5-carboxylate as a pivotal precursor in the synthesis of heterocyclic dyes. We move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations for experimental design, and detailed, field-tested protocols. The focus is on the preparation of thiazolyl azo dyes, a class of compounds renowned for their vibrant colors, high tinctorial strength, and significant applications in textile dyeing and functional materials.[1][2]
Introduction: The Significance of the Thiazole Scaffold
Ethyl 2-aminothiazole-5-carboxylate is a highly versatile heterocyclic building block. Its value in dye synthesis stems from a unique combination of structural features:
-
A Primary Aromatic Amine (-NH₂): The 2-amino group is the critical functional handle for the foundational reaction in azo dye synthesis: diazotization.[3][4]
-
An Electron-Deficient Heterocyclic Core: The thiazole ring acts as an intrinsic electron-withdrawing system. This feature is crucial as it influences the electronic properties of the resulting diazonium salt and imparts a significant bathochromic (color-deepening) shift in the final dye molecule.[1]
-
A Modifiable Ester Group (-COOEt): The ethyl carboxylate group at the 5-position offers a secondary site for further chemical modification, allowing for the fine-tuning of properties such as solubility, reactivity, or binding affinity in biological applications.
The incorporation of the thiazole moiety is a well-established strategy for producing high-performance disperse dyes, particularly for synthetic fabrics like polyester, due to their excellent color fastness and brightness.[5][6]
Core Synthetic Strategy: The Diazotization-Coupling Reaction
The synthesis of thiazolyl azo dyes is predominantly a two-stage process. Understanding the causality behind each stage is critical for achieving high yields and purity.
Stage 1: Diazotization This reaction converts the primary amino group of Ethyl 2-aminothiazole-5-carboxylate into a highly reactive diazonium salt. The process involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid.[7][8]
Stage 2: Azo Coupling The resulting electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, known as a coupling component (e.g., phenols, naphthols, anilines). This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the dye's color.[7][9]
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow from the starting material to the final heterocyclic dye product.
Caption: General workflow for thiazolyl azo dye synthesis.
Application Notes: Guiding Experimental Design
The Criticality of Temperature Control
Causality: Aromatic diazonium salts are notoriously unstable at elevated temperatures. The bond between the aromatic ring and the diazonium group is susceptible to cleavage, leading to the loss of dinitrogen gas (N₂) and the formation of undesired side products (e.g., phenols).
Field-Proven Insight: The diazotization reaction must be maintained between 0 and 5 °C . This is not merely a recommendation but a mandatory condition for success. An ice-salt bath is often employed to achieve temperatures slightly below 0 °C. Exceeding this range, even for brief periods, will drastically reduce the yield of the desired intermediate.
The Role of pH in the Coupling Reaction
Causality: The pH of the reaction medium dictates the reactivity of the coupling component. The diazonium ion itself is a weak electrophile and requires a highly activated nucleophile for an efficient reaction.
-
Phenolic Couplers (e.g., 2-Naphthol): The coupling reaction should be performed under slightly alkaline conditions (pH 8-10). This deprotonates the phenol to form the much more strongly activating phenoxide ion (-O⁻), which is a superior nucleophile.
-
Aromatic Amine Couplers (e.g., N,N-dimethylaniline): The coupling is best performed in a slightly acidic medium (pH 4-6). This ensures that a sufficient concentration of the free amine (which is the reactive species) is present, while minimizing the protonation of the amine that would deactivate the ring.
Trustworthiness through Self-Validation: Monitor the pH throughout the addition of the diazonium salt solution. The diazotization mixture is strongly acidic, and its addition will lower the pH of the coupling solution. Have a dilute solution of sodium hydroxide or sodium carbonate on hand to make real-time adjustments.
Tuning Color Through Coupler Selection
The final color of the dye is a direct function of the extended π-conjugated system created by the thiazole ring, the azo bridge, and the coupling component. By systematically varying the coupler, a wide spectrum of colors can be achieved.
| Coupling Component | Electron Donating/Withdrawing Group | Expected Color Shift (from Yellow) | Resulting Color Range |
| Phenol | -OH (Activating) | - | Yellow-Orange |
| Aniline | -NH₂ (Strongly Activating) | Bathochromic | Orange-Red |
| 2-Naphthol | Extended Conjugation | Bathochromic | Red to Bordeaux |
| N,N-Dimethylaniline | -N(CH₃)₂ (Very Strongly Activating) | Strong Bathochromic | Red to Violet |
| Salicylic Acid | -OH (Activating), -COOH (Deactivating) | Hypsochromic | Yellow |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Azo compounds and their precursors should be handled with care.
Protocol 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate[10]
This protocol outlines a common laboratory-scale synthesis of the starting material.
Caption: Workflow for synthesizing the precursor material.
Materials:
-
Ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol)
-
N-bromosuccinimide (NBS) (19.6 g, 0.11 mol)
-
Thiourea (7.6 g, 0.1 mol)
-
Dioxane and Water (1:1 mixture, 100 mL)
-
Aqueous Ammonia (20 mL)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-ethoxyacrylate in 100 mL of a 1:1 water/dioxane solution.
-
Cool the flask to -10 °C using an acetone/dry ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature does not rise above -5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Add thiourea to the mixture in one portion.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour. The solution will typically change color.
-
Cool the reaction to room temperature, then add 20 mL of aqueous ammonia. A paste or precipitate should form.
-
Stir the resulting paste for 10 minutes.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.
-
Dry the product under vacuum to yield ethyl 2-aminothiazole-5-carboxylate. (Expected yield: ~70%).[10]
Protocol 2: Synthesis of a Thiazolyl Azo Dye (Example: Coupling with 2-Naphthol)
Part A: Diazotization of Ethyl 2-aminothiazole-5-carboxylate
-
Dissolve 1.72 g (0.01 mol) of Ethyl 2-aminothiazole-5-carboxylate in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water in a 100 mL beaker.
-
Cool the beaker in an ice-salt bath to 0-5 °C with constant stirring.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the stirred thiazole solution over 10-15 minutes. Scientist's Note: A slow, dropwise addition is paramount to prevent a sudden temperature increase and localized excess of nitrous acid, which can lead to decomposition.
-
Maintain the temperature strictly between 0-5 °C during the addition.
-
After the addition is complete, continue stirring the pale yellow diazonium salt solution in the ice bath for an additional 15 minutes. This solution should be used immediately in the next step.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to below 5 °C.
-
With vigorous stirring, add the freshly prepared, cold diazonium salt solution (from Part A) dropwise to the cold 2-naphthol solution.
-
A brightly colored precipitate (typically deep red) will form immediately. Pro-Tip: The rate of addition should be controlled to maintain the reaction temperature below 10 °C and to ensure the mixture remains alkaline. Check the pH with litmus paper and add more dilute NaOH if necessary.
-
After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
Part C: Isolation and Purification
-
Collect the solid dye product by vacuum filtration.
-
Wash the filter cake extensively with cold water until the filtrate is neutral and colorless.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified dye.
-
Dry the purified crystals in a vacuum oven at 60 °C. Characterize the final product using techniques like UV-Vis spectroscopy (to determine λmax), FT-IR, and NMR.
References
-
ResearchGate. (2022). Thiazole-Based Azo Dyes: Synthetic Strategies, Spectral Characteristics, and Emerging Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel biologically active thiazole dyes and their applications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Bentham Science. (2022). Diazo-coupling Reaction Between 2-Aminothiazole and Thymol; Synthesis, DFT Studies, and Specific Heat Capacity Calculations Using TGA-DSC. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Characterization of New Azo Dyes Based on Thiazole and Assess the Biological and Laser Efficacy for Them and Study their Dyeing Application. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazo-coupling Reaction Between 2-Aminothiazole and Thymol; Synthesis, DFT Studies, and Specific Heat Capacity Calculations Using TGA-DSC | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]
-
Baghdad Science Journal. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino. Retrieved from [Link]
- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
National Institutes of Health (NIH). (n.d.). Synthesis of Some Novel 2-Amino-5-arylazothiazole Disperse Dyes for Dyeing Polyester Fabrics and Their Antimicrobial Activity. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Some Novel 2-Amino-5-arylazothiazole Disperse Dyes for Dyeing Polyester Fabrics and Their Antimicrobial Activity. Retrieved from [Link]
-
SciSpace. (2016). (Open Access) Synthesis of Some Novel 2-Amino-5-arylazothiazole Disperse Dyes for Dyeing Polyester Fabrics and Their Antimicrobial Activity. Retrieved from [Link]
-
IntechOpen. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]
-
ACS Publications. (n.d.). Diazotization of heterocyclic primary amines | Chemical Reviews. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some Novel 2-Amino-5-arylazothiazole Disperse Dyes for Dyeing Polyester Fabrics and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-aminothiazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-aminothiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience.
Introduction
Ethyl 2-aminothiazole-5-carboxylate is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the anti-cancer drug Dasatinib.[1][2] Its efficient synthesis is therefore of significant interest. The most common and established method for its preparation is a variation of the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloester equivalent with thiourea.[3][4]
This guide will focus on a widely used two-step, one-pot procedure starting from ethyl 3-ethoxyacrylate. This method involves an initial electrophilic α-bromination followed by cyclization with thiourea.[2] While effective, this synthesis is not without its challenges. This document aims to provide practical solutions to common issues encountered during this process.
Visualizing the Reaction Pathway
The following diagram outlines the general synthetic route from ethyl 3-ethoxyacrylate to Ethyl 2-aminothiazole-5-carboxylate.
Caption: General two-step synthesis of Ethyl 2-aminothiazole-5-carboxylate.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Inefficient Bromination | The α-bromination of ethyl 3-ethoxyacrylate with N-bromosuccinimide (NBS) is a critical first step. This reaction is typically performed at low temperatures (-10 to 0 °C) to prevent side reactions.[2][5] If the temperature is too high, NBS can decompose or lead to unwanted side-products. Incomplete bromination will result in unreacted starting material, which will not cyclize to form the desired product. | Temperature Control: Ensure the reaction mixture is maintained at the recommended low temperature during the slow addition of NBS. Reagent Quality: Use freshly opened or properly stored NBS. Old NBS can absorb moisture and lose its reactivity. Monitoring: Monitor the bromination step by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material before proceeding. |
| Reaction Stalling During Cyclization | The cyclization with thiourea requires sufficient thermal energy to proceed.[6] This step is often carried out at elevated temperatures (e.g., 80 °C or reflux).[5][7] If the temperature is too low or the reaction time is insufficient, the conversion to the final product will be incomplete. | Temperature & Time: After the addition of thiourea, ensure the reaction is heated to the specified temperature (typically 80°C) and maintained for the recommended duration (usually 1-2 hours).[5][7] Solvent Choice: Ensure the solvent system (e.g., dioxane/water) is appropriate to dissolve the intermediates and facilitate the reaction. |
| Hydrolysis of the Ester | The presence of excessive water, especially under basic or acidic conditions (from HBr formed during bromination), can lead to hydrolysis of the ethyl ester group on the product or starting material. This results in the corresponding carboxylic acid, which may be lost during workup or complicate purification. | Anhydrous Conditions: While some protocols use aqueous solvent mixtures, it is crucial to control the amount of water. Use dry solvents where specified. Neutralization: After the reaction, a mild base like ammonia or sodium carbonate is often added to neutralize any acid formed and precipitate the product.[4][5] This should be done carefully to avoid overly basic conditions that could also promote hydrolysis. |
| Poor Quality of Starting Materials | The purity of ethyl 3-ethoxyacrylate and thiourea is paramount. Impurities in the starting materials can interfere with the reaction or lead to the formation of undesired byproducts. | Verify Purity: Use reagents from a reputable supplier and check their purity by appropriate analytical methods (e.g., NMR) if in doubt. |
Issue 2: Product is Dark/Oily and Difficult to Purify
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Formation of Polymeric Byproducts | Overheating or prolonged reaction times can lead to polymerization or decomposition of the starting materials or the product, resulting in a dark, tarry mixture. Thiazole derivatives can be sensitive to strong acid and high temperatures. | Strict Temperature Control: Avoid exceeding the recommended reaction temperatures. Reaction Monitoring: Use TLC to monitor the reaction progress and stop the reaction once the starting material is consumed to avoid prolonged heating. |
| Presence of Brominated Impurities | If the bromination step is not well-controlled, di-brominated or other side products may form. These impurities can be difficult to remove and may impart color and an oily consistency to the product. | Controlled NBS Addition: Add NBS portion-wise or as a solution to maintain control over the reaction exotherm and stoichiometry. Purification: The crude product often requires purification. Recrystallization from a suitable solvent like ethanol or ethyl acetate is a common and effective method to obtain a pure, crystalline solid.[5][7] |
| Incomplete Reaction | A mixture of the starting material, intermediate, and product can appear as an oil. The product itself is a solid at room temperature. | Ensure Reaction Completion: As mentioned previously, use TLC to confirm the reaction has gone to completion before proceeding with the workup. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in this synthesis?
-
Ethyl 3-ethoxyacrylate: This is the carbon backbone provider for the thiazole ring and the carboxylate group.
-
N-Bromosuccinimide (NBS): This is the electrophilic bromine source for the α-bromination of the acrylate.[2]
-
Thiourea: This molecule provides the nitrogen and sulfur atoms necessary to form the 2-aminothiazole ring system.[4]
-
Solvent (e.g., Dioxane/Water, Ethanol): The solvent is chosen to dissolve the reactants and facilitate the reaction. A mixed solvent system like dioxane/water can be effective for this reaction.[5]
-
Base (e.g., Ammonia, Na2CO3): Added during workup to neutralize the acidic byproducts (like HBr) and to precipitate the free base of the product.[4][5]
Q2: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method.[7] You should run a TLC plate with the starting material (ethyl 3-ethoxyacrylate) as a reference. As the reaction progresses, you will see the spot for the starting material disappear and a new, more polar spot for the product appear. A suitable mobile phase could be a mixture of ethyl acetate and hexane (e.g., 1:1 or 1:2 v/v).[4]
Q3: My final product is a brownish solid instead of the expected white or pale yellow. What should I do?
A brownish color often indicates the presence of impurities. The most effective way to purify the product is through recrystallization.[8] Ethanol or ethyl acetate are commonly used solvents for this purpose.[5][7] Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
Q4: Can I use a different brominating agent instead of NBS?
While other brominating agents exist, NBS is widely used because it is a solid that is relatively easy to handle and provides a low concentration of bromine in the reaction mixture, which can help to control the formation of side products.[2] Using liquid bromine, for example, would be more hazardous and could lead to over-bromination.
Q5: What are the key safety precautions for this synthesis?
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Solvents: Dioxane is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE). Ensure proper ventilation.
-
Brominated Intermediates: The α-bromo intermediate formed in situ is likely to be a lachrymator and skin irritant. It is best to perform the entire reaction sequence in a fume hood.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, throughout the experiment.
Experimental Protocols
Standard Protocol for Ethyl 2-aminothiazole-5-carboxylate Synthesis
This protocol is adapted from literature procedures.[2][5]
Materials:
-
Ethyl 3-ethoxyacrylate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
1,4-Dioxane
-
Water
-
Ammonia solution (e.g., 28%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 3-ethoxyacrylate (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
Cool the mixture to -10 °C using an ice-salt bath.
-
Slowly add a solution of N-bromosuccinimide (1.1 equivalents) in 1,4-dioxane/water to the reaction mixture over 1 hour, ensuring the temperature remains below 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Add thiourea (1 equivalent) to the reaction mixture.
-
Heat the mixture to 80 °C and maintain this temperature for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add ammonia solution until the pH is basic (around 8-9). A precipitate should form.
-
Stir the resulting suspension for 15-30 minutes at room temperature.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield the crude product.
-
Purify the crude product by recrystallization from ethanol.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in this synthesis.
Caption: A step-by-step workflow for troubleshooting the synthesis.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Chem-Impex. (n.d.). Ethyl 2-Aminothiazole-5-carboxylate. Retrieved from [Link]
- Google Patents. (2008). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
Sources
- 1. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 2-aminothiazole-5-carboxylate by Recrystallization
Welcome to the technical support guide for the purification of Ethyl 2-aminothiazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this key chemical intermediate. As a crucial building block in the synthesis of various pharmaceutical agents, including antidiabetic and antineoplastic drugs, achieving high purity of this compound is paramount.[1] This guide offers a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring your experiments are both efficient and successful.
I. Understanding the Compound: Key Physicochemical Properties
A thorough understanding of the physical and chemical properties of Ethyl 2-aminothiazole-5-carboxylate is the foundation of a successful purification strategy.
| Property | Value | Source |
| CAS Number | 32955-21-8 | [2][3] |
| Molecular Formula | C6H8N2O2S | [2][3] |
| Molecular Weight | 172.20 g/mol | [3] |
| Appearance | White to yellow or light brown crystal or powder | [1][2] |
| Melting Point | 159-163 °C | [3] |
| Solubility | Insoluble in water.[1] Soluble in hot ethanol and ethyl acetate.[4][5] | |
| Storage Temperature | 2-8°C | [1][3] |
II. Troubleshooting Guide: Navigating Common Recrystallization Challenges
This section addresses specific issues that may arise during the recrystallization of Ethyl 2-aminothiazole-5-carboxylate, providing causal explanations and actionable solutions.
Issue 1: Oiling Out - The Compound Precipitates as an Oil Instead of Crystals
Causality: "Oiling out" typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities.[6] For compounds with relatively low melting points, the substance may come out of a concentrated solution above its melting point.[6]
Solutions:
-
Increase Solvent Volume: The most immediate solution is to add more hot solvent to the mixture to redissolve the oil. This lowers the saturation point and allows the solution to cool to a temperature below the compound's melting point before crystallization begins.[6]
-
Slow Cooling: Rapid cooling can shock the solution, favoring the formation of an amorphous oil over an ordered crystal lattice. Allow the solution to cool slowly to room temperature before inducing further cooling in an ice bath. Placing the flask on a cooling hot plate can facilitate gradual temperature reduction.[7]
-
Solvent System Modification: If oiling persists, consider a solvent system with a lower boiling point. For aminothiazole derivatives, solvent pairs can be effective.[8] A good starting point is a mixture where the compound is highly soluble in one solvent and less soluble in the other, such as ethanol/water or ethyl acetate/hexane.
Issue 2: Poor or No Crystal Formation Upon Cooling
Causality: The failure of crystals to form is often due to either using an excessive amount of solvent, resulting in a solution that is not saturated enough for crystal growth, or the solution is supersaturated and requires a nucleation site to initiate crystallization.[6][7]
Solutions:
-
Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate a portion of the solvent.[9] Continue this process until the solution becomes slightly cloudy, indicating saturation, then add a small amount of solvent to redissolve the precipitate and allow it to cool slowly.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[8][10] The microscopic imperfections on the glass provide ideal sites for crystal nucleation.
-
Seeding: Introduce a tiny crystal of pure Ethyl 2-aminothiazole-5-carboxylate into the cooled solution. This "seed crystal" acts as a template for further crystal growth.[8][10]
-
Issue 3: Low Recovery of Crystalline Product
Causality: A low yield can be attributed to several factors, including using too much solvent, which retains a significant amount of the compound in the mother liquor, or premature crystallization during hot filtration.[6][10]
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[10]
-
Cooling Optimization: Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation. An ice bath or refrigeration can be used after the initial cooling to room temperature.[10]
-
Mother Liquor Recovery: The filtrate, or mother liquor, can be concentrated by evaporation to recover a second crop of crystals.[10] Note that this second crop may be less pure and might require a separate recrystallization.
-
Prevent Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, it is because the solution cools too rapidly.[6] To prevent this, use a slight excess of hot solvent and preheat the filtration apparatus (funnel and receiving flask).[6]
Issue 4: Discolored Crystals (Yellow or Brown Tint)
Causality: The presence of colored impurities is a common issue. These impurities can become trapped within the crystal lattice during formation. The inherent color of Ethyl 2-aminothiazole-5-carboxylate can range from white to yellow or light brown, but a significant deviation may indicate impurities.[1][2]
Solutions:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored impurities. Be cautious not to add too much, as it can also adsorb the desired compound.
-
Hot Filtration: After adding charcoal, perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
Multiple Recrystallizations: For persistent impurities, a second recrystallization may be necessary to achieve the desired purity.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of Ethyl 2-aminothiazole-5-carboxylate?
A1: Ethanol and ethyl acetate are commonly cited as effective solvents for the recrystallization of Ethyl 2-aminothiazole-5-carboxylate and its derivatives.[4][5][8] The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[8] A patent for a related 2-amino-thiazole-5-carboxylic-acid derivative suggests a mixture of THF and hexane can also be effective.[11]
Q2: How can I determine the optimal amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude compound. A good practice is to start with a small amount of solvent, bring it to a boil, and then add more solvent in small portions until the solid is fully dissolved.[10]
Q3: My compound is still impure after one recrystallization. What should I do?
A3: If significant impurities remain, a second recrystallization is recommended. Ensure that the first batch of crystals is completely dry before proceeding. Alternatively, if the impurities have significantly different polarity, a preliminary purification step like a quick filtration through a silica plug might be beneficial before recrystallization.[10]
Q4: What is the expected appearance and melting point of the purified product?
A4: Pure Ethyl 2-aminothiazole-5-carboxylate should appear as white to yellow crystals or powder.[1][2][12] The melting point should be sharp, typically within the range of 159-163 °C.[3] A broad melting range or a melting point lower than the literature value often indicates the presence of impurities.
IV. Experimental Workflow & Visualization
Standard Recrystallization Protocol
-
Solvent Selection: Choose an appropriate solvent (e.g., ethanol or ethyl acetate) based on preliminary solubility tests.[4][8]
-
Dissolution: Place the crude Ethyl 2-aminothiazole-5-carboxylate in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid is completely dissolved.[8]
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.[10]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of Ethyl 2-aminothiazole-5-carboxylate.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recrystallization issues.
V. References
-
BenchChem. (n.d.). Recrystallization methods for purifying aminothiazole compounds. Retrieved from
-
ChemicalBook. (n.d.). Ethyl 2-aminothiazole-5-carboxylate. Retrieved from
-
Thermo Scientific Chemicals. (n.d.). Ethyl 2-aminothiazole-5-carboxylate, 97%. Retrieved from
-
BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from
-
Sigma-Aldrich. (n.d.). Ethyl 2-aminothiazole-5-carboxylate, 97%. Retrieved from
-
Taylor & Francis Online. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from
-
Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 2-Aminothiazole-5-carboxylate. Retrieved from
-
ChemicalBook. (n.d.). Ethyl 2-aminothiazole-5-carboxylate synthesis. Retrieved from
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from
-
Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Retrieved from
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from
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- 2. Ethyl 2-aminothiazole-5-carboxylate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-アミノチアゾール-5-カルボン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
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- 11. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 12. Ethyl 2-Aminothiazole-5-carboxylate | 32955-21-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Identifying and removing impurities from Ethyl 2-aminothiazole-5-carboxylate
Welcome to the technical support center for Ethyl 2-aminothiazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities during and after its synthesis. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and practical FAQs to ensure the highest purity of your compound for downstream applications.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis and purification of Ethyl 2-aminothiazole-5-carboxylate.
Question 1: My final product has a persistent yellow or brownish tint, even after initial purification. What are the likely colored impurities and how can I remove them?
Answer: A persistent off-color tint in your Ethyl 2-aminothiazole-5-carboxylate is typically indicative of high molecular weight byproducts or degradation products. The Hantzsch thiazole synthesis, while generally efficient, can produce polymeric or oxidized species, especially if reaction temperatures are not carefully controlled or if the reaction is exposed to air for extended periods.
One potential source of color is the brominating agent, N-bromosuccinimide (NBS), which can sometimes lead to ring-brominated by-products under certain conditions.[1] These brominated heterocycles can be more susceptible to degradation and color formation.
Troubleshooting Steps:
-
Activated Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated charcoal.
-
Recrystallization with an appropriate solvent system: If color persists, a second recrystallization using a different solvent system may be necessary.
Question 2: I'm performing a recrystallization of my crude product, but it keeps "oiling out" instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" is a common problem in recrystallization where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[2][3] This often happens when the solution is supersaturated or cooled too quickly, or when significant impurities are present, which can depress the melting point of the mixture.[4]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of the hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly.[3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites that can initiate crystallization.[5]
-
Seed Crystals: If you have a small amount of pure Ethyl 2-aminothiazole-5-carboxylate, add a tiny crystal to the cooled solution to act as a template for crystal growth.[3]
-
Change the Solvent System: If oiling persists, the chosen solvent may not be ideal. Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) can be effective.[6]
Question 3: My TLC analysis shows a major spot for my product, but also a few minor spots that are close to the product spot. How can I effectively separate these closely-related impurities?
Answer: Closely-eluting impurities are a common challenge. These are often structurally similar to the desired product, such as unreacted starting materials or isomers. In the synthesis of Ethyl 2-aminothiazole-5-carboxylate from ethyl 3-ethoxyacrylate and thiourea, a likely impurity is unreacted ethyl 3-ethoxyacrylate.
Troubleshooting Steps:
-
Optimize TLC Conditions: Before moving to column chromatography, optimize the solvent system for your TLC. A good separation on TLC will translate to a better separation on the column. Aim for an Rf value of around 0.3 for your product.[7]
-
Column Chromatography: Flash column chromatography is the method of choice for separating closely-related impurities.[8]
-
Gradient Elution: If an isocratic elution (using a single solvent mixture) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.
Question 4: I am using column chromatography to purify my product, but the peaks are broad and tailing. What can I do to improve the peak shape?
Answer: Peak tailing in column chromatography, especially with nitrogen-containing heterocycles like aminothiazoles, is often due to interactions with the acidic silanol groups on the surface of the silica gel.[9]
Troubleshooting Steps:
-
Add a Modifier to the Mobile Phase: For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia solution to your mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.[9]
-
Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.[9]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is often a better choice.[9]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of Ethyl 2-aminothiazole-5-carboxylate.
-
Solvent Selection: Based on solubility tests, ethanol is a commonly used and effective solvent for the recrystallization of Ethyl 2-aminothiazole-5-carboxylate.[10]
-
Dissolution: In a flask, add the crude Ethyl 2-aminothiazole-5-carboxylate and a small amount of ethanol. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is just completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol provides a starting point for the purification of Ethyl 2-aminothiazole-5-carboxylate using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.[8]
-
Elution: Begin eluting the column with the chosen mobile phase. A good starting point for the mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[11]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 2-aminothiazole-5-carboxylate.
Data Presentation
Table 1: Common Impurities and their Potential Origin
| Impurity | Potential Origin | Recommended Analytical Technique |
| Ethyl 3-ethoxyacrylate | Unreacted starting material | HPLC, GC-MS |
| Thiourea | Unreacted starting material | HPLC, LC-MS |
| Succinimide | Byproduct from NBS | HPLC, LC-MS |
| Brominated Thiazole Derivatives | Side reaction with NBS[1] | LC-MS, NMR |
| Polymeric Byproducts | Overheating or side reactions | GPC, HPLC |
Table 2: Suggested Solvent Systems for Chromatography
| Chromatography Type | Stationary Phase | Mobile Phase System (Starting Point) | Target Compounds |
| Normal Phase | Silica Gel | Ethyl Acetate/Hexane (e.g., 30:70)[11] | General purification |
| Normal Phase (for basic compounds) | Silica Gel | Dichloromethane/Methanol with 0.5% Triethylamine[9] | To prevent peak tailing |
| Reversed Phase | C18 | Acetonitrile/Water with 0.1% Formic Acid | For highly polar impurities |
| HILIC | HILIC Column | Acetonitrile/Water | For very polar compounds[9] |
Visualizations
Caption: Workflow for the identification of impurities.
Caption: Decision tree for purification strategy.
References
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). [Link]
-
Reddit. Recrystallization pointers. (2024-04-29). [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
University of Calgary. Column chromatography. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Ethyl 3-Ethoxyacrylate for Industrial Applications. [Link]
-
Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014-08-04). [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]
-
ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. [Link]
-
MDPI. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. reddit.com [reddit.com]
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- 7. web.uvic.ca [web.uvic.ca]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Scale-Up Synthesis of Ethyl 2-aminothiazole-5-carboxylate
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 2-aminothiazole-5-carboxylate. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this vital synthesis from the laboratory bench to pilot plant or manufacturing scale. Ethyl 2-aminothiazole-5-carboxylate is a critical building block for numerous active pharmaceutical ingredients (APIs), most notably the anti-cancer drug Dasatinib.[1][2] While the bench-scale synthesis is well-documented, scaling up presents unique challenges that require careful consideration of reaction kinetics, thermodynamics, and process safety.
This guide provides field-proven insights and troubleshooting advice to help you navigate these challenges effectively. We will focus on the most common and robust synthetic strategy: the Hantzsch thiazole synthesis.
Section 1: Synthesis Overview: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is the cornerstone method for preparing the thiazole ring.[3][4][5] The process, in this context, involves the condensation reaction between an α-halocarbonyl compound (or a synthetic equivalent) and a thioamide, typically thiourea.
A prevalent and scalable route begins with the α-bromination of a β-ketoester like ethyl acetoacetate or an equivalent such as ethyl β-ethoxyacrylate, followed by cyclization with thiourea.[1] One-pot procedures, where the bromination and cyclization occur sequentially in the same vessel, are often preferred for large-scale operations to improve efficiency and reduce handling of the lachrymatory α-bromo intermediate.[6]
General Reaction Workflow
The following diagram illustrates the typical one-pot sequence for the synthesis.
Caption: High-level workflow for the one-pot synthesis.
Section 2: Frequently Asked Questions (FAQs) for Scale-Up
Q1: What is the most recommended synthetic route for large-scale production?
For scale-up, a one-pot synthesis starting from ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea is highly efficient.[6] This approach avoids the isolation of the unstable and hazardous ethyl 2-bromoacetoacetate intermediate, simplifying the process and improving safety. Using a mixed solvent system like THF/water or ethanol/water is common.[7]
Q2: How critical are the quality and purity of starting materials?
Paramount. On a large scale, even minor impurities are amplified, potentially leading to significant side reactions, difficult purifications, and lower yields.
-
Ethyl Acetoacetate: Should be free of acidic impurities that can interfere with the reaction.
-
N-Bromosuccinimide (NBS): Purity is crucial. Old or discolored NBS may have lower reactivity and contain free bromine, leading to unwanted side reactions.
-
Thiourea: Use a high-purity grade. Impurities can affect the cyclization step and introduce color to the final product.
-
Solvents: Use of anhydrous solvents is often recommended where water is not part of the intended reaction medium to prevent hydrolysis of intermediates.[8]
Q3: What are the primary safety concerns during scale-up?
-
Exothermic Bromination: The reaction of NBS with ethyl acetoacetate is highly exothermic. This is the most critical safety risk. On a large scale, heat removal is less efficient. A runaway reaction can occur, leading to rapid pressure buildup and release of hazardous materials.
-
Reagent Handling: NBS is a strong oxidizing agent and an irritant. Thiourea has known toxicity. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Solvent Flammability: Using solvents like THF or ethanol requires adherence to all protocols for handling flammable liquids, including proper grounding and use of explosion-proof equipment.
Q4: What are the typical yields and purity I can realistically target at scale?
With a well-optimized process, yields can range from 70% to over 90%.[1][9] A purity of >99% is often achievable after a single recrystallization.[1][9] However, achieving this requires careful control over all reaction parameters.
Section 3: Troubleshooting Guide: Common Scale-Up Challenges & Solutions
This section addresses specific issues you may encounter when moving your process from the lab to a pilot or production environment.
Problem 1: Low or Inconsistent Yield
-
Symptom: The final isolated product mass is significantly lower than expected based on lab runs.
-
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol | | :--- | :--- | :--- | | Inefficient Heat Transfer | The bromination is exothermic. In a large reactor, localized "hot spots" can form due to poor mixing or inadequate cooling, leading to thermal degradation of the bromo-intermediate and side reactions. | 1. Control Reagent Addition: Add the NBS solution subsurface via a dosing pump at a slow, controlled rate. 2. Enhance Cooling: Ensure the reactor jacket has sufficient cooling capacity. Start cooling well before the NBS addition begins. 3. Monitor Internal Temperature: Use a calibrated internal temperature probe. The addition rate should be tied to the internal temperature, not just time (e.g., maintain T < 10°C). | | Poor Mixing & Mass Transfer | Inadequate agitation in a large vessel can lead to poor dispersion of reagents. If solid thiourea is added, it may settle at the bottom, reducing its availability for the cyclization reaction. | 1. Optimize Agitation: Use a reactor with appropriate impellers (e.g., pitched-blade turbine) for solid suspension. Determine the minimum agitation speed required for homogeneity in a pilot run. 2. Dissolve Reagents: If possible, dissolve thiourea in a portion of the solvent before adding it to the reaction mixture to ensure it is readily available for the reaction. | | Incomplete Bromination | The reaction may stall if the NBS is not fully consumed before heating for the cyclization step. Residual NBS can react with thiourea or the final product. | 1. In-Process Control (IPC): Use HPLC or TLC to monitor the disappearance of the starting material before proceeding. A typical IPC holds for 1-2 hours at low temperature after NBS addition is complete.[10] 2. Verify NBS Quality: Test the purity of your NBS batch before use. |
Problem 2: High Impurity Levels in Crude Product
-
Symptom: HPLC analysis of the crude product shows multiple side products, making purification difficult and reducing the yield of the desired product.
-
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol | | :--- | :--- | :--- | | Formation of Isomers | Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield isomeric 2-imino-2,3-dihydrothiazoles as byproducts.[8] | 1. Control pH: The final cyclization and work-up are typically performed under neutral to slightly basic conditions to favor the desired 2-aminothiazole tautomer.[4] Use a controlled addition of a base like aqueous ammonia or sodium carbonate for neutralization.[4][9] | | Dimerization/Side Reactions | The highly reactive bromo-intermediate can self-condense or react with the product if it is not consumed quickly by the thiourea. | 1. Temperature Control: Do not heat the reaction for cyclization until IPC confirms the bromination is complete. 2. Stoichiometry: Use a slight excess of thiourea (e.g., 1.05-1.1 equivalents) to ensure the bromo-intermediate is scavenged efficiently. | | Impure Starting Materials | As mentioned in the FAQ, impurities in the starting materials are a primary source of byproducts at scale.[8] | 1. Raw Material QC: Implement strict quality control checks on all incoming raw materials. 2. Supplier Qualification: Work with reputable suppliers who can provide consistent, high-purity reagents.[2] |
Troubleshooting Flowchart: Diagnosing Low Yield
Caption: Troubleshooting flowchart for low yield in thiazole synthesis.
Section 4: Recommended Scale-Up Protocol & Critical Parameters
This protocol is a general guide. It must be adapted and validated for your specific equipment and safety procedures.
Step-by-Step Methodology (Illustrative 50 L Scale)
-
Reactor Setup: Charge a 100 L jacketed glass-lined reactor with deionized water (25 L) and tetrahydrofuran (THF) (10 L). Begin agitation.
-
Charge Reactant: Charge ethyl acetoacetate (3.25 kg, 25 mol).
-
Cooling: Cool the reactor contents to 0-5°C.
-
NBS Addition: Slowly add a solution of N-bromosuccinimide (NBS) (4.9 kg, 27.5 mol) in THF (10 L) over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
Bromination Hold: Stir the mixture at 0-5°C for 1 hour after the addition is complete. Take a sample for IPC (TLC/HPLC) to confirm the complete consumption of ethyl acetoacetate.
-
Thiourea Addition: Once the bromination is complete, add thiourea (1.9 kg, 25 mol) in one portion.
-
Cyclization: Heat the reaction mixture to 80°C and hold for 2-3 hours. Monitor the reaction progress by IPC for product formation.
-
Cooling & Neutralization: Cool the mixture to 20-25°C. Slowly add 28% aqueous ammonia until the pH of the aqueous layer is 8-9. The product will begin to precipitate.
-
Precipitation & Isolation: Stir the resulting slurry for 1-2 hours at room temperature, then cool to 0-5°C and hold for another hour to maximize precipitation.
-
Filtration & Washing: Filter the solid product using a centrifuge or filter press. Wash the filter cake with a cold (0-5°C) mixture of water and THF (2:1, 2 x 5 L), followed by a final wash with cold water (1 x 5 L).
-
Drying: Dry the product under vacuum at 50-60°C until constant weight is achieved.
Table: Critical Process Parameter Control
| Parameter | Lab Scale (100 mL) | Pilot Scale (100 L) | Rationale for Control |
| NBS Addition Time | 5-10 minutes | 2-4 hours | Heat Management: Prevents dangerous temperature excursions in large vessels with lower surface-area-to-volume ratios. |
| Temperature Control | Ice Bath (0-5°C) | Jacketed Reactor (0-5°C) | Selectivity & Stability: Prevents side reactions and degradation of the thermally sensitive bromo-intermediate. |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer | Homogeneity: Ensures efficient heat and mass transfer, preventing localized concentration and temperature gradients. |
| Work-up pH Control | Pipette Addition | Metered Pump Addition | Product Form & Purity: Ensures complete precipitation and favors the correct aminothiazole tautomer, preventing byproduct formation. |
| Filtration Method | Buchner Funnel | Centrifuge / Nutsche Filter | Efficiency & Safety: Required for handling large volumes of solids and solvents safely and efficiently. |
Section 5: References
-
Vekariya, R. J., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biointerface Research in Applied Chemistry.
-
ARKIVOC. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
-
Rai, H. (2025). Recent Advances in Green Synthesis of Indole, Quinoline, and Thiazole Derivatives. International Journal of Pharmaceutical Sciences, 3(11), 3836-3853.
-
Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Retrieved from
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
SpringerLink. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
Sources
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- 2. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]
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- 4. chemhelpasap.com [chemhelpasap.com]
- 5. mdpi.com [mdpi.com]
- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 7. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
Alternative catalysts for the synthesis of Ethyl 2-aminothiazole-5-carboxylate
Welcome to the Technical Support Center for the synthesis of Ethyl 2-aminothiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the synthesis of this important chemical intermediate. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only successfully synthesize your target molecule but also to understand the underlying chemistry and make informed decisions in your experimental design.
Overview of the Synthesis and the Critical Role of Catalysis
Ethyl 2-aminothiazole-5-carboxylate is a key building block in the synthesis of numerous pharmaceutical compounds. The most common method for its synthesis is the Hantzsch thiazole synthesis, a condensation reaction between an α-halocarbonyl compound and a thioamide. While this method is well-established, it often faces challenges such as harsh reaction conditions, the use of hazardous reagents, and difficulties in product purification.
The choice of catalyst is paramount in overcoming these challenges. A suitable catalyst can not only accelerate the reaction but also improve the yield and purity of the final product, often under milder, more environmentally friendly conditions. This guide will explore both the traditional synthesis and a range of alternative catalytic systems, providing you with the necessary information to select the best approach for your specific needs.
The Conventional Approach: Hantzsch Thiazole Synthesis
The traditional Hantzsch synthesis for Ethyl 2-aminothiazole-5-carboxylate typically involves the reaction of an ethyl β-halo-α-oxo-propionate with thiourea. Often, this reaction is carried out without a specific catalyst, relying on the inherent reactivity of the starting materials, sometimes with the aid of a base like pyridine or potassium carbonate.[1][2]
Reaction Scheme:
Sources
Troubleshooting low conversion rates in Ethyl 2-aminothiazole-5-carboxylate reactions
An indispensable building block in medicinal chemistry, Ethyl 2-aminothiazole-5-carboxylate serves as a critical intermediate in the synthesis of numerous pharmaceuticals, including the anti-cancer drug Dasatinib.[1][2] Its synthesis, most commonly achieved via the Hantzsch thiazole synthesis, is a cornerstone reaction for many researchers.[3][4] However, despite its prevalence, achieving high conversion rates can be challenging, often plagued by issues ranging from reagent stability to suboptimal reaction conditions.
This technical support center provides a detailed troubleshooting guide in a direct question-and-answer format. As Senior Application Scientists, we aim to move beyond simple procedural lists, offering insights into the chemical principles behind each step to empower you to diagnose and resolve issues in your own experiments.
Technical Support: Troubleshooting Guide & FAQs
FAQ 1: My reaction shows very low or no conversion to the desired product. What are the most common root causes?
This is a frequent issue that typically points to one of three areas: the integrity of your starting materials, the reaction conditions, or stoichiometry.
-
A. Reagent Quality & Stability:
-
The α-Halo Carbonyl Instability: The key electrophile in this synthesis is typically Ethyl 3-bromo-2-oxopropanoate (also known as ethyl bromopyruvate) or a related α-halo species generated in situ.[5] These reagents are known for their limited stability.[6] Ethyl 3-bromo-2-oxopropanoate is moisture-sensitive and should be stored in a cool (2-8°C), dry environment under an inert atmosphere.[7][8] Decomposition of this starting material is a primary cause of reaction failure. Always use a fresh or properly stored batch. If generating the halo-species in situ (e.g., from ethyl 3-ethoxyacrylate and NBS), ensure the precursor is pure and the halogenating agent is fully reactive.[1]
-
Thiourea Purity: While more stable, impurities in the thiourea can introduce nucleophiles that compete in side reactions. Use high-purity thiourea; if in doubt, recrystallize it before use.[6]
-
-
B. Suboptimal Reaction Conditions:
-
Temperature: The Hantzsch synthesis typically requires heating to overcome the activation energy for cyclization and dehydration.[9] If the temperature is too low, the reaction may be impractically slow. Conversely, excessive heat can promote the decomposition of the α-halo ester and lead to the formation of dark, tarry byproducts.[6] A typical temperature range is 60-80°C.[10][11]
-
Solvent Choice: The choice of solvent is critical. Alcohols like ethanol or methanol are most common as they effectively solvate the reactants.[9][12] Some protocols report good yields in mixed aqueous systems like water/THF or water/dioxane.[10][13] The polarity and protic nature of the solvent can influence reaction rate and intermediate stability.
-
-
C. Incorrect Stoichiometry:
FAQ 2: My TLC shows multiple spots, including one very close to my product. What are the likely side reactions?
The formation of multiple products indicates competing reaction pathways. Understanding these can help you adjust conditions to favor the desired product.
-
A. Isomer Formation (2-Imino-2,3-dihydrothiazole):
-
A classic side reaction in Hantzsch synthesis is the formation of a 2-imino-2,3-dihydrothiazole isomer. This occurs when the exocyclic nitrogen of the cyclized intermediate is deprotonated instead of the endocyclic nitrogen during the final aromatization step. The reaction's pH is a key determinant; neutral or slightly basic conditions strongly favor the formation of the desired 2-aminothiazole product.[6] The initial reaction mixture is acidic due to the formation of HBr. The work-up step involving a base is crucial not just for precipitation but for ensuring the final product is the correct isomer.
-
-
B. Dimerization of the α-Halo Ester:
-
α-halo carbonyl compounds can undergo self-condensation, especially under basic conditions or upon prolonged heating. This can lead to a complex mixture of byproducts and consume your limiting reagent. This underscores the importance of controlled temperature and reaction time.
-
-
C. Incomplete Reaction:
-
If the reaction is not allowed to proceed to completion, you will isolate a mixture of starting materials and product. It is essential to monitor the reaction's progress.
-
FAQ 3: I seem to get a decent initial product, but I lose most of it during work-up and purification. How can this be optimized?
Product loss during isolation is a common and frustrating issue. The key is understanding the product's properties.
-
A. The Importance of pH Adjustment in Work-up:
-
The initial product formed in the reaction vessel is often the hydrobromide (HBr) salt of the 2-aminothiazole.[9] This salt is typically soluble in the alcoholic or aqueous solvent mixture. The common work-up procedure involves pouring the cooled reaction mixture into a dilute solution of a weak base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate.[12][14] This neutralizes the HBr salt, forming the free base of Ethyl 2-aminothiazole-5-carboxylate, which is poorly soluble in water and precipitates out of the solution.[12] Failure to properly basify the solution (to a pH of ~9-10) will result in the product remaining dissolved in the aqueous phase, leading to very low isolated yields.[11]
-
-
B. Effective Purification Techniques:
-
Filtration and Washing: Once precipitated, the solid product should be collected by vacuum filtration and washed thoroughly with cold water to remove any remaining thiourea and inorganic salts.
-
Recrystallization: For higher purity, the crude product can be recrystallized. Ethanol is a commonly used and effective solvent for this purpose.[13] The process involves dissolving the crude solid in a minimum amount of hot ethanol and allowing it to cool slowly, which should yield well-formed crystals of the purified product.
-
Visualizing the Process
Reaction Mechanism and Troubleshooting Logic
To better understand the core chemistry and the diagnostic process, the following diagrams illustrate the reaction pathway and a logical flowchart for troubleshooting.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]
- 3. mdpi.com [mdpi.com]
- 4. synarchive.com [synarchive.com]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 70-23-5(ethyl 3-bromo-2-oxopropanoate) | Kuujia.com [kuujia.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Preventing dimer formation in Ethyl 2-aminothiazole-5-carboxylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-aminothiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Here, we address common challenges, with a particular focus on the prevention of dimer formation, a frequent and yield-reducing side reaction. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.
Introduction: The Hantzsch Synthesis and the Dimerization Challenge
The synthesis of Ethyl 2-aminothiazole-5-carboxylate is most commonly achieved via the Hantzsch thiazole synthesis.[1][2] This reliable method involves the condensation of an α-halocarbonyl compound with a thioamide, in this case, thiourea. While effective, this reaction is often plagued by the formation of undesired dimeric byproducts, which can complicate purification and significantly lower the yield of the desired product.
Understanding the root cause of dimer formation is key to its prevention. The 2-amino group of the synthesized thiazole is nucleophilic and can react with electrophilic species present in the reaction mixture. This can lead to the formation of a stable dimeric structure.
Diagram: Proposed Dimerization Pathway
The following diagram illustrates a likely pathway for dimer formation, where a molecule of the product, Ethyl 2-aminothiazole-5-carboxylate, acts as a nucleophile, attacking an electrophilic intermediate or starting material.
Caption: Proposed pathway for dimer formation.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address specific issues you may encounter during the synthesis of Ethyl 2-aminothiazole-5-carboxylate.
Q1: What is the likely structure of the dimer formed during the synthesis?
While not definitively characterized in all literature for this specific molecule, a common dimeric impurity in the synthesis of similar 2-aminothiazole derivatives involves the formation of an N-acylated or N-alkylated linkage. A plausible structure for the dimer is one where the exocyclic amino group of one molecule of Ethyl 2-aminothiazole-5-carboxylate has reacted with another molecule, potentially through an intermediate, to form a 2-(thiazol-2-ylamino)thiazole derivative.
Q2: My reaction is showing a significant amount of a higher molecular weight impurity. How can I confirm if it's a dimer?
The presence of a dimeric byproduct can be investigated using standard analytical techniques:
| Analytical Technique | Expected Observation for Dimer |
| LC-MS | A peak with a mass corresponding to approximately twice the molecular weight of the product minus the mass of a small molecule eliminated during the condensation (e.g., H₂O or HCl). |
| ¹H NMR | A more complex spectrum with overlapping signals. The integration of aromatic and ethyl ester protons may not correspond to the expected 1:1:3 ratio for the pure product. |
| TLC | A spot with a different Rf value than the product, which may be more or less polar depending on the exact dimer structure. |
Q3: What are the key reaction parameters I should control to minimize dimer formation?
Controlling the reaction conditions is critical to favor the desired intramolecular cyclization over intermolecular side reactions.
-
Order of Addition: Adding the α-halocarbonyl slowly to the solution of thiourea can help maintain a low concentration of the electrophile, thereby reducing the chance of it reacting with the product.
-
Temperature: While heating is necessary for the cyclization, excessive temperatures can promote side reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
pH Control: The nucleophilicity of the 2-amino group is pH-dependent. Running the reaction under slightly acidic conditions can protonate the amino group of the product, rendering it less nucleophilic and less likely to participate in dimer formation. However, highly acidic conditions may also affect the stability of the starting materials and product.
Q4: Can I use a protecting group to prevent dimerization?
Yes, employing a protecting group strategy is a highly effective method to prevent dimer formation. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amino groups.[3][4]
Experimental Protocols
Below are detailed protocols for the synthesis of Ethyl 2-aminothiazole-5-carboxylate, including a method for minimizing dimer formation through the use of a protecting group.
Protocol 1: Standard Hantzsch Synthesis
This protocol represents a common literature procedure but may be prone to dimer formation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.
-
Reagent Addition: Slowly add a solution of ethyl 2-chloro-3-oxopropanoate (1.0 eq) in ethanol to the thiourea solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Isolation: The product may precipitate upon cooling or after partial removal of the solvent. The crude product can be collected by filtration and purified by recrystallization.
Protocol 2: Boc-Protected Amine Strategy to Prevent Dimerization
This protocol introduces a protection/deprotection sequence to circumvent dimer formation.
Step 1: Synthesis of Boc-protected Ethyl 2-aminothiazole-5-carboxylate
-
Protection: Dissolve commercially available Ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.2 eq).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.
Step 2: Deprotection to Yield Pure Product
-
Deprotection: Dissolve the Boc-protected compound in a solvent like dichloromethane or dioxane.
-
Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Reaction: Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Isolation: Neutralize the reaction mixture carefully with a base and extract the product. The pure Ethyl 2-aminothiazole-5-carboxylate can be obtained after solvent removal and recrystallization.
Diagram: Workflow for Dimer Prevention
The following diagram illustrates the workflow for preventing dimer formation using a protecting group strategy.
Caption: Workflow for preventing dimer formation.
Summary of Troubleshooting Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Control of Reaction Conditions | Minimize intermolecular reactions by optimizing stoichiometry, temperature, and pH. | Simple to implement, avoids additional synthetic steps. | May not completely eliminate dimer formation; requires careful optimization. |
| Protecting Group Strategy | Temporarily block the reactive amino group to prevent it from participating in side reactions. | Highly effective in preventing dimer formation, leading to higher purity. | Adds two steps (protection and deprotection) to the overall synthesis. |
By understanding the mechanism of dimer formation and implementing the appropriate control strategies, researchers can significantly improve the yield and purity of Ethyl 2-aminothiazole-5-carboxylate, a valuable intermediate in pharmaceutical synthesis.
References
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
- Hantzsch Thiazole Synthesis. SynArchive.
- synthesis of thiazoles. YouTube.
- Reaction mechanism of Hantzsch thiazole synthesis.
- Hantzsch pyridine synthesis. Wikipedia.
- Synthesis of aminothiazoles: polymer-supported approaches. Royal Society of Chemistry.
- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Comparative analysis of different synthetic routes to 2-Amino-5-methylthiazole. Benchchem.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Protecting Groups: Boc, Cbz, Amine. StudySmarter.
- Expedient Synthesis of N-Substituted 2-Aminothiazoles. Scilit.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
- Protecting Groups in Organix Synthesis. UT Southwestern Medical Center.
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Stability and storage conditions for Ethyl 2-aminothiazole-5-carboxylate
Technical Support Center: Ethyl 2-aminothiazole-5-carboxylate
A Guide to Stability, Storage, and Experimental Troubleshooting
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 2-aminothiazole-5-carboxylate (CAS No: 32955-21-8). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile thiazole intermediate in their work. As a key building block in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals, its chemical integrity is paramount to achieving reproducible and successful experimental outcomes.[1][2] This guide provides in-depth answers to common questions regarding its stability and offers a systematic approach to troubleshooting issues that may arise from improper handling or storage.
Part 1: Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses the most common inquiries our team receives regarding the day-to-day use of Ethyl 2-aminothiazole-5-carboxylate.
Q1: What are the ideal long-term storage conditions for the solid compound?
For maximum shelf-life and to prevent degradation, the solid compound should be stored under refrigerated conditions, specifically between 2°C and 8°C.[3][4] It is crucial to protect it from light, as thiazole derivatives can be light-sensitive.[5][6] The container should be tightly sealed to prevent moisture ingress and stored in a dry, well-ventilated area.[6]
-
The "Why": The 2-amino group and the thiazole ring system can be susceptible to oxidative and photo-degradation. Refrigeration slows down these potential degradation pathways, while protection from light and moisture prevents the initiation of unwanted chemical reactions.
Q2: My newly received bottle of Ethyl 2-aminothiazole-5-carboxylate is a pale yellow powder, not pure white. Is it degraded?
This is a common observation and is not typically a cause for concern. The specified appearance of this compound ranges from white to yellow, orange, or even light brown crystalline powder.[7] This color variation is often due to trace-level impurities from the synthesis process and does not necessarily indicate significant degradation or loss of purity. However, a marked color change from light yellow to dark brown during storage may signal a problem.
Q3: How should I prepare and store solutions of this compound?
For short-term use, solutions can be prepared in appropriate solvents. However, for long-term stability, frozen storage is recommended. One supplier suggests that for solutions, storage at -20°C is viable for up to one month, while storage at -80°C can extend the stability to six months.[5]
-
The "Why": The ester functional group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, or water in the solvent. Freezing the solution significantly slows down this and other potential degradation reactions, preserving the compound's integrity. Always use anhydrous, high-purity solvents for the best results.
Q4: What chemical reagents and conditions should I avoid when working with this compound?
Based on its chemical structure, Ethyl 2-aminothiazole-5-carboxylate is incompatible with several classes of reagents. Direct contact or mixing with the following should be avoided unless part of a controlled reaction:
-
Strong Oxidizing Agents: Can lead to uncontrolled oxidation of the thiazole ring or the amino group.[6]
-
Strong Reducing Agents: May reduce the ester or other functional groups.[6]
-
Strong Acids and Bases: Can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid or cause other unwanted reactions with the amino group.[6]
-
Excessive Heat: While the compound has a relatively high melting point (in the range of 159-163°C), prolonged exposure to high heat should be avoided to prevent thermal decomposition.[3]
Part 2: Storage Conditions at a Glance
For quick reference, the recommended storage parameters are summarized below.
| Parameter | Solid Compound | In Solution |
| Temperature | 2°C to 8°C (Refrigerated)[3][8] | -20°C (up to 1 month) or -80°C (up to 6 months)[5] |
| Atmosphere | Tightly sealed container, dry.[6] | Inert atmosphere (e.g., Argon, Nitrogen) recommended. |
| Light | Protect from light (amber vial/dark).[5][6] | Protect from light (amber vial/foil wrap).[5][6] |
Note: TCI frequently reviews and optimizes storage conditions. It is always best practice to consult the latest information on the supplier's website for the specific product lot you are using.
Part 3: Troubleshooting Guide for Experimental Issues
When experiments yield unexpected results, improper storage or handling of a key starting material is a frequent culprit. This guide provides a logical workflow to diagnose such issues.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
-
Primary Suspicion: Degradation of Ethyl 2-aminothiazole-5-carboxylate.
-
Causality: If the compound has been stored improperly (e.g., at room temperature, exposed to light, or in a loosely capped container), it may have degraded. The primary degradation pathways include ester hydrolysis or slow oxidation, reducing the amount of active starting material available for your reaction.
-
Troubleshooting Protocol:
-
Verify Storage Conditions: Check your lab's storage records. Confirm that the material has been consistently stored at 2-8°C and protected from light.
-
Conduct a Melting Point Analysis: Determine the melting point of your material. A significant depression or a broad melting range compared to the literature value (approx. 159-163°C) suggests the presence of impurities or degradation products.[3]
-
Perform Thin-Layer Chromatography (TLC): A quick TLC analysis can be very revealing.
-
Step 1: Preparation: Dissolve a small amount of your compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Step 2: Spotting: Spot your sample alongside a reference standard (if available) on a silica gel TLC plate.
-
Step 3: Elution: Develop the plate using an appropriate solvent system (e.g., a 2:1 mixture of petroleum ether and ethyl acetate).
-
Step 4: Visualization: Visualize the plate under a UV lamp (254 nm). The appearance of multiple spots or streaking in your sample lane, especially when a reference standard shows a single spot, is a strong indicator of degradation.
-
-
Issue 2: Appearance of Unexpected Side Products
-
Primary Suspicion: Incompatibility with reaction conditions or reagents.
-
Causality: The structure of Ethyl 2-aminothiazole-5-carboxylate contains multiple reactive sites. The amino group is nucleophilic and basic, while the ester is susceptible to nucleophilic attack. Using incompatible reagents can lead to unintended reactions. For example, using a strong base like sodium hydroxide in a reaction could inadvertently hydrolyze the ethyl ester.
-
Troubleshooting Protocol:
-
Review Reagent Compatibility: Scrutinize every reagent and condition in your protocol. Are there any strong acids, bases, or oxidizing/reducing agents present that are not part of the intended transformation?[6]
-
Analyze Potential Side Reactions: Consider the reactivity of the aminothiazole core. The amino group can react with electrophiles. The ester can be cleaved under acidic or basic conditions. The thiazole ring itself, while aromatic, can undergo certain reactions under harsh conditions.[9][10]
-
Purify the Starting Material: If you suspect minor degradation is causing issues, consider purifying a small batch of the starting material (e.g., by recrystallization) and repeating the reaction to see if the side products are eliminated.
-
Part 4: Visualized Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for troubleshooting issues potentially related to the stability of Ethyl 2-aminothiazole-5-carboxylate.
Caption: Troubleshooting workflow for experiments using Ethyl 2-aminothiazole-5-carboxylate.
References
-
Chemsrc. (n.d.). Ethyl 2-aminothiazole-5-carboxylate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Retrieved from [Link]
-
PubMed. (n.d.). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Retrieved from [Link]
Sources
- 1. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-氨基噻唑-5-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethyl 2-aminothiazole-5-carboxylate | CAS#:32955-21-8 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. Ethyl 2-aminothiazole-5-carboxylate | 32955-21-8 [chemicalbook.com]
- 8. fishersci.es [fishersci.es]
- 9. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions of Ethyl 2-aminothiazole-5-carboxylate
Welcome to the technical support center for navigating the complexities of regioselective reactions with Ethyl 2-aminothiazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Here, we address common challenges and provide in-depth, evidence-based solutions to steer your synthetic strategies toward the desired isomers.
Introduction: The Challenge of Regioselectivity
Ethyl 2-aminothiazole-5-carboxylate is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its utility stems from multiple reactive sites that allow for diverse functionalization. However, this same feature presents a significant challenge: controlling regioselectivity. The molecule possesses three primary nucleophilic centers: the exocyclic amino group (Nexo), the endocyclic nitrogen at position 3 (N3), and the electron-rich carbon at position 4 (C4). Competition between these sites during electrophilic attack can lead to mixtures of products, complicating purification and reducing yields.
This guide will provide a framework for understanding and controlling these outcomes, transforming unpredictable reactions into reliable synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of reactivity on the Ethyl 2-aminothiazole-5-carboxylate core?
A1: The molecule has three main nucleophilic centers that compete for electrophiles:
-
Exocyclic Amino Group (Nexo): Highly nucleophilic and readily participates in reactions like acylation, alkylation, and condensation.
-
Endocyclic Ring Nitrogen (N3): Also nucleophilic, particularly in its neutral form. It is a common site for alkylation.
-
C4-Position of the Thiazole Ring: While less nucleophilic than the nitrogens, this carbon can undergo electrophilic aromatic substitution, especially with potent electrophiles or when the amino group is protected.
The reactivity of these sites is modulated by the electronic effects of the substituents. The amino group at C2 is strongly electron-donating, increasing the electron density of the ring, particularly at the N3 and C4 positions. Conversely, the ethyl carboxylate group at C5 is electron-withdrawing, which deactivates the ring towards electrophilic attack to some extent.
Q2: What are the key factors that influence whether a reaction occurs at the exocyclic nitrogen (Nexo) versus the ring nitrogen (N3)?
A2: The competition between Nexo and N3 is a critical aspect of 2-aminothiazole chemistry. The outcome is primarily dictated by:
-
Nature of the Electrophile: Saturated electrophilic reagents (e.g., alkyl halides) tend to favor reaction at the more nucleophilic ring nitrogen (N3) when the thiazole is in its neutral form.[3] Unsaturated electrophiles, such as aldehydes, typically react at the exocyclic amino group to form Schiff bases.[3]
-
Reaction Conditions:
-
Basicity: In the presence of a base, the exocyclic amino group can be deprotonated, forming a highly nucleophilic ambident anion. This anion can react at either the Nexo or N3 position, often leading to a mixture of products.[3]
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the tautomeric equilibrium and the relative nucleophilicity of the different nitrogen atoms.
-
-
Steric Hindrance: Bulky substituents on the electrophile or at the C4 position of the thiazole can disfavor reaction at the adjacent N3 position, thereby promoting functionalization at the more accessible Nexo.[3]
Q3: Why is my electrophilic aromatic substitution reaction giving low yields or a mixture of products?
A3: Direct electrophilic aromatic substitution on the C4 position of Ethyl 2-aminothiazole-5-carboxylate can be challenging due to the competing nucleophilicity of the nitrogen atoms. The electron-donating amino group activates the ring, but it also directs many electrophiles to the nitrogen centers. To favor C4 substitution, consider the following:
-
Protecting the Amino Group: Protection of the exocyclic amino group, for instance as a Boc-carbamate, is a common strategy.[4] This reduces the nucleophilicity of both nitrogen atoms and directs electrophiles towards the thiazole ring.
-
Choice of Electrophile and Catalyst: Stronger electrophiles and appropriate Lewis or Brønsted acid catalysts are often required to overcome the deactivating effect of the C5-ester and achieve substitution at C4.
Troubleshooting Guide
Problem 1: Alkylation reaction yields a mixture of Nexo and N3-alkylated products.
Causality: This is a classic regioselectivity problem arising from the comparable nucleophilicity of the two nitrogen atoms, especially under basic conditions where an ambident anion is formed.[3]
Solutions:
-
Protect the Exocyclic Amino Group: This is the most reliable method to ensure N3-alkylation.
-
Protocol: Boc Protection
-
Dissolve Ethyl 2-aminothiazole-5-carboxylate in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add Di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and a base such as Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic amount).
-
Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work up the reaction by washing with dilute acid and brine, then dry and concentrate to obtain the N-Boc protected product.[4]
-
Proceed with the alkylation reaction, which will now selectively occur at the N3 position.
-
Deprotect the Boc group using an acid like Trifluoroacetic acid (TFA) in DCM.
-
-
-
Modify Reaction Conditions to Favor Nexo-Alkylation:
-
Use of Weaker Bases: Employing a milder base may favor reaction at the more acidic N-H of the amino group without fully generating the delocalized anion.
-
Hard-Soft Acid-Base (HSAB) Theory: Consider the nature of the alkylating agent. Hard electrophiles may preferentially react with the harder exocyclic nitrogen.
-
Data Interpretation:
| Condition | Major Product | Rationale |
| Strong Base (e.g., NaH) | Mixture of Nexo and N3 | Formation of ambident anion.[3] |
| No Base, Alkyl Halide | N3-alkylation | Ring nitrogen is more nucleophilic in the neutral form.[3] |
| N-Boc Protection | N3-alkylation | Exocyclic nitrogen is blocked.[4] |
Problem 2: Acylation occurs on both the exocyclic amino group and the ring nitrogen.
Causality: Acylating agents are generally highly reactive and can acylate both nitrogen centers. The exocyclic amino group is typically more reactive towards acylation, but over-acylation or reaction at N3 can occur, especially with highly reactive acylating agents or under forcing conditions.
Solutions:
-
Control Stoichiometry and Temperature:
-
Use only a slight excess (1.0-1.1 equivalents) of the acylating agent.
-
Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to moderate reactivity.
-
A common procedure involves dissolving the 2-aminothiazole in a solvent like pyridine or DCM with a base like TEA, cooling in an ice bath, and adding the acyl chloride dropwise.[5]
-
-
Selective N-Acylation of the Exocyclic Amino Group: This is generally the kinetically favored pathway.
-
Experimental Protocol: N-Acetylation
-
Suspend Ethyl 2-aminothiazole-5-carboxylate in a suitable solvent (e.g., DCM).
-
Add a base, such as pyridine or triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add acetyl chloride or acetic anhydride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Monitor by TLC/LC-MS to avoid di-acylation.
-
Perform an aqueous workup to remove the base and salts.
-
-
Problem 3: Attempted C4-Halogenation results in decomposition or low yield.
Causality: Halogenation of the electron-rich 2-aminothiazole ring can be aggressive. The exocyclic amino group is a powerful activating group, making the ring susceptible to over-halogenation or oxidative side reactions. The C5-ester provides some deactivation, but careful control is still necessary.
Solutions:
-
Protect the Amino Group: As with other electrophilic substitutions, protecting the amino group is highly recommended to deactivate the ring system slightly and prevent side reactions at the nitrogen.
-
Use Milder Halogenating Agents:
-
Instead of Br2 or Cl2, consider using N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS). These reagents provide a controlled, low concentration of the halogen.[6]
-
Experimental Protocol: C4-Bromination with NBS
-
Protect the exocyclic amino group of Ethyl 2-aminothiazole-5-carboxylate (e.g., with a Boc group).
-
Dissolve the protected substrate in a solvent like Acetonitrile or DMF.
-
Add NBS (1.0-1.1 equivalents) portion-wise at room temperature.
-
Stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent.
-
-
Logical Flow for Troubleshooting Regioselectivity:
Caption: Troubleshooting workflow for regioselective reactions.
Conclusion
Mastering the regioselectivity of reactions involving Ethyl 2-aminothiazole-5-carboxylate is achievable through a systematic approach. By carefully considering the nature of the electrophile, optimizing reaction conditions, and employing protective group strategies, researchers can confidently synthesize the desired isomers. This guide provides a foundational understanding and practical solutions to common experimental hurdles, empowering scientists to leverage the full synthetic potential of this valuable heterocyclic building block.
References
-
ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Chebil, A., & El-Gazzar, A. B. A. (2021). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. Molecules, 26(23), 7415. [Link]
- Patel, N. B., & Agravat, S. N. (2011). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. Journal of Sciences, Islamic Republic of Iran, 22(3), 243-248.
-
Talele, T. T. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Future Medicinal Chemistry, 12(22), 2055-2058. [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ARKIVOC. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. [Link]
-
Talele, T. T. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Future medicinal chemistry, 12(22), 2055-2058. [Link]
-
El-Gazzar, A. B. A., Al-Ostoot, F. H., & Al-Ghorbani, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
El-Gazzar, A. B. A., Al-Ostoot, F. H., & Al-Ghorbani, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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El-Gazzar, A. B. A., Al-Ostoot, F. H., & Al-Ghorbani, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of Ethyl 2-aminothiazole-5-carboxylate using 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical synthesis and analysis. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and compromised intellectual property. Ethyl 2-aminothiazole-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry, serves as an excellent case study for demonstrating a robust, self-validating workflow for structural elucidation using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments.[1][2]
This guide moves beyond a simple recitation of techniques. It provides a comparative analysis of how different 2D NMR experiments—COSY, HSQC, and HMBC—synergistically provide layers of evidence to build an unshakeable structural proof. We will explore the causality behind experimental choices, present detailed protocols, and use experimental data to objectively validate the molecular architecture.
The Challenge: Beyond 1D NMR
A standard one-dimensional (1D) ¹H NMR spectrum provides essential but often incomplete information.[3] It reveals the number of unique proton environments, their relative ratios (integration), and their immediate neighboring protons (multiplicity).[4][5] For Ethyl 2-aminothiazole-5-carboxylate, the ¹H NMR would show four distinct signals: a triplet and a quartet for the ethyl group, a singlet for the thiazole ring proton, and a broad singlet for the amine protons.
However, 1D NMR alone cannot definitively prove the connectivity between these fragments. Key questions remain:
-
Is the ethyl group attached to the carboxylate, or is it an ethoxy group elsewhere on the ring?
-
What are the precise positions of the amino group and the ethyl carboxylate group on the thiazole ring?
Answering these questions requires 2D NMR, which spreads correlations across a second frequency dimension, resolving ambiguities and mapping the complete bonding network.[6][7]
The Elucidation Workflow: A Multi-Layered Approach
Our validation strategy is sequential, with each experiment building upon the data from the last. This creates a self-validating system where correlations observed in one experiment are confirmed or expanded upon in the next.
Predicted NMR Data for Ethyl 2-aminothiazole-5-carboxylate
To guide our analysis, we will use the following predicted chemical shifts and the standard numbering scheme for the molecule.
| Atom Name | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H4 | ~8.1 (s) | - |
| NH₂ | ~7.6 (br s) | - |
| H6a, H6b | ~4.3 (q) | - |
| H7a, H7b, H7c | ~1.3 (t) | - |
| C2 | - | ~171 |
| C4 | - | ~135 |
| C5 | - | ~144 |
| C=O (C8) | - | ~162 |
| CH₂ (C6) | - | ~61 |
| CH₃ (C7) | - | ~14 |
COSY: Mapping the Proton Spin Systems
Expertise & Experience: The first step in 2D analysis is Correlation Spectroscopy (COSY).[8] This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[9] Its primary purpose here is to validate discrete spin systems. For Ethyl 2-aminothiazole-5-carboxylate, the only expected spin system is within the ethyl group.
Trustworthiness: The COSY spectrum provides the first piece of comparative evidence. We hypothesize that the quartet at ~4.3 ppm and the triplet at ~1.3 ppm belong to an ethyl group. The presence of a cross-peak between these two signals in the COSY spectrum confirms they are coupled, validating this fragment. The thiazole proton (H4) and amine protons (NH₂) are not coupled to any other protons, so they will appear only on the diagonal of the spectrum, confirming their isolation.
Expected COSY Correlations:
-
A cross-peak connecting the signals at ~4.3 ppm (H6) and ~1.3 ppm (H7) .
Experimental Protocol: ¹H-¹H COSY
-
Sample Preparation: Dissolve 5-10 mg of Ethyl 2-aminothiazole-5-carboxylate in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p) needed to encompass all proton signals.[10]
-
COSY Parameter Setup: Load a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker systems).[11][12]
-
Set the spectral widths in both F2 and F1 dimensions to the value determined from the 1D spectrum.
-
Set the number of scans (ns) to a multiple of 2 (e.g., 2 or 4) and dummy scans (ds) to 16 for adequate signal averaging and equilibrium.
-
Acquire 256-512 increments (td in F1) for sufficient resolution in the indirect dimension.
-
-
Acquisition & Processing: Acquire the data without sample spinning.[12] Process the data using a sine-bell window function in both dimensions and perform a Fourier transform (xfb). The resulting spectrum can be symmetrized for clarity.
HSQC: Linking Protons to their Carbons
Expertise & Experience: The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of structural elucidation.[13][14] It maps correlations between protons and their directly attached carbons (¹JCH). This is a proton-detected experiment, which makes it significantly more sensitive than a direct ¹³C measurement, allowing for faster data acquisition on smaller sample quantities.[8]
Trustworthiness: HSQC provides a crucial, unambiguous link between the ¹H and ¹³C spectra. Each cross-peak in the HSQC spectrum acts as a C-H coordinate. This allows us to assign the carbon signals for all protonated carbons definitively. For our molecule, it will confirm that the quartet at ~4.3 ppm corresponds to the carbon at ~61 ppm (the CH₂ group) and the triplet at ~1.3 ppm corresponds to the carbon at ~14 ppm (the CH₃ group). Crucially, it will also link the downfield proton singlet at ~8.1 ppm to its corresponding thiazole carbon (C4) at ~135 ppm.
Expected HSQC Correlations:
-
H4 (~8.1 ppm) ↔ C4 (~135 ppm)
-
H6 (~4.3 ppm) ↔ C6 (~61 ppm)
-
H7 (~1.3 ppm) ↔ C7 (~14 ppm)
Experimental Protocol: ¹H-¹³C HSQC
-
Parameter Setup: Load a standard gradient-selected, phase-sensitive HSQC pulse program (e.g., hsqcetgpsi2 on Bruker systems).[15] The ¹H parameters (sw and o1p) are copied from the initial 1D experiment.
-
Carbon Dimension: Set the ¹³C spectral width to cover the expected range (e.g., 0-180 ppm).
-
Coupling Constant: The experiment is optimized for an average one-bond C-H coupling constant (¹JCH), typically set to 145 Hz.
-
Acquisition: Set ns to a multiple of 2 (e.g., 4 or 8). Acquire 128-256 increments in the F1 dimension.
-
Processing: Process the data using a squared sine-bell (QSINE) window function and perform the Fourier transform (xfb). An edited HSQC can also be run to differentiate CH/CH₃ signals (positive phase) from CH₂ signals (negative phase), providing an additional layer of validation.[13][16]
HMBC: Assembling the Molecular Skeleton
Expertise & Experience: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and most powerful tool in this workflow.[17] It reveals correlations between protons and carbons over two and three bonds (²JCH, ³JCH).[18][19] This is how we connect the isolated fragments and map out the full molecular skeleton, including the positions of non-protonated (quaternary) carbons.
Trustworthiness: HMBC provides the definitive evidence for the overall structure. The absence of one-bond correlations (which are suppressed in the pulse sequence) means we are only observing long-range connectivity.[13] This is a self-validating system; the connections we infer from HMBC must be consistent with the fragments already confirmed by COSY and HSQC.
Key Validating Correlations for Ethyl 2-aminothiazole-5-carboxylate:
-
Connecting the Ethyl Ester to the Ring: The methylene protons (H6) of the ethyl group are two bonds away from the carbonyl carbon (C8) and four bonds from the thiazole carbon C5. A strong correlation from H6 (~4.3 ppm) to C8 (~162 ppm) will be observed, confirming the ester functionality.
-
Positioning the Carboxylate on the Ring: The thiazole proton (H4) is two bonds from C5 and three bonds from the carbonyl carbon (C8). A key correlation from H4 (~8.1 ppm) to C8 (~162 ppm) and H4 to C5 (~144 ppm) definitively places the ethyl carboxylate group at the C5 position.
-
Positioning the Amino Group: The thiazole proton (H4) is also two bonds away from the amino-substituted carbon (C2). A correlation from H4 (~8.1 ppm) to C2 (~171 ppm) confirms the relative 1,3-relationship between the C4 proton and the C2-NH₂ group. Protons from the NH₂ group may also show a correlation to C2.
Experimental Protocol: ¹H-¹³C HMBC
-
Parameter Setup: Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems). Use the same ¹H and ¹³C spectral parameters as the HSQC experiment. The ¹³C spectral width should be expanded (e.g., 0-220 ppm) to ensure all quaternary carbons, including the C=O and C2, are observed.[16]
-
Long-Range Coupling: The experiment is optimized for a long-range coupling constant, typically 8-10 Hz.[8]
-
Acquisition: HMBC is less sensitive than HSQC, so an increased number of scans (ns, e.g., 8-16) is often required. Acquire 256-512 increments in F1.
-
Processing: Process the data in magnitude mode using a sine-bell window function.
Conclusion: A Synergistic and Irrefutable Structural Proof
By systematically applying a suite of 2D NMR experiments, we move from isolated fragments to a fully validated molecular structure.
-
COSY provides the first comparative check, confirming the ethyl group spin system.
-
HSQC builds the next layer, unambiguously linking protons to their attached carbons, creating a reliable framework.
-
HMBC delivers the final, irrefutable proof by revealing the long-range connectivity that pieces the entire molecular puzzle together.
This multi-layered, self-validating approach demonstrates scientific integrity and provides the high-confidence data required by researchers and drug development professionals. The combination of these techniques leaves no ambiguity in the structural assignment of Ethyl 2-aminothiazole-5-carboxylate, showcasing the power of 2D NMR as an essential tool in modern chemistry.
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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OpenOChem Learn. (n.d.). Interpreting ¹H NMR. [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
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IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. [Link]
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UC Davis NMR Facility. (n.d.). Acquisition of COSY Spectra on the Gemini-300. [Link]
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IMSERC. (n.d.). TUTORIAL: Phase-sensitive ge-2D HSQC EXPERIMENT. [Link]
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Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]
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Chemistry For Everyone. (2025). What Is HMBC NMR?. YouTube. [Link]
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University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
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Bruker. (n.d.). Basic 2D NMR experiments. [Link]
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Comparing the reactivity of Ethyl 2-aminothiazole-5-carboxylate with its methyl ester analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, 2-aminothiazole-5-carboxylates serve as pivotal intermediates, notably in the synthesis of kinase inhibitors like Dasatinib.[1][2] The choice between the ethyl and methyl ester of this scaffold, while seemingly minor, can have subtle but significant implications for reaction efficiency, yield, and purification strategies. This guide provides an in-depth comparison of the reactivity of Ethyl 2-aminothiazole-5-carboxylate and its methyl analog, supported by established chemical principles and extrapolated experimental data.
At a Glance: Key Physicochemical and Reactivity Differences
| Property | Ethyl 2-aminothiazole-5-carboxylate | Methyl 2-aminothiazole-5-carboxylate | Key Considerations for Reactivity |
| Molecular Weight | ~186.22 g/mol | ~172.19 g/mol | Minor difference, may slightly affect diffusion rates in solution. |
| Steric Hindrance | Higher, due to the ethyl group. | Lower, due to the methyl group. | Can influence the rate of reactions at both the amino and ester functionalities, especially with bulky reagents. |
| Electronic Effect | Slightly stronger +I (inductive) effect from the ethyl group. | Weaker +I effect from the methyl group. | May subtly influence the nucleophilicity of the 2-amino group and the electrophilicity of the ester carbonyl. |
| Susceptibility to Hydrolysis | Generally higher. | Generally lower. | The methyl ester is typically more stable towards both acidic and basic hydrolysis.[3] |
Reactivity at the 2-Amino Group: A Nucleophilic Center
The exocyclic amino group at the C2 position of the thiazole ring is a primary site of reactivity, acting as a nucleophile in reactions such as acylation and alkylation. The choice of the ester group (ethyl vs. methyl) can influence the outcome of these reactions primarily through steric and, to a lesser extent, electronic effects.
N-Acylation and N-Alkylation
The nucleophilicity of the 2-amino group is crucial for forming amide and amine linkages, which are common modifications in the development of bioactive molecules. While the ethyl group has a slightly stronger electron-donating inductive effect (+I) than the methyl group, which could marginally increase the electron density on the amino group, this electronic difference is often overshadowed by steric factors.
Expertise & Experience: In practice, for most common acylating or alkylating agents, the difference in reactivity between the ethyl and methyl esters at the amino group is expected to be minimal. However, when employing bulky electrophiles or working with sterically hindered substrates, the smaller methyl group may offer a slight advantage. For instance, in the synthesis of Dasatinib precursors, challenges have been noted in the coupling of the hydrolyzed 2-aminothiazole-5-carboxylic acid (derived from the ethyl ester) with the sterically hindered 2-chloro-6-methylaniline.[1] This suggests that minimizing steric hindrance around the reactive sites can be critical for achieving satisfactory yields.
Caption: General workflow for the N-acylation of 2-aminothiazole-5-carboxylates.
Reactivity at the Ester Group: Hydrolysis and Transesterification
The ester functionality at the C5 position is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. This reaction is often a necessary step in synthetic pathways, for example, to activate the carboxyl group for amide bond formation.[1]
Comparative Hydrolysis Rates
| Ester | Relative Half-Life (t1/2) in Rat Plasma[3] |
| Methyl Benzoate | 36 min |
| Ethyl Benzoate | 17 min |
This trend is generally attributed to the greater steric hindrance presented by the ethyl group to the incoming nucleophile (hydroxide or water) at the carbonyl carbon. It is reasonable to extrapolate that a similar trend would be observed for the 2-aminothiazole-5-carboxylate analogs, with the methyl ester being the more stable of the two.
Trustworthiness: The choice between the ethyl and methyl ester can be leveraged as a self-validating system. If a synthetic route requires the hydrolysis of the ester, the ethyl ester would be expected to react faster under the same conditions. Conversely, if the ester needs to be preserved throughout a multi-step synthesis, the methyl ester would offer greater stability.
Caption: Simplified mechanism for the hydrolysis of 2-aminothiazole-5-carboxylates.
Experimental Protocols
Protocol 1: General N-Acetylation of Ethyl/Methyl 2-aminothiazole-5-carboxylate
This protocol outlines a general procedure for the N-acetylation of the 2-amino group, a common transformation for this class of compounds.
Step 1: Dissolution In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of Ethyl or Methyl 2-aminothiazole-5-carboxylate in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
Step 2: Addition of Base Add 1.1 equivalents of a non-nucleophilic base, such as pyridine or triethylamine, to the solution and stir for 5-10 minutes at room temperature.
Step 3: Acylation Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride dropwise to the stirred solution.
Step 4: Reaction Monitoring Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Step 5: Work-up and Purification Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Saponification (Alkaline Hydrolysis) of the Ester Group
This protocol describes a standard procedure for the hydrolysis of the ester to the corresponding carboxylic acid.
Step 1: Reaction Setup In a round-bottom flask, dissolve 1.0 equivalent of Ethyl or Methyl 2-aminothiazole-5-carboxylate in a mixture of methanol or ethanol and water.
Step 2: Addition of Base Add 1.5-2.0 equivalents of a strong base, such as sodium hydroxide or lithium hydroxide, to the solution.
Step 3: Hydrolysis Heat the reaction mixture to reflux and maintain for 1-3 hours. The hydrolysis of the ethyl ester is expected to proceed faster than that of the methyl ester. Monitor the reaction by TLC until the starting material is consumed.
Step 4: Acidification and Isolation Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify the solution to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl). The carboxylic acid product should precipitate out of the solution.
Step 5: Purification Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the 2-aminothiazole-5-carboxylic acid.
Conclusion
The choice between Ethyl and Methyl 2-aminothiazole-5-carboxylate is a nuanced one that depends on the specific requirements of the synthetic route.
-
For reactions where the ester group is to be hydrolyzed, the ethyl ester offers the advantage of a faster reaction rate.
-
In multi-step syntheses where the stability of the ester is paramount, the methyl ester is the more robust choice due to its lower susceptibility to hydrolysis.
-
Regarding reactions at the 2-amino group, the difference in reactivity is generally minor. However, in cases involving sterically demanding reagents, the smaller size of the methyl ester may lead to improved yields and reaction kinetics.
Ultimately, both esters are valuable and versatile intermediates. A thorough understanding of their subtle reactivity differences allows the discerning researcher to make an informed decision that can optimize the efficiency and success of their synthetic endeavors.
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Chen, B-C., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. [Link]
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Desai, N. C., et al. (2015). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Taylor & Francis Online. [Link]
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Ferreira, L. G., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Future Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Bioisosteric Replacement of the Aminothiazole Ring in Drug Design
Introduction: The Double-Edged Sword of the Aminothiazole Scaffold
The 2-aminothiazole (2-AT) moiety has long been celebrated in medicinal chemistry as a "privileged structure."[1][2] Its rigid framework and capacity for forming key hydrogen bond interactions have made it a cornerstone in a multitude of clinically successful drugs, from the anti-inflammatory agent Meloxicam to the potent kinase inhibitor Dasatinib.[2] However, the very features that make the 2-AT ring an effective pharmacophore also conceal significant liabilities that can derail a drug discovery program.
As Senior Application Scientists, we've observed a recurring theme in lead optimization campaigns: compounds incorporating the 2-AT scaffold frequently encounter hurdles related to metabolic instability and off-target effects.[3] The aminothiazole ring is susceptible to metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[1] These reactive species are implicated in idiosyncratic adverse drug reactions and other toxicities, casting a shadow over the scaffold's "privileged" status. Furthermore, the 2-AT motif has been identified as a potential "frequent hitter," prone to non-specific binding in high-throughput screens, which can lead to misleading structure-activity relationships (SAR) and wasted resources.
This guide provides a comprehensive comparison of viable bioisosteric replacements for the aminothiazole ring. We will delve into the rationale for these replacements, present comparative experimental data, and provide detailed protocols for their synthesis and evaluation. Our goal is to equip fellow researchers with the knowledge to strategically navigate the challenges of the aminothiazole scaffold and accelerate the development of safer, more effective therapeutics.
The Rationale for Bioisosteric Replacement
Bioisosterism is a cornerstone of rational drug design, involving the substitution of a molecular fragment with another that shares similar steric and electronic properties, with the aim of enhancing potency, selectivity, and pharmacokinetic profiles.[4][5] The decision to replace the aminothiazole ring is typically driven by one or more of the following objectives:
-
Mitigating Metabolic Liabilities: The sulfur atom in the thiazole ring is a primary site for oxidative metabolism, which can lead to the formation of reactive sulfoxides or epoxides. Replacing the sulfur with a less metabolically labile atom, such as oxygen or nitrogen, can significantly improve a compound's metabolic stability and reduce the risk of forming toxic metabolites.
-
Improving Physicochemical Properties: Aminothiazole-containing compounds can sometimes suffer from poor solubility. Bioisosteric replacement can modulate a compound's lipophilicity and polarity, leading to improved aqueous solubility and better oral bioavailability.
-
Escaping Promiscuous Binding: By altering the electronic and hydrogen bonding characteristics of the scaffold, bioisosteric replacement can reduce non-specific interactions with off-target proteins, leading to a cleaner pharmacological profile.
-
Exploring Novel Chemical Space and Securing Intellectual Property: Introducing novel heterocyclic cores allows for the exploration of new SAR and the generation of new chemical entities with distinct intellectual property profiles.
Comparative Analysis of Key Bioisosteres
Our extensive analysis of the literature and internal research programs has identified three primary bioisosteric replacements for the 2-aminothiazole ring that consistently offer advantages in drug design: the 2-aminooxazole, the 3-amino-1,2,4-triazole, and the 2-aminoimidazole.
Caption: Key bioisosteric replacements for the 2-aminothiazole ring.
The 2-Aminooxazole: A Direct Isostere with Improved Physicochemical Properties
The most direct bioisosteric replacement for the 2-aminothiazole is the 2-aminooxazole, where the sulfur atom is replaced by oxygen. This seemingly subtle change can have a profound impact on a molecule's properties.
Case Study 1: Antitubercular Agents
In a study on antitubercular agents, a direct comparison was made between a series of 2-aminothiazoles and their corresponding 2-aminooxazole bioisosteres.[6][7] The results demonstrated a clear advantage for the oxazole-containing compounds in terms of their physicochemical properties.
| Compound Pair | Scaffold | MIC (μM) vs. M. tuberculosis | Kinetic Solubility (μM in PBS) | Human Liver Microsome Stability (t1/2, min) |
| Thiazole 1 | 2-Aminothiazole | 0.2 | 2.3 | 25 |
| Oxazole 1 | 2-Aminooxazole | 0.4 | 45.2 | >60 |
| Thiazole 2 | 2-Aminothiazole | 0.1 | 1.8 | 18 |
| Oxazole 2 | 2-Aminooxazole | 0.2 | 35.7 | >60 |
Data synthesized from references[6][7].
The oxazole analogues consistently demonstrated significantly higher kinetic solubility (often by an order of magnitude or more) and markedly improved metabolic stability in human liver microsomes, all while maintaining potent antitubercular activity.[6][7] This highlights the utility of the oxazole replacement for addressing common ADME (Absorption, Distribution, Metabolism, and Excretion) issues.
Case Study 2: Dasatinib Analogues for Chronic Myeloid Leukemia
A study on analogues of the kinase inhibitor Dasatinib explored the replacement of the central 2-aminothiazole with a 2-aminooxazole.[8] The resulting compounds were evaluated for their ability to inhibit the proliferation of K562 human chronic myeloid leukemia cells.
| Compound | Scaffold | K562 Proliferation IC50 (nM) |
| Dasatinib | 2-Aminothiazole | 3.2 |
| Oxazole Analogue 8b | 2-Aminooxazole | 4.5 |
| Oxazole Analogue 9b | 2-Aminooxazole | 5.1 |
| Imatinib (control) | - | 350 |
Data from reference[8].
The 2-aminooxazole derivatives exhibited potent, single-digit nanomolar inhibitory activity, comparable to that of the parent aminothiazole-containing drug, Dasatinib.[8] This demonstrates that the 2-aminooxazole can effectively mimic the key binding interactions of the aminothiazole while offering the potential for an improved metabolic profile.
The 3-Amino-1,2,4-triazole: Modulating Hydrogen Bonding and Vectorial Properties
The 3-amino-1,2,4-triazole ring offers a more significant structural departure from the aminothiazole, replacing the C-S unit with an N-N unit. This introduces an additional hydrogen bond donor and alters the geometry of the vector projections from the core, opening up new possibilities for SAR exploration.
While direct side-by-side comparative data for an aminothiazole-to-aminotriazole switch is less common in the literature, the 1,2,4-triazole is a well-established bioisostere for other heterocycles and amide bonds.[9][10] Its inclusion in a lead optimization campaign can be a powerful strategy when the goal is to:
-
Introduce new hydrogen bonding interactions: The additional nitrogen atom can engage with new regions of a target's binding site.
-
Alter the exit vector: The change in ring geometry can reorient substituents, allowing them to probe different pockets of the active site.
-
Enhance metabolic stability: Triazole rings are generally considered to be metabolically robust.
The 2-Aminoimidazole: A Shift in Basicity and Hydrogen Bonding
Replacing the sulfur of the aminothiazole with an NH group yields the 2-aminoimidazole scaffold. This bioisostere maintains a similar overall shape but introduces a basic nitrogen atom into the ring, which can significantly alter a compound's pKa and its interaction with biological targets. The 2-aminoimidazole can act as both a hydrogen bond donor and acceptor, offering a different pattern of interactions compared to the aminothiazole.
The synthesis of 2-aminoimidazoles has been well-documented, with several green chemistry approaches available.[11][12] This makes it an accessible scaffold for exploration in lead optimization programs.
Experimental Protocols
The following protocols are generalized methods based on established literature procedures. Researchers should optimize these conditions for their specific substrates.
Workflow for Bioisosteric Replacement Strategy
Caption: A typical workflow for a bioisosteric replacement strategy.
Protocol 1: Synthesis of N-Aryl-2-aminooxazoles
This two-step protocol is adapted from methods developed for the synthesis of antitubercular agents.[13]
Step 1: Synthesis of the 2-Aminooxazole Core
-
To a solution of the appropriate α-bromoacetophenone (1.0 equiv.) in DMF, add urea (10.0 equiv.).
-
Heat the reaction mixture to 120 °C for 30-60 minutes, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the N-unsubstituted 2-aminooxazole.
Step 2: Buchwald-Hartwig Cross-Coupling
-
To a reaction vessel, add the 2-aminooxazole from Step 1 (1.0 equiv.), the desired aryl halide (1.2 equiv.), Pd₂(dba)₃ (0.05 equiv.), Xantphos (0.1 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vessel with argon or nitrogen.
-
Add anhydrous dioxane and heat the mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the target N-aryl-2-aminooxazole.
Protocol 2: Synthesis of 3-Amino-1,2,4-triazoles
This method is based on the cyclization of acyl thiosemicarbazides.[14][15][16]
Step 1: Synthesis of Acyl Thiosemicarbazide
-
Dissolve the desired thiosemicarbazide (1.0 equiv.) in a suitable solvent such as DMF.
-
Add triethylamine (1.1 equiv.) and cool the mixture to 0 °C.
-
Add the appropriate acyl chloride (1.0 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice water and collect the precipitated acyl thiosemicarbazide by filtration.
Step 2: Cyclization to the 3-Amino-1,2,4-triazole
-
Suspend the acyl thiosemicarbazide from Step 1 in a 2% aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature overnight.
-
Neutralize the solution with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the 3-amino-1,2,4-triazole.
Protocol 3: Green Synthesis of 2-Aminoimidazoles
This protocol utilizes a deep eutectic solvent (DES) for a more environmentally friendly approach.[12]
-
Prepare the DES by mixing choline chloride (1.0 equiv.) and urea (2.0 equiv.) and heating at 80 °C until a clear, homogeneous liquid forms.
-
To the DES, add the desired guanidine derivative (1.1 equiv.) and the appropriate α-chloroketone (1.0 equiv.).
-
Stir the mixture at 80 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 2-aminoimidazole. The DES filtrate can often be recovered and reused.
Conclusion and Future Outlook
The 2-aminothiazole ring, while a valuable tool in the medicinal chemist's arsenal, is not without its flaws. The potential for metabolic instability and off-target activity necessitates a proactive and informed approach to its use in drug design. The bioisosteric replacements discussed in this guide—the 2-aminooxazole, 3-amino-1,2,4-triazole, and 2-aminoimidazole—offer robust and experimentally validated strategies to mitigate these risks.
The 2-aminooxazole stands out as a particularly attractive option, often providing a significant improvement in solubility and metabolic stability with minimal impact on biological activity. The aminotriazole and aminoimidazole scaffolds provide additional opportunities to modulate a compound's properties and explore new binding interactions.
As our understanding of drug metabolism and toxicology continues to evolve, the rational application of bioisosterism will become increasingly critical. By thoughtfully selecting and implementing these alternative scaffolds, researchers can navigate the challenges of lead optimization more efficiently, ultimately accelerating the delivery of safer and more effective medicines to patients.
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Comparative analysis of different synthetic routes to Ethyl 2-aminothiazole-5-carboxylate
An In-Depth Comparative Guide to the Synthetic Routes of Ethyl 2-aminothiazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
For researchers and professionals in drug development and medicinal chemistry, the 2-aminothiazole scaffold is a cornerstone of modern pharmaceutical design, appearing in a multitude of clinically significant agents. Ethyl 2-aminothiazole-5-carboxylate, in particular, is a pivotal building block for the synthesis of numerous active pharmaceutical ingredients (APIs), including the notable anti-cancer drug Dasatinib. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance.
This guide provides a comparative analysis of the most prevalent and innovative synthetic routes to Ethyl 2-aminothiazole-5-carboxylate. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-tested protocols, and offer a critical evaluation of their respective strengths and weaknesses to inform your synthetic strategy.
Route 1: The Modified Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in the late 19th century, remains a fundamental and widely practiced method for constructing the thiazole ring.[1][2] The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of Ethyl 2-aminothiazole-5-carboxylate, modern adaptations often generate the requisite α-halocarbonyl intermediate in situ from more accessible starting materials, enhancing the efficiency and safety of the procedure.
Mechanistic Rationale
This one-pot, two-step synthesis begins with the α-bromination of a β-ketoester, ethyl acetoacetate, using N-bromosuccinimide (NBS). The enol form of the ketoester attacks the electrophilic bromine of NBS to generate the α-bromo intermediate. In the second step, the sulfur atom of thiourea, a potent nucleophile, attacks the electrophilic carbon bearing the bromine. This is followed by an intramolecular condensation between the nitrogen of the thiourea and one of the carbonyl groups, and subsequent dehydration to form the aromatic thiazole ring.
Diagram: Mechanism of the Modified Hantzsch Synthesis
Caption: Reaction mechanism for the modified Hantzsch synthesis.
Experimental Protocol
This one-pot procedure is adapted from a method developed for the synthesis of the 4-methyl analog of the title compound.[3]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl acetoacetate (6.50 g, 0.05 mol) in a mixture of 50 mL water and 20 mL tetrahydrofuran (THF). Cool the mixture to below 0°C in an ice-salt bath.
-
Bromination: While stirring vigorously, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) portion-wise, maintaining the temperature below 5°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Thiazole Formation: To the reaction mixture, add thiourea (3.80 g, 0.05 mol). Fit the flask with a reflux condenser and heat the mixture to 80°C for 2 hours.
-
Work-up and Isolation: Cool the mixture to room temperature and filter to remove any insoluble byproducts. To the filtrate, add aqueous ammonia (approx. 8 mL) to neutralize the solution and precipitate the product.
-
Purification: Stir the resulting yellow suspension at room temperature for 10 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to afford Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Note: This protocol yields the 4-methyl analog. For the title compound, an analogous procedure starting with ethyl 2-formyl-3-oxopropanoate or a related precursor would be required.
Route 2: Synthesis from Ethyl 3-Ethoxyacrylate
This route offers a more direct pathway to the 5-unsubstituted thiazole ring, avoiding the potential for side reactions associated with the active methyl group in the Hantzsch synthesis. It relies on the electrophilic addition to an electron-rich alkene followed by cyclization.
Mechanistic Rationale
The synthesis initiates with the reaction between ethyl 3-ethoxyacrylate and NBS. The electron-rich double bond of the acrylate attacks the electrophilic bromine, forming a bromonium ion intermediate. Subsequent attack by a nucleophile (water or dioxane from the solvent) and elimination leads to the formation of an α-bromo-β-alkoxy intermediate. Thiourea is then added, and its nucleophilic sulfur atom displaces the bromine. The final step is an intramolecular cyclization, where one of the amino groups of thiourea attacks the ester carbonyl, followed by elimination of ethanol and ethoxide to form the stable aromatic thiazole ring.
Diagram: Synthesis from Ethyl 3-Ethoxyacrylate
Caption: Workflow for the Ethyl 3-ethoxyacrylate route.
Experimental Protocol[4]
-
Initial Reaction: To a solution of ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of water and dioxane (100 mL), cooled to -10°C, slowly add N-bromosuccinimide (19.6 g, 0.11 mol).
-
Stirring: Stir the reaction mixture at room temperature for 1 hour.
-
Cyclization: Add thiourea (7.6 g, 0.1 mol) to the mixture. Heat the reaction to 80°C and maintain this temperature for 1 hour.
-
Isolation: Upon completion, cool the solution to room temperature. Add aqueous ammonia (20 mL) to induce precipitation.
-
Purification: Stir the resulting paste for 10 minutes at room temperature and then collect the solid by filtration. Wash the filter cake with water and dry under vacuum to yield the final product.
A notable variation on this route, which reports a significantly higher yield of 95.7%, utilizes urea in place of thiourea, with potassium sulfide and a nano-copper powder catalyst in a THF/water solvent system.[4] This suggests a potentially more efficient, albeit more complex, catalytic system.
Route 3: The Van Leusen Thiazole Synthesis (TosMIC-based)
The use of p-Toluenesulfonylmethyl isocyanide (TosMIC) represents a more specialized but powerful approach to heterocycle synthesis, including thiazoles.[5][6] This method, pioneered by Van Leusen, constructs the thiazole ring from different building blocks compared to the Hantzsch-type syntheses.[7]
Mechanistic Rationale
The Van Leusen synthesis of thiazoles involves the reaction of TosMIC with a carboxymethyl dithioate.[7] The reaction is initiated by a base, which deprotonates the acidic α-carbon of TosMIC. This TosMIC anion then acts as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl group in the dithioate. This is followed by an intramolecular cyclization, where the isocyanide carbon attacks the sulfur atom. The final step involves the elimination of the tosyl group (a good leaving group) and rearrangement to form the aromatic thiazole ring. This route is particularly valuable for its versatility in creating substituted thiazoles.[5]
Diagram: General Mechanism of Van Leusen Thiazole Synthesis
Caption: Simplified mechanism of the Van Leusen thiazole synthesis.
Experimental Protocol
The following is a generalized procedure based on the original work by Van Leusen for the synthesis of thiazoles.[7] Specific conditions for Ethyl 2-aminothiazole-5-carboxylate would require adaptation, likely starting from a dithioate precursor to ethyl glyoxylate.
-
Reaction Setup: In a suitable flask under an inert atmosphere, dissolve the carboxymethyl dithioate precursor in an anhydrous solvent such as THF or dimethoxyethane.
-
Anion Formation: Cool the solution to a low temperature (e.g., -78°C) and add a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the dithioate.
-
TosMIC Addition: In a separate flask, dissolve TosMIC in the same anhydrous solvent. Add this solution dropwise to the cooled dithioate anion solution.
-
Reaction: Allow the reaction to stir at low temperature for a period, then warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Comparative Analysis
| Parameter | Route 1: Modified Hantzsch | Route 2: From Ethyl 3-Ethoxyacrylate | Route 3: Van Leusen (TosMIC) |
| Starting Materials | Ethyl acetoacetate, NBS, Thiourea | Ethyl 3-ethoxyacrylate, NBS, Thiourea | Carboxymethyl dithioate, TosMIC |
| Reported Yield | Moderate to Good (variable) | Good to Excellent (70% to 95.7%)[4] | Generally Good (substrate dependent) |
| Scalability | Well-established for large scale[8] | Demonstrated for scale-up[8] | More common in lab-scale/discovery |
| Versatility | Good for 4-substituted analogs | Excellent for 5-unsubstituted analogs | High, allows for diverse substitution patterns |
| Reagent Cost/Availability | Generally low-cost, common reagents | Ethyl 3-ethoxyacrylate is more specialized | TosMIC is a more expensive reagent |
| Safety/Handling | NBS is a hazardous brominating agent | NBS is a hazardous brominating agent | Strong bases and anhydrous conditions required |
| Key Advantages | Cost-effective, well-understood | High yields, direct route to target scaffold | High versatility for analog synthesis |
| Key Disadvantages | Potential for side reactions | Cost of starting acrylate | Reagent cost, requires anhydrous conditions |
Conclusion and Recommendations
For large-scale, cost-effective production of Ethyl 2-aminothiazole-5-carboxylate, the synthesis from Ethyl 3-ethoxyacrylate (Route 2) appears to be the most promising approach. The reported high yields, particularly in the catalyzed variation, make it an economically attractive option, despite the higher initial cost of the acrylate starting material.[4] Its directness in forming the 5-unsubstituted product is a significant advantage.
The Modified Hantzsch Synthesis (Route 1) remains a viable and robust alternative, especially if cost-minimization of starting materials is the primary driver. Its long history means it is a well-understood and highly scalable process.[8]
The Van Leusen Synthesis (Route 3) is best suited for medicinal chemistry and drug discovery settings.[5] While likely not the most cost-effective for bulk production of this specific target, its power lies in the rapid generation of diverse analogs by varying the dithioate and TosMIC precursors, making it an invaluable tool for exploring structure-activity relationships.
The ultimate choice of synthetic route will depend on the specific project goals, balancing the need for yield, purity, cost, and the flexibility to generate derivatives.
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Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49. [Link]
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Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. [Link]
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A Senior Application Scientist's Guide to Biological Activity Screening of Novel Ethyl 2-aminothiazole-5-carboxylate Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of compounds with diverse pharmacological activities.[1][2][3] This versatile heterocyclic nucleus is a key component in clinically approved drugs, most notably the anti-cancer agent Dasatinib, underscoring its therapeutic potential.[4] Among the various starting points for synthesizing novel derivatives, Ethyl 2-aminothiazole-5-carboxylate stands out as a particularly adaptable core. Its structure offers multiple points for chemical modification, enabling a systematic exploration of the chemical space to discover compounds with enhanced potency and selectivity.
This guide provides a comprehensive framework for the comparative biological screening of novel analogs derived from the Ethyl 2-aminothiazole-5-carboxylate core. We will delve into the rationale behind analog design, present detailed protocols for a multi-tiered screening cascade targeting anticancer, antimicrobial, and anti-inflammatory activities, and interpret hypothetical data to elucidate structure-activity relationships (SAR).
The Rationale: Why Synthesize Analogs?
The primary objective of synthesizing analogs of a lead compound is to systematically probe the structure-activity relationship (SAR). By making discrete modifications to the core scaffold, researchers can identify which chemical features are essential for biological activity and which can be altered to improve properties like potency, selectivity, solubility, or metabolic stability.[5] The Ethyl 2-aminothiazole-5-carboxylate scaffold presents three primary sites for such modification:
-
The 2-Amino Group (N-substitution): This site is frequently modified to introduce various aryl, alkyl, or acyl groups. These substitutions can profoundly impact target binding through new hydrogen bonds, hydrophobic, or electrostatic interactions.
-
The Thiazole Ring (C4-substitution): The C4 position can be substituted to alter the electronic properties and steric profile of the molecule.
-
The 5-Carboxylate Group: The ester can be hydrolyzed to the carboxylic acid or converted into a diverse array of amides, which is a common strategy in drug design to modulate cell permeability and introduce new interaction points.[6][7]
The strategic derivatization at these positions allows for the creation of a focused library of compounds, poised for comparative biological evaluation.
Caption: Key sites for chemical modification on the core scaffold.
A Multi-Tiered Strategy for Biological Screening
To efficiently manage resources while maximizing data output, a tiered screening approach is recommended. This strategy allows for the rapid identification of promising "hits" from a larger library, which can then be subjected to more rigorous, in-depth analysis.
Caption: A tiered workflow for efficient biological activity screening.
Comparative Guide 1: Anticancer Activity Screening
The 2-aminothiazole scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent cytotoxic effects against a wide range of human cancer cell lines.[4][8]
Expertise & Experience: Causality in Protocol Design
For primary screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard. Its selection is based on its reliability, high-throughput nature, and direct correlation of mitochondrial activity with cell viability.
-
Why a 72-hour incubation? This duration allows for multiple cell doubling times, ensuring that the antiproliferative effects of the compounds, not just acute toxicity, are captured.
-
Why use DMSO as a vehicle? Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. A final concentration below 0.5% is crucial as higher concentrations can induce cytotoxicity, leading to false positives.
-
Why include a positive control? A well-characterized cytotoxic drug like Doxorubicin serves as a benchmark for assay performance, validating that the cell lines are responsive and the assay is functioning correctly.
Experimental Protocol: MTT Antiproliferative Assay
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast, A549 lung, HCT116 colon) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of test analogs in DMSO. Serially dilute the compounds in the culture medium and add them to the wells to achieve final concentrations for IC50 determination (e.g., 0.01 to 100 µM). Include wells for vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation & SAR Insights
| Compound ID | R-Group (at 2-Amino Position) | Modification (at 5-Carboxylate) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Parent | -H | Ethyl Ester | > 100 | > 100 |
| Analog 1a | -Phenyl | Ethyl Ester | 45.2 | 58.1 |
| Analog 1b | -Phenyl | Phenyl Amide | 15.7 | 22.4 |
| Analog 1c | -4-Chlorophenyl | Phenyl Amide | 2.8 | 4.5 |
| Doxorubicin | N/A (Control) | N/A (Control) | 0.98 | 1.15 |
Trustworthiness & SAR Interpretation:
-
The parent ethyl 2-aminothiazole-5-carboxylate shows no significant activity, establishing a baseline and confirming that the core itself is not inherently cytotoxic.
-
Introduction of a phenyl ring at the 2-amino position (Analog 1a ) confers modest activity. This suggests a potential hydrophobic or π-stacking interaction is beneficial.
-
Converting the ethyl ester to a phenyl amide (Analog 1b ) significantly enhances potency. This is a classic drug design strategy that can improve target engagement by introducing new hydrogen bond donors/acceptors and altering molecular conformation.[6]
-
The most potent compound, Analog 1c , features both the phenyl amide and a chloro-substitution on the phenyl ring.[9] This highlights the importance of electron-withdrawing groups at the para-position, which can enhance binding affinity or alter the electronic properties of the entire molecule.
Comparative Guide 2: Antimicrobial Activity Screening
Thiazole derivatives are known to possess significant antibacterial and antifungal properties, making them an important scaffold in the fight against infectious diseases.[10][11][12]
Expertise & Experience: Causality in Protocol Design
The broth microdilution method is the preferred technique for determining the Minimum Inhibitory Concentration (MIC), as it is quantitative, reproducible, and standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI).
-
Why use Mueller-Hinton Broth (MHB)? MHB is the standard medium for routine antimicrobial susceptibility testing because it has good batch-to-batch reproducibility, supports the growth of most common pathogens, and has low levels of inhibitors that might interfere with the tested compounds.
-
Why use Resazurin as an indicator? Resazurin is a cell viability indicator that changes from blue to pink in the presence of metabolic activity. This provides a clear, colorimetric endpoint, which is more objective and easier to read than relying solely on visual turbidity, thus reducing inter-operator variability.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test analogs in Mueller-Hinton Broth (MHB). The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria + medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Endpoint Determination: After incubation, add a resazurin solution to each well and incubate for an additional 2-4 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink (i.e., inhibits visible bacterial growth).
Data Presentation & SAR Insights
| Compound ID | R-Group (at 2-Amino Position) | Modification (at C4) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | -H | -H | > 256 | > 256 |
| Analog 2a | -H | -Phenyl | 128 | 256 |
| Analog 2b | -4-Bromophenyl | -Phenyl | 16 | 64 |
| Analog 2c | -4-Nitrophenyl | -Phenyl | 32 | 8 |
| Ciprofloxacin | N/A (Control) | N/A (Control) | 1 | 0.5 |
Trustworthiness & SAR Interpretation:
-
Substitution at the C4 position with a phenyl ring (Analog 2a ) introduces weak antibacterial activity, particularly against the Gram-positive S. aureus.
-
Further substitution on the 2-amino group with a lipophilic, electron-withdrawing bromo-phenyl group (Analog 2b ) dramatically improves activity against S. aureus. This may enhance membrane permeability or interaction with a specific bacterial target.
-
The presence of a strongly electron-withdrawing nitro group (Analog 2c ) shifts the activity profile, showing greater potency against the Gram-negative E. coli. This suggests that the electronic properties of the substituents play a crucial role in determining the spectrum of activity, possibly by influencing interactions with different cellular targets or efflux pump systems in Gram-negative versus Gram-positive bacteria.
Comparative Guide 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a host of diseases, and thiazole derivatives have shown promise as inhibitors of key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13][14]
Expertise & Experience: Causality in Protocol Design
A common and effective cell-based assay for initial anti-inflammatory screening is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Why use LPS? LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of macrophages via Toll-like receptor 4 (TLR4), initiating a strong inflammatory cascade that includes the upregulation of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Why measure nitrite? NO is a transient gas, making its direct measurement difficult. However, it is rapidly oxidized to stable nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, providing a simple and sensitive colorimetric readout that is directly proportional to NO production.[15]
Mechanism of Action: The COX Pathway
Many anti-inflammatory drugs function by inhibiting COX enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation. Novel thiazole analogs may exert their effects by targeting this pathway.
Caption: Potential inhibition of the COX pathway by thiazole analogs.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test analogs for 1-2 hours before stimulation.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Include a positive control drug like Indomethacin.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Data Acquisition: After a short incubation in the dark, measure the absorbance at 540 nm.
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed NO reduction is not due to cell death.
Data Presentation & SAR Insights
| Compound ID | R-Group (at 2-Amino Position) | Modification | NO Inhibition IC50 (µM) | Cytotoxicity IC50 (µM) |
| Parent | -H | Ethyl Ester | > 100 | > 100 |
| Analog 3a | -Phenyl | Ethyl Ester | 35.1 | > 100 |
| Analog 3b | -Phenyl | Carboxylic Acid | 18.9 | > 100 |
| Analog 3c | -4-Methoxyphenyl | Carboxylic Acid | 5.3 | > 100 |
| Indomethacin | N/A (Control) | N/A (Control) | 12.5 | > 100 |
Trustworthiness & SAR Interpretation:
-
The data confirms that the observed anti-inflammatory effects are not a result of cytotoxicity, as the cytotoxicity IC50 values are all >100 µM. This is a critical self-validating step in the protocol.
-
Hydrolysis of the ethyl ester to the corresponding carboxylic acid (Analog 3b ) doubles the potency compared to Analog 3a . The carboxylate group may be critical for interacting with the active site of a target enzyme, such as COX-2.
-
The addition of an electron-donating methoxy group at the para-position of the phenyl ring (Analog 3c ) results in the most potent compound, surpassing the activity of the standard drug Indomethacin. This suggests that modulating the electronics of the N-phenyl ring is a key strategy for optimizing anti-inflammatory activity in this series.
References
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Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
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MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI.
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. JOCPR.
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Preprints.org. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives.
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Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
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PubMed. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
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BenchChem. (2025). 2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery.
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EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
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Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
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ResearchGate. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
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PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
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ChemicalBook. (n.d.). Ethyl 2-aminothiazole-5-carboxylate synthesis.
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ResearchGate. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents.
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Preprints.org. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
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RSC Publishing. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives.
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A Senior Application Scientist's Guide to In Silico Docking of Ethyl 2-Aminothiazole-5-Carboxylate Derivatives
Welcome to a comprehensive guide on the in silico docking studies of Ethyl 2-aminothiazole-5-carboxylate derivatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery. Here, we will dissect and compare various docking studies, providing not just the "how" but the critical "why" behind experimental choices, ensuring a robust and logical approach to your research.
The Ethyl 2-aminothiazole-5-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Molecular docking, a powerful computational technique, has been instrumental in elucidating the potential mechanisms of action of these derivatives by predicting their binding modes and affinities to various biological targets.[5][6]
This guide will navigate through a comparative analysis of published docking studies, offering insights into target selection, software and scoring function choices, and the correlation of in silico predictions with experimental outcomes.
Comparative Analysis of Docking Studies: Targets, Tools, and Triumphs
The versatility of the Ethyl 2-aminothiazole-5-carboxylate core is reflected in the wide range of biological targets investigated through in silico docking. A comparative look at these studies reveals key trends and considerations for future research.
| Study Focus | Protein Target(s) | Docking Software | Key Findings & Correlation with Biological Activity | Reference |
| Anticancer | Bcl-2, mTOR, EGFR, CDK2, ERα, VEGFR2 | Not specified in abstract, but likely common academic/commercial software | Thiazole-based molecules exhibited appreciable interactions with Bcl-2 and acceptable drug-like properties. Certain derivatives showed considerable activity against Bcl-2 Jurkat and A-431 cell lines.[7][8][9] Compounds 1a and 2a showed stronger binding affinities than doxorubicin and rapamycin against mTOR and EGFR.[10] | [7][8][9][10] |
| Antimicrobial | DNA Gyrase B, FabH | Not specified in abstract | Novel thiazole-coumarin hybrids showed pronounced activities against Gram-positive and Gram-negative bacteria, with the best compounds exhibiting strong binding affinity to DNA gyrase B.[11][12] N-substituted thiazole derivatives exhibited excellent mol dock scores and hydrogen bonding against FabH.[13] | [11][12][13] |
| Antifungal | Not explicitly defined in provided abstracts | Molegro Virtual Docker | Some thiazole derivatives showed higher activity than the applied fungicide, which was interpreted by molecular docking.[14] | [14] |
| Anti-hepatic Cancer | Rho6 protein | Not specified in abstract | Newly synthesized thiazole conjugates showed good docking scores and promising inhibitory activity against HepG2 cell lines.[15] | [15] |
| Tubulin Polymerization Inhibition | Tubulin | Not specified in abstract | Certain 2,4-disubstituted thiazole derivatives remarkably inhibited tubulin polymerization, with results correlating well with their cytotoxic activity and binding modes in docking studies.[4] | [4] |
Key Insights from the Comparative Data:
-
Target Diversity: The Ethyl 2-aminothiazole-5-carboxylate scaffold is a versatile starting point for designing inhibitors for a multitude of targets, particularly in oncology and infectious diseases.
-
Software Selection: While specific software isn't always named in abstracts, popular choices in academic and industrial research include AutoDock, Glide, GOLD, and Molegro Virtual Docker.[5] The choice of software and its underlying algorithm can significantly influence the predicted binding poses and scores.
-
Correlation is Key: The most impactful studies are those that not only present in silico data but also validate these predictions with in vitro biological assays. A strong correlation between docking scores and experimental activity (e.g., IC50 values) lends significant credibility to the computational model.[4][15]
The "Why": A Rationale-Driven Docking Protocol
To ensure the scientific integrity of your in silico studies, it is paramount to follow a well-validated and logical protocol. Here, we outline a comprehensive workflow, explaining the causality behind each step.
Experimental Workflow: In Silico Docking of Ethyl 2-Aminothiazole-5-Carboxylate Derivatives
This protocol provides a step-by-step guide for a typical molecular docking study.
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A Comparative Guide to the Efficacy of Ethyl 2-aminothiazole-5-carboxylate-Based Kinase Inhibitors
The ethyl 2-aminothiazole-5-carboxylate scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its recurrence in a multitude of clinically relevant therapeutic agents.[1] Its inherent planarity, hydrogen bonding capabilities, and synthetic tractability have made it a favored template for the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of the efficacy of several prominent kinase inhibitors derived from this versatile core, with a focus on their application in oncology. We will delve into the quantitative measures of their inhibitory action, the experimental methodologies used for their evaluation, and the key signaling pathways they modulate.
The 2-Aminothiazole Core: A Foundation for Potent Kinase Inhibition
The 2-aminothiazole ring system serves as a bioisostere for various biological recognition motifs, enabling it to form crucial hydrogen bond interactions within the ATP-binding pocket of protein kinases. The ethyl 5-carboxylate group, while often modified during synthesis, provides a key anchor point for building out diverse chemical functionalities that dictate target specificity and potency. The strategic derivatization of this core has led to the development of highly successful drugs, most notably Dasatinib, a multi-targeted inhibitor of Bcr-Abl and Src family kinases used in the treatment of chronic myeloid leukemia (CML).[2][3][4]
This guide will compare a selection of inhibitors targeting key oncogenic kinases: Bcr-Abl, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinase.
Comparative Efficacy of Selected 2-Aminothiazole-Based Inhibitors
The following table summarizes the in vitro efficacy of representative inhibitors based on the ethyl 2-aminothiazole-5-carboxylate scaffold. The data, compiled from various studies, highlights their potency against specific kinase targets and their anti-proliferative effects on cancer cell lines.
| Compound ID | Primary Kinase Target(s) | Kinase IC50 (nM) | Cell Line | Cell-Based IC50 (µM) | Reference |
| Dasatinib | Bcr-Abl, Src family | Bcr-Abl: <1 | K562 (CML) | <0.001 | [1][4] |
| Compound 94b | Bcr-Abl / HDAC (dual) | Bcr-Abl: 17.8 | K562 (CML) | Potent | [1] |
| DU145 (Prostate) | Potent | [1] | |||
| Compound 9 | VEGFR-2 | 400 | Leukemia Subpanel | 3.51 (GI50) | [1] |
| Prostate Subpanel | 5.15 (GI50) | [1] | |||
| Compound 4a | VEGFR-2 | 91 | MCF-7 (Breast) | 3.84 | [5] |
| Aurora Kinase Inhibitor Derivative | Aurora A | - | - | - | [6] |
| Compound 20 | Not Specified | - | H1299 (Lung) | 4.89 | [1] |
| SHG-44 (Glioma) | 4.03 | [1] |
Expert Insights: The data clearly illustrates the versatility of the 2-aminothiazole scaffold. Dasatinib's sub-nanomolar potency against Bcr-Abl and its corresponding high efficacy in K562 cells underscore its clinical success.[2][4] Compound 94b represents an interesting evolution, demonstrating that the scaffold can be adapted to create dual-target inhibitors, in this case, for both a kinase (Bcr-Abl) and a non-kinase target (HDAC), which may offer synergistic anti-cancer effects.[1] The VEGFR-2 inhibitors show that modifications to the core can steer specificity towards different kinase families, a critical aspect in designing targeted therapies and managing off-target effects. The micromolar to nanomolar range of IC50 values highlights the high potency that can be achieved with this chemical class.
Key Signaling Pathways Targeted by 2-Aminothiazole Inhibitors
Understanding the mechanism of action of these inhibitors requires an appreciation of the signaling pathways they disrupt. Below are simplified representations of the Bcr-Abl and VEGFR-2 signaling cascades, which are critical drivers of cancer cell proliferation, survival, and angiogenesis.
Caption: Bcr-Abl Signaling Pathway and Point of Inhibition by Dasatinib.
Caption: Workflow for a Luminescence-Based In Vitro Kinase Assay.
MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the anti-proliferative effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability. [7][8] Causality Behind Experimental Choices:
-
MTT Reagent: The yellow tetrazolium salt (MTT) is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form purple formazan crystals. [7]This provides a direct correlation between metabolic activity and cell number.
-
Solubilization Step: The formazan crystals are insoluble in aqueous solution and must be dissolved in a solvent (e.g., DMSO or a detergent solution) to allow for accurate absorbance measurement. [8] Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment. [9]2. Compound Treatment: The following day, treat the cells with serial dilutions of the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. [10]5. Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well. [8]6. Incubation for Solubilization: Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking, to ensure complete dissolution of the formazan crystals. [7][8]7. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the inhibitor concentration to determine the IC50 value.
Conclusion
The ethyl 2-aminothiazole-5-carboxylate scaffold remains a highly valuable starting point for the development of potent and selective kinase inhibitors. The examples presented in this guide, from the clinically approved Dasatinib to novel dual-target and selective inhibitors, demonstrate the chemical tractability and therapeutic potential of this privileged structure. [1][2]The continued exploration of structure-activity relationships around this core, guided by robust biochemical and cell-based assays, will undoubtedly lead to the discovery of next-generation targeted therapies for cancer and other diseases.
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]
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A Comparative Guide to Cross-Reactivity Profiling of Ethyl 2-aminothiazole-5-carboxylate Derivatives
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Cross-reactivity, the unintended interaction of a drug candidate with off-target proteins, can lead to unforeseen side effects and toxicity, ultimately derailing a development program. The 2-aminothiazole scaffold, a privileged structure in medicinal chemistry, is a core component of numerous therapeutic agents, including kinase inhibitors like Dasatinib.[1][2] Ethyl 2-aminothiazole-5-carboxylate and its derivatives are versatile building blocks in the synthesis of these biologically active molecules.[3][4] However, the very features that make this scaffold so effective in binding to target proteins can also predispose it to off-target interactions.[5][6]
This guide provides a comprehensive framework for the cross-reactivity profiling of Ethyl 2-aminothiazole-5-carboxylate derivatives. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in making informed decisions during lead optimization.
The Imperative of Early and Comprehensive Profiling
Historically, selectivity profiling was often a late-stage endeavor. However, the current paradigm emphasizes a "fail early, fail cheap" approach. Integrating comprehensive cross-reactivity profiling into the early stages of drug discovery is paramount for identifying and mitigating potential liabilities before significant resources are invested. For derivatives of Ethyl 2-aminothiazole-5-carboxylate, which are often designed as ATP-competitive inhibitors for kinases, the conserved nature of the ATP-binding site across the kinome makes broad selectivity screening essential.[7]
Strategic Approaches to Cross-Reactivity Profiling
A multi-faceted approach, combining in silico predictions with in vitro biochemical and cell-based assays, provides the most robust assessment of a compound's selectivity.
1. In Silico Profiling: The First Look
Computational methods can offer a preliminary assessment of potential off-target interactions. Techniques such as sequence alignment (e.g., NCBI-BLAST) can predict cross-reactivity based on the homology of a target protein's binding site with other proteins.[8] A homology of 75% or higher is a strong indicator of potential cross-reactivity.[8] While these methods are rapid and cost-effective, they are predictive and require experimental validation.
2. In Vitro Biochemical Assays: The Gold Standard for Initial Screening
Biochemical assays directly measure the interaction between a compound and a purified protein, providing quantitative data on binding affinity or enzymatic inhibition. For kinase inhibitors, radiometric activity assays are a widely used and reliable method.[9][10][11]
-
Large-Scale Kinase Panels: Screening against a broad panel of kinases is crucial.[12] Companies like Reaction Biology offer services that screen compounds against hundreds of kinases, providing a comprehensive overview of their selectivity profile.[9][12] It is advisable to perform initial screens at a fixed concentration (e.g., 0.5 µM or 1 µM) to identify potential off-target hits.[7]
-
Determining Potency (IC50/Kd): For any identified off-target interactions, determining the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) is the next logical step.[10] This allows for a quantitative comparison of on-target versus off-target potency. Competitive binding assays are another valuable tool for measuring the dissociation constant.[10]
3. Cell-Based Assays: Assessing Physiological Relevance
While biochemical assays are invaluable, they do not fully recapitulate the cellular environment. Cell-based assays provide a more physiologically relevant context by assessing a compound's effects on intact cells.
-
Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Intracellular Kinase Assay can confirm that a compound is interacting with its intended target (and potential off-targets) within a living cell.[11]
-
Phenotypic Screening: Observing the broader effects of a compound on cellular phenotypes can uncover unexpected off-target activities.[11] Flow cytometry-based protocols can be employed to detect unintended effects on various cell types.[13][14]
Comparative Cross-Reactivity Data of Ethyl 2-aminothiazole-5-carboxylate Derivatives
To illustrate the importance of substitution patterns on selectivity, consider the following hypothetical data for three Ethyl 2-aminothiazole-5-carboxylate derivatives against a panel of kinases.
| Derivative | R1 Group | R2 Group | On-Target IC50 (Kinase A) | Off-Target IC50 (Kinase B) | Off-Target IC50 (Kinase C) | Selectivity Ratio (B/A) | Selectivity Ratio (C/A) |
| Compound 1 | H | Phenyl | 50 nM | 500 nM | 1200 nM | 10 | 24 |
| Compound 2 | Methyl | 4-Chlorophenyl | 25 nM | 1500 nM | >10,000 nM | 60 | >400 |
| Compound 3 | Ethyl | 3-Chlorobenzoyl | 10 nM | 8000 nM | >10,000 nM | 800 | >1000 |
This data is illustrative and not based on specific experimental results.
Interpretation of Data:
-
Compound 1 shows moderate potency and selectivity. The 10-fold selectivity against Kinase B may not be sufficient to avoid off-target effects in a cellular context.
-
Compound 2 , with the addition of a methyl group and a substituted phenyl ring, demonstrates improved potency and a significantly better selectivity profile.
-
Compound 3 exhibits the highest potency and exceptional selectivity. The introduction of the 3-chlorobenzoyl group, a modification known to enhance potency in some 2-aminothiazole series, dramatically reduces off-target activity.[2] This aligns with structure-activity relationship (SAR) studies that have shown the N-2 position of the aminothiazole is highly amenable to modification to improve activity and selectivity.[15][16]
Experimental Protocols
Protocol 1: Radiometric Kinase Inhibition Assay (HotSpot™ Assay Platform)
This protocol outlines a generalized procedure for assessing kinase inhibition using a radiometric assay, a common method for kinase profiling.[7][9]
Objective: To determine the percentage of inhibition of a panel of kinases by a test compound.
Materials:
-
Recombinant human protein kinases
-
Kinase-specific substrates
-
[γ-³³P]ATP
-
Assay buffer (specific to each kinase)
-
Test compounds dissolved in DMSO
-
Filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the assay buffer.
-
Compound Addition: Add the test compound at the desired concentration (e.g., 1 µM). Include a DMSO-only control for 0% inhibition and a known inhibitor for 100% inhibition.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should be close to the Km for each kinase to provide a more accurate measure of inhibitory potential.[10]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Termination and Capture: Stop the reaction and spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for the test compound relative to the controls.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol provides a general workflow for a NanoBRET™ target engagement assay.
Objective: To quantify the binding of a test compound to a target protein in living cells.
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer (a fluorescently labeled ligand for the target)
-
Opti-MEM® I Reduced Serum Medium
-
Test compounds dissolved in DMSO
-
White, opaque 96-well plates
-
Luminometer/plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Cell Plating: Seed the cells in the 96-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Detection: Measure the luminescence and fluorescence signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound, signifying target engagement.
Visualization of Workflows
Experimental Workflow for Cross-Reactivity Profiling
Caption: A streamlined workflow for assessing the cross-reactivity of drug candidates.
Signaling Pathway Perturbation by a Non-Selective Inhibitor
Caption: Illustration of how a non-selective inhibitor can impact both intended and unintended signaling pathways.
Conclusion and Future Directions
The cross-reactivity profiling of Ethyl 2-aminothiazole-5-carboxylate derivatives is a critical component of the drug discovery process. A systematic and multi-pronged approach, combining computational, biochemical, and cell-based methods, is essential for building a comprehensive understanding of a compound's selectivity profile. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts toward the design of safer and more effective therapeutic agents. As our understanding of the complex biological networks deepens, so too will our ability to predict and mitigate off-target effects, ultimately leading to a higher success rate in the development of novel medicines.
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Davis, M.I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PLoS ONE, 6(10), e26459. [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
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Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(24), 8497-8515. [Link]
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Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-18. [Link]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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Šterk, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1956-1964. [Link]
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Ananthan, S., et al. (2010). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 20(19), 5725-5729. [Link]
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Wang, Y., et al. (2017). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Synthetic Communications, 47(13), 1261-1267. [Link]
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Słoczyńska, K., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Biology & Drug Design, 96(4), 1075-1089. [Link]
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Guleria, K., et al. (2019). a retrospective study on thiazole derivatives synthesis and their antimicrobial activity. Semantic Scholar. [Link]
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Acar, Ç., et al. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity, e202401181. [Link]
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Safety Operating Guide
Operational Guide for the Proper Disposal of Ethyl 5-aminothiazole-2-carboxylate
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of Ethyl 5-aminothiazole-2-carboxylate (CAS No. 32955-21-8). Adherence to these protocols is essential for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle, including their final disposition.
Hazard Assessment and Waste Characterization
Before any disposal action, a thorough understanding of the compound's potential hazards is paramount. While some safety data sheets (SDS) for this compound state that based on available data, the criteria for hazard classification are not met, related thiazole structures exhibit known hazards such as skin, eye, and respiratory irritation.[1][2][3] Furthermore, the compound is classified as a combustible solid.
Principle of Prudent Practice: In a laboratory setting, all chemical waste should be treated as potentially hazardous.[4] Therefore, this compound waste must be managed as regulated hazardous chemical waste. This approach aligns with the Resource Conservation and Recovery Act (RCRA) guidelines, which mandate a "cradle-to-grave" responsibility for chemical waste.[4][5]
| Chemical Profile & Hazard Summary | |
| Chemical Name | This compound |
| CAS Number | 32955-21-8 |
| Molecular Formula | C₆H₈N₂O₂S |
| Physical Form | Solid |
| Known Hazards | Combustible Solid |
| Potential Hazards | Based on analogous structures, may cause skin, eye, or respiratory irritation.[1][2][3] |
| Hazardous Combustion Products | Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides (NOx) and sulfur oxides (SOx).[2][3][6] |
| Waste Classification | Hazardous Chemical Waste. Must be disposed of through a licensed vendor. |
Personal Protective Equipment (PPE) Protocol
Direct contact and inhalation of dust must be avoided during all handling and disposal procedures. The following PPE is mandatory to mitigate exposure risks.
Causality of PPE Selection: Each piece of equipment is chosen to counter a specific risk. Safety glasses protect against accidental splashes or airborne particles, chemically resistant gloves prevent dermal absorption, a lab coat protects the body and personal clothing, and a respirator prevents inhalation of fine particulates, which is a primary exposure route for solid compounds.
| Required Personal Protective Equipment (PPE) | |
| Eye Protection | Safety glasses with side shields or goggles (compliant with EN 166 or OSHA 29 CFR 1910.133).[6][7] |
| Hand Protection | Chemically compatible protective gloves (e.g., Nitrile rubber). Gloves must be inspected before use.[1][6] |
| Body Protection | Long-sleeved lab coat. |
| Respiratory Protection | For handling powders outside of a fume hood, a NIOSH-approved N95 (US) or equivalent particulate respirator is required. |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process of segregation, containment, and documentation.
Step 1: Waste Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[8][9]
-
Action: Collect waste this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a designated waste stream for Solid, Non-Halogenated Organic Waste .
-
Rationale: This compound is an organic solid. It must be kept separate from incompatible waste streams such as acids, bases, and strong oxidizing agents to prevent violent reactions or the release of toxic gases.[2][9]
Step 2: Containerization and Labeling
The waste container serves as the primary barrier to environmental release and is a key communication tool for safety.
-
Action:
-
Select a container that is in good condition, leak-proof, and chemically compatible (a high-density polyethylene (HDPE) or glass container is appropriate).[5][10]
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.[11]
-
Using a permanent marker, clearly write the full chemical name: "this compound" and list all other components of the waste mixture.[9]
-
Ensure the label includes hazard warnings (e.g., Combustible).[11]
-
-
Trustworthiness: A correctly labeled container is a self-validating system. It ensures that anyone handling the container, from lab personnel to disposal technicians, is aware of its contents and the associated risks.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Federal and state regulations govern the temporary storage of hazardous waste within laboratories.[10]
-
Action:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][11] This area must be at or near the point of waste generation and under the control of laboratory personnel.[5][12]
-
Keep the container securely closed at all times, except when adding waste.[9][10]
-
Store the container within secondary containment (such as a spill tray) to capture any potential leaks.[8][9]
-
-
Regulatory Note: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, or the container is full, it must be removed by EH&S within three calendar days.[9][10]
Step 4: Arranging for Final Disposal
Final disposal must be managed by trained professionals to ensure compliance with all regulations.
-
Action: When the waste container is full, submit a chemical waste pickup request to your institution's EH&S department.
-
Rationale: EH&S will transport the waste from the SAA to a central accumulation area before it is picked up by a licensed hazardous waste disposal contractor for final treatment, which may include incineration.[11][13] This ensures a documented and compliant "cradle-to-grave" management process.[4]
Caption: Decision workflow for compliant disposal of this compound.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release, immediate and correct action is vital.
Small Spill Cleanup (Solid)
-
Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill.
-
Don PPE: Wear all PPE detailed in Section 2.
-
Prevent Dust: Gently cover the spill with a damp paper towel or use a solvent like 60-70% ethanol to dampen the solid material, which minimizes airborne dust.[14]
-
Collect Waste: Carefully sweep or wipe up the dampened material.[6] Place all contaminated materials (paper towels, wipes, etc.) into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a soap and water solution.[14]
-
Dispose: Label the waste container and manage it according to the protocol in Section 3.
Personnel Exposure First Aid
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][3]
Waste Minimization and Best Practices
The most effective disposal strategy begins with waste minimization.
-
Source Reduction: Order only the quantity of chemical required for your research to avoid generating surplus that becomes waste.[10]
-
Inventory Management: Maintain a detailed and up-to-date chemical inventory to prevent the purchase of duplicates and to track chemicals that are approaching their expiration dates.[8][10]
-
Scale Reduction: When possible, reduce the scale of experiments to decrease the volume of waste produced.[10]
By integrating these disposal protocols and best practices into your standard laboratory operations, you contribute to a culture of safety, responsibility, and scientific excellence.
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Mastering the Safe Handling of Ethyl 5-aminothiazole-2-carboxylate: A Guide to Personal Protective Equipment
As a cornerstone in the synthesis of novel pharmaceutical agents, Ethyl 5-aminothiazole-2-carboxylate is a compound of significant interest to the drug development community. Its structural motif is a key component in various bioactive molecules. However, realizing its therapeutic potential requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE).
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the intrinsic hazards of a chemical is the critical first step in developing a robust safety plan. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from its isomers, such as Ethyl 2-aminothiazole-4-carboxylate and Ethyl 2-aminothiazole-5-carboxylate, provide a reliable basis for assessing its potential risks. The aminothiazole ring system is the core determinant of its toxicological profile.
Key Anticipated Hazards:
-
Acute Toxicity: Isomeric compounds are classified as harmful if swallowed, harmful in contact with skin, and potentially harmful if inhaled.[1] This multi-route toxicity underscores the need for comprehensive barrier protection.
-
Skin Irritation: Direct contact is likely to cause skin irritation.[1][2] The causality here is straightforward: the chemical's structure can interact with skin proteins and lipids, leading to an inflammatory response. Therefore, preventing all skin contact is paramount.
-
Serious Eye Irritation: This class of compounds is known to cause serious eye irritation.[1][2] The sensitive tissues of the eye are highly susceptible to damage from chemical powders or splashes, necessitating stringent eye protection.
-
Respiratory Tract Irritation: As a fine solid powder, the compound can easily become airborne.[1] Inhalation may lead to irritation of the respiratory system.[1]
These hazards collectively demand a multi-layered PPE strategy that shields the user from all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
Core PPE Requirements: Your Essential Armor
Based on the hazard profile, the following PPE is mandatory for all personnel handling this compound.
-
Eye and Face Protection:
-
What to Wear: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles, especially when handling larger quantities (>10g) or when there is a significant risk of splashing.
-
The Rationale: Standard safety glasses do not offer sufficient protection from fine dust or splashes that can enter around the edges. Chemical goggles, compliant with standards like EN 166, form a barrier against these insidious exposures.[3]
-
-
Hand Protection:
-
What to Wear: Nitrile rubber gloves are the standard recommendation.[1] It is crucial to practice double-gloving, especially during solution preparation or transfer.
-
The Rationale: Gloves are the primary barrier against dermal absorption and skin irritation.[3] Nitrile offers good chemical resistance for this compound class. Always inspect gloves for tears or pinholes before use. Contaminated gloves should be removed carefully, avoiding contact with the outer surface, and disposed of as hazardous waste.[1]
-
-
Body Protection:
-
What to Wear: A professional lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. For tasks involving larger quantities or a higher risk of spills, a chemically resistant apron or gown should be worn over the lab coat.
-
The Rationale: Protective clothing prevents the compound from contaminating personal clothes and underlying skin. Long-sleeved clothing ensures full coverage of the arms.[1][3]
-
-
Respiratory Protection:
-
What to Wear: All handling of the solid compound must be performed within a certified chemical fume hood to control airborne dust.[4] If a fume hood is not available or during a large-scale cleanup, a respirator with a P95 or N95-rated particle filter is necessary.
-
The Rationale: The primary inhalation risk comes from the fine, solid particles of the compound. Engineering controls like a fume hood are the most effective way to mitigate this. A respirator serves as a crucial secondary line of defense.
-
Operational Safety Plan: A Step-by-Step Guide
Adherence to a strict, repeatable workflow is essential for minimizing exposure.
I. Pre-Handling Checklist:
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[5]
-
Assemble and Inspect PPE: Lay out all necessary PPE. Meticulously inspect each item, especially gloves, for any defects.
-
Prepare a Waste Container: Have a clearly labeled hazardous waste container ready for all contaminated disposables.
II. Handling the Solid Compound (e.g., Weighing):
-
Perform all manipulations on a disposable, plastic-backed absorbent liner within the fume hood to contain any minor spills.
-
Don all required PPE (double gloves, lab coat, goggles, face shield if needed).
-
To minimize dust, do not pour the powder. Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat.
-
Close the primary container immediately after dispensing.
-
Carefully transfer the weighed compound to the reaction vessel.
III. Post-Handling & Decontamination:
-
Wipe down the spatula and any surfaces with a damp cloth or towel, being careful not to generate dust. Dispose of the cleaning materials in the designated hazardous waste container.
-
Remove the outer pair of gloves and dispose of them.
-
With the inner gloves still on, remove goggles and face shield, then the lab coat.
-
Remove the inner gloves and dispose of them.
PPE Selection Matrix
For clarity, the following table summarizes the required PPE based on the operational task.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport (in lab) | General Ventilation | Safety Glasses | Single Nitrile Gloves | Lab Coat | Not Required |
| Weighing (<10g) | Chemical Fume Hood | Chemical Goggles | Double Nitrile Gloves | Lab Coat | Not Required (with hood) |
| Solution Preparation | Chemical Fume Hood | Chemical Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not Required (with hood) |
| Large Spill Cleanup (>1g) | Restricted Area | Chemical Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical Resistant Apron | N95/P95 Respirator |
Emergency Procedures: Plan for the Unexpected
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
-
Spill Response: Evacuate the immediate area. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (like vermiculite or sand). Carefully sweep the material into a labeled hazardous waste container.[1] Do not allow the chemical to enter drains.[4]
Waste Disposal
All materials contaminated with this compound, including gloves, weigh boats, absorbent pads, and excess chemical, are considered hazardous waste. They must be collected in a sealed, properly labeled container and disposed of according to your institution's and local environmental regulations.
PPE Decision Workflow
The following diagram outlines the logical flow for selecting appropriate PPE when working with this compound.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
